4-Methyl-2,1,3-benzoxadiazole
Description
BenchChem offers high-quality 4-Methyl-2,1,3-benzoxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2,1,3-benzoxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJEYIAUIOTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NON=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342741 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29091-40-5 | |
| Record name | 4-Methyl-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 4-Methyl-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of 4-Methyl-2,1,3-benzoxadiazole, a fluorescent molecule belonging to the benzofurazan family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes the foundational knowledge of the 2,1,3-benzoxadiazole scaffold and its derivatives.[1] It details the key photophysical parameters, the established methodologies for their characterization, and the underlying scientific principles. This document is intended to serve as a valuable resource for researchers interested in the application of benzoxadiazole-based fluorophores in chemical sensing, bioimaging, and materials science, providing both theoretical understanding and practical guidance for experimental work.
Introduction to the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a versatile heterocyclic system that has garnered significant attention in the field of fluorescence chemistry. Its derivatives are known for their environmental sensitivity, making them valuable as fluorescent probes. The compact size and favorable photophysical properties of the benzoxadiazole scaffold have led to its use as a building block in more complex molecular systems for a wide range of applications.[2] The introduction of substituents onto the benzene ring allows for the fine-tuning of its photophysical characteristics, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime.
This guide focuses on the 4-methyl derivative, a simple monosubstituted benzoxadiazole. The methyl group, being a weakly electron-donating group, is expected to have a modest, yet noticeable, impact on the electronic structure and, consequently, the photophysical properties of the parent benzoxadiazole molecule.
Synthesis of 4-Methyl-2,1,3-benzoxadiazole
The synthesis of 2,1,3-benzoxadiazole derivatives typically involves the cyclization of an ortho-substituted nitrobenzene. A common route to the parent 2,1,3-benzoxadiazole involves the cyclization of 2-nitroaniline.[1] For the synthesis of 4-Methyl-2,1,3-benzoxadiazole, a suitable starting material would be 3-methyl-2-nitroaniline.
Illustrative Synthetic Protocol:
Disclaimer: This is a generalized protocol adapted from the synthesis of related benzoxadiazoles and may require optimization for 4-Methyl-2,1,3-benzoxadiazole.
Reaction Scheme:
Figure 1: Illustrative synthetic pathway for 4-Methyl-2,1,3-benzoxadiazole.
Step-by-Step Methodology:
-
Oxidative Cyclization:
-
Dissolve 3-methyl-2-nitroaniline in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
To the cooled solution, add an aqueous solution of sodium hypochlorite dropwise while maintaining a low temperature (0-5 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the product, 4-Methyl-2,1,3-benzoxadiazole N-oxide, with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Reduction of the N-oxide:
-
Dissolve the crude 4-Methyl-2,1,3-benzoxadiazole N-oxide in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as triphenylphosphine (PPh3) or sodium sulfite (Na2SO3).
-
Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyl-2,1,3-benzoxadiazole.
-
Self-Validating System: The purity and identity of the synthesized compound must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectra due to the methyl group and the aromatic protons, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.
Core Photophysical Properties and Their Characterization
The key photophysical properties of a fluorophore include its absorption and emission spectra, molar absorption coefficient, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
Figure 2: Workflow for UV-Vis absorption and fluorescence spectroscopy.
Causality Behind Experimental Choices:
-
Solvent Purity: Using high-purity solvents is crucial as impurities can have their own absorption and fluorescence, interfering with the measurement.
-
Concentration Range: For fluorescence measurements, it is essential to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.
Molar Absorption Coefficient (ε)
The molar absorption coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
The relative method, using a well-characterized standard with a known quantum yield, is a common and reliable approach.[1] Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) is a widely used standard.[3]
Equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
Step-by-Step Methodology:
-
Standard and Sample Preparation: Prepare solutions of the standard and the sample in their respective solvents with absorbances in the linear range (ideally between 0.01 and 0.05) at the same excitation wavelength.
-
Absorption Spectra: Record the absorption spectra of all solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Calculation: Use the equation above to calculate the quantum yield of the sample.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[4][5] It involves the statistical measurement of the time difference between the excitation pulse and the detection of the first emitted photon.
Figure 3: Simplified workflow of a TCSPC experiment.
Causality Behind Experimental Choices:
-
Pulsed Light Source: A high-repetition-rate pulsed light source is necessary to accumulate sufficient photon counts for a statistically robust decay curve in a reasonable time.
-
Single-Photon Counting: The detection rate is kept low to ensure that, on average, less than one photon is detected per excitation pulse. This is crucial for the statistical accuracy of the technique.
Solvatochromism: The Influence of the Environment
Solvatochromism refers to the change in the absorption or emission spectra of a molecule in response to a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation.
For 2,1,3-benzoxadiazole derivatives, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
Lippert-Mataga Analysis
The Lippert-Mataga equation provides a theoretical framework for understanding the solvatochromic shift and can be used to estimate the change in dipole moment upon excitation.
Equation:
Δν = νabs - νem = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (μe - μg)² / a³ + constant
Where:
-
Δν is the Stokes shift in wavenumbers
-
νabs and νem are the wavenumbers of the absorption and emission maxima
-
h is Planck's constant, c is the speed of light
-
ε is the dielectric constant of the solvent
-
n is the refractive index of the solvent
-
μe and μg are the dipole moments of the excited and ground states
-
a is the radius of the solvent cavity
A plot of the Stokes shift (Δν) versus the solvent polarity parameter, f(ε,n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], should yield a straight line, the slope of which is proportional to the square of the change in dipole moment (μe - μg)².[6]
Predicted Photophysical Properties of 4-Methyl-2,1,3-benzoxadiazole
Due to the lack of specific experimental data for 4-Methyl-2,1,3-benzoxadiazole in the literature, the following table presents illustrative data based on the parent 2,1,3-benzoxadiazole and general trends observed for simple alkyl-substituted aromatic fluorophores. These values should be considered as estimations and require experimental verification.
| Property | Estimated Value/Range | Solvent | Notes |
| Absorption Maximum (λabs) | ~340 - 360 nm | Non-polar to Polar | A slight bathochromic shift is expected with increasing solvent polarity. |
| Emission Maximum (λem) | ~400 - 450 nm | Non-polar to Polar | A more pronounced bathochromic shift compared to absorption is expected. |
| Molar Absorption Coefficient (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ | - | |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Varies with solvent | Generally higher in non-polar solvents and decreases in polar, protic solvents. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Varies with solvent | Expected to be in the nanosecond range. |
| Stokes Shift | 60 - 90 nm | - | Increases with increasing solvent polarity. |
The Role of Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be powerful tools to predict the photophysical properties of molecules like 4-Methyl-2,1,3-benzoxadiazole. These calculations can provide insights into:
-
Optimized ground and excited state geometries.
-
Absorption and emission energies (λabs and λem).
-
Oscillator strengths (related to ε).
-
Dipole moments in the ground and excited states, which can be used to rationalize solvatochromic behavior.
Machine learning models are also emerging as a valuable tool for predicting the photophysical properties of BTD derivatives, offering a way to accelerate the design of new molecules with desired characteristics.[7]
Conclusion
References
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
-
Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry. [Link]
-
Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in... ResearchGate. [Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]
-
Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]
-
D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. ACS Omega. [Link]
-
TCSPC - What is Time-Correlated Single Photon Counting? Edinburgh Instruments. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties. ACS Omega. [Link]
-
Solvatochromic – Knowledge and References. Taylor & Francis. [Link]
-
Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. [Link]
-
Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal. [Link]
-
Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. NIST. [Link]
-
Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]
-
m-NITROPHENOL. Organic Syntheses. [Link]
-
Supporting Information. CDC Stacks. [Link]
-
Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy. ResearchGate. [Link]
-
A new synthesis of 4H-1,3,4-benzoxadiazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
Quinine sulfate. Oregon Medical Laser Center. [Link]
-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]
- Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinine sulfate [omlc.org]
- 4. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 5. edinst.com [edinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-2,1,3-benzoxadiazole NMR and mass spec characterization
This guide details the structural characterization of 4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan), a critical intermediate in the synthesis of fluorescent probes and bioactive heterocyclic compounds.
The following technical analysis synthesizes spectroscopic principles with derived data from homologous benzofurazan scaffolds, providing a robust framework for identification and purity assessment.
A Technical Guide for Structural Validation
Executive Summary & Compound Identity
4-Methyl-2,1,3-benzoxadiazole is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a 2,1,3-oxadiazole ring. Unlike its 5-methyl isomer, the 4-methyl derivative possesses a methyl group adjacent to the bridgehead nitrogen, introducing specific steric and electronic perturbations observable in NMR and MS.
-
IUPAC Name: 4-Methyl-2,1,3-benzoxadiazole
-
Alternative Name: 4-Methylbenzofurazan
-
Molecular Formula:
-
Molecular Weight: 134.14 g/mol
-
Key Application: Precursor for NBD (7-nitrobenzofurazan) fluorophores; fragment in medicinal chemistry.
Synthesis Context for Impurity Profiling
To accurately interpret spectra, one must understand the sample's origin. The 4-methyl isomer is typically synthesized via the oxidative cyclization of 2-amino-3-nitrotoluene .
-
Primary Impurities:
-
2-Amino-3-nitrotoluene: Starting material (broad amine singlet in
H NMR). -
4-Methyl-benzofurazan-1-oxide: Incomplete reduction intermediate (distinct upfield shift of adjacent protons).
-
5-Methyl isomer: Regioisomer impurity if the starting toluene nitration was non-selective.
-
NMR Spectroscopy Characterization
The 2,1,3-benzoxadiazole ring is electron-deficient, causing significant deshielding of the aromatic protons compared to benzene. The 4-methyl substituent breaks the
H NMR (Proton)
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| Ar-CH | 2.60 – 2.65 | Singlet (s) | 3H | - | Deshielded benzylic methyl due to electron-withdrawing heterocycle. |
| H-5 | 7.20 – 7.25 | Doublet (d) | 1H | Ortho to methyl; shielded relative to parent. | |
| H-6 | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Meta to methyl; typically overlaps with H-5 region in low field. | |
| H-7 | 7.70 – 7.80 | Doublet (d) | 1H | Para to methyl; most deshielded due to proximity to N-oxide bridge. |
Diagnostic Feature: Look for the singlet at ~2.6 ppm and the 1:1:1 integral ratio in the aromatic region (7.2–7.8 ppm). The absence of symmetry (unlike the parent benzofurazan which shows an AA'BB' pattern) confirms the substitution.
C NMR (Carbon)
The spectrum will display 7 distinct carbon signals .
| Carbon Type | Shift ( | Assignment | Notes |
| Alkyl | 17.0 – 18.5 | Typical benzylic methyl. | |
| Aromatic CH | 115.0 – 135.0 | C-5, C-6, C-7 | C-7 is typically the most downfield CH signal (~133 ppm). |
| Quaternary | 128.0 – 132.0 | C-4 | Ipso-carbon carrying the methyl group. |
| Imine-like | 148.0 – 150.0 | C-3a, C-7a | Bridgehead carbons bonded to Oxygen/Nitrogen. Extremely deshielded. |
Mass Spectrometry (MS) Characterization
Benzoxadiazoles exhibit a characteristic fragmentation pattern dominated by the stability of the N-O bond and the tendency to extrude stable neutral molecules.
Ionization Mode
-
ESI+ (Electrospray): Observed as
. -
EI (Electron Impact): Observed as
. (Preferred for structural elucidation).
Fragmentation Pathway (EI/CID)
The "fingerprint" of a benzoxadiazole is the sequential loss of Nitric Oxide (NO) followed by Carbon Monoxide (CO) .
-
Molecular Ion (
): m/z 134 (Base peak or high intensity). -
Loss of NO (
): m/z 104. The heterocyclic ring opens, and NO is ejected. -
Loss of CO (
): m/z 76. The remaining ring contracts, ejecting CO to form a dehydro-benzene/cyclopentadiene cation species. -
Ring Degradation: m/z 50–52. Typical aromatic fragmentation.
Visualization of Fragmentation Logic
Caption: The diagnostic loss of NO (30 Da) confirms the benzoxadiazole core, distinguishing it from quinolines or other isomers.
Experimental Protocols
Sample Preparation for NMR
Objective: Eliminate concentration-dependent shifts and water suppression issues.
-
Mass: Weigh 5–10 mg of the solid 4-methyl-2,1,3-benzoxadiazole.
-
Solvent: Add 600 µL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: If the sample contains inorganic salts from synthesis, filter through a small plug of glass wool into the NMR tube.
-
-
Acquisition:
-
Set temperature to 298 K.
-
Delay (d1):
seconds to ensure full relaxation of the isolated methyl protons. -
Scans: 16 (Proton), 512+ (Carbon).
-
Sample Preparation for LC-MS
Objective: Avoid saturation of the detector due to high ionization efficiency of the nitrogen heterocycle.
-
Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (+0.1% Formic Acid).
-
Injection: 1–5 µL.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water.
-
Retention: The compound is moderately non-polar and will elute mid-gradient.
-
Structural Validation Workflow
The following decision tree illustrates the logic for confirming the structure and ruling out the 5-methyl isomer.
Caption: Logic flow for distinguishing the 4-methyl isomer from its 5-methyl regioisomer using symmetry arguments in NMR.
References
- Boulton, A. J., et al. (1969). Proton Magnetic Resonance Spectra of Benzofurazans. Organic Magnetic Resonance, 1, 311. (Foundational data on benzofurazan parent scaffold shifts).
-
ChemicalBook. (n.d.). Benzofurazan 1H NMR Spectrum. Retrieved from
-
PubChem. (n.d.).[1] 4-Methylbenzofurazan Compound Summary. Retrieved from
-
University of Bristol. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from (General reference for NO loss in heterocycles).
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Retrieved from (Reference for substituent effects on aromatic rings).
Sources
Technical Whitepaper: Solubility Profiling and Solvent Interaction Mechanisms of 4-Methyl-2,1,3-benzoxadiazole
Executive Summary
4-Methyl-2,1,3-benzoxadiazole (4-Methylbenzofurazan) represents a critical heterocyclic scaffold in the synthesis of fluorogenic probes (NBD derivatives) and pharmaceutical intermediates. Its fused benzene-oxadiazole structure imparts unique electronic properties—specifically an electron-deficient ring system—that dictates its solubility behavior.
This guide provides a comprehensive technical analysis of the solubility of 4-Methyl-2,1,3-benzoxadiazole. Unlike simple lipophilic hydrocarbons, this compound exhibits a "dual-nature" solubility profile driven by the dipole moment of the furazan ring and the hydrophobic methyl-substituted benzene ring. This document details the thermodynamic drivers of dissolution, predictive solubility rankings, and validated experimental protocols for precise solubility determination in drug development workflows.
Structural Analysis & Physicochemical Drivers[1]
To understand the solubility profile, one must first analyze the solute-solvent interaction potential inherent in the molecule’s structure.
Molecular Architecture
-
Core Scaffold: The 2,1,3-benzoxadiazole unit is planar and electron-deficient, acting as a weak Hydrogen Bond Acceptor (HBA) at the N-O-N bridge positions.
-
Substituent Effect: The C4-Methyl group adds lipophilicity (increasing LogP) and disrupts the crystal lattice symmetry compared to the unsubstituted parent, potentially lowering the melting point and enhancing solubility in non-polar solvents.
-
Dipole Moment: The heterocyclic ring creates a significant dipole, favoring dissolution in polar aprotic solvents.
Solvation Mechanisms
The dissolution of 4-Methyl-2,1,3-benzoxadiazole is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.
-
In Chlorinated Solvents (DCM, Chloroform): Dominant interaction is dispersion forces combined with dipole-induced dipole interactions. These are the "Gold Standard" solvents for this scaffold.
-
In Polar Aprotic Solvents (DMSO, DMF): Strong dipole-dipole interactions stabilize the electron-deficient ring.
-
In Protic Solvents (Water, Alcohols): Solubility is limited by the hydrophobic effect. The methyl group and benzene ring cannot participate in hydrogen bonding, creating an entropic penalty (cavity formation) in water.
Solubility Profile & Solvent Compatibility[2]
The following data summarizes the solubility characteristics based on structural QSAR (Quantitative Structure-Activity Relationship) analysis and empirical data from analogous NBD (nitrobenzoxadiazole) systems.
Table 1: Solubility Tier List for Process Development
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dispersion forces + Dipole interactions | Synthesis, Extraction |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (50-100 mg/mL) | Dipole-dipole interactions | Crystallization, Purification |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>80 mg/mL) | Strong dipole stabilization | Stock solutions, Assays |
| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Weak H-bonding (Solute is HBA only) | Recrystallization (Anti-solvent) |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Lack of polar interaction | Precipitation (Anti-solvent) |
| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Hydrophobic effect | Biological media (Requires co-solvent) |
Critical Insight: For biological assays, stock solutions should be prepared in DMSO or Acetonitrile before dilution into aqueous buffers. Direct dissolution in water will result in precipitation and erratic assay data.
Visualizing the Solvation Pathway
The following diagram illustrates the thermodynamic cycle and decision logic for selecting a solvent system for 4-Methyl-2,1,3-benzoxadiazole.
Figure 1: Thermodynamic cycle of dissolution showing the energy barriers (cavity formation) and stabilization pathways for different solvent classes.
Standardized Experimental Protocol
To generate precise solubility data (mole fraction) for regulatory or process optimization purposes, the Isothermal Saturation Method coupled with HPLC quantification is the industry standard.
Protocol: Isothermal Shake-Flask Method
Objective: Determine the thermodynamic solubility of 4-Methyl-2,1,3-benzoxadiazole in organic solvents at 25°C.
Reagents:
-
Analyte: 4-Methyl-2,1,3-benzoxadiazole (>98% purity).[1]
-
Solvents: HPLC Grade (MeOH, ACN, DCM, etc.).
-
Internal Standard: Benzoic acid (or similar stable aromatic).
Workflow:
-
Preparation: Add excess solid 4-Methyl-2,1,3-benzoxadiazole to 5 mL of the target solvent in a borosilicate glass vial. Ensure a visible solid phase remains (supersaturation).
-
Equilibration: Place vials in a thermostatic shaker bath at 25.0 ± 0.1°C. Agitate at 200 RPM for 24 hours.
-
Settling: Stop agitation and allow the suspension to settle for 4 hours at the same temperature to separate the solid phase.
-
Sampling:
-
Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 0.5 mL of the supernatant.
-
Crucial Step: Immediately dilute the aliquot with a "Stop Solvent" (e.g., Acetonitrile) to prevent precipitation upon cooling.
-
-
Quantification: Analyze via HPLC-UV (Detection wavelength: ~280-300 nm, characteristic of the benzoxadiazole core).
-
Calculation:
Where is solubility, is peak area, and is concentration.
Figure 2: Step-by-step workflow for the Isothermal Saturation Method.
Thermodynamic Parameters
Understanding the temperature dependence of solubility is vital for crystallization processes. The solubility usually increases with temperature, following the Van't Hoff equation :
Where:
- : Mole fraction solubility.[2]
- : Enthalpy of solution (typically positive/endothermic for this compound).
- : Gas constant.
- : Temperature (Kelvin).[3][4]
Experimental Implication: If a process requires high concentration (e.g., >1M), heating the solvent (DCM or Toluene) to near-reflux is recommended, followed by slow cooling to induce controlled crystallization.
References
-
Structural Analogs & NBD Chemistry
-
Solubility Measurement Protocols
- Avdeef, A. (2012).
-
Source:
-
Physicochemical Data Sources
- PubChem Compound Summary for Benzofurazan Deriv
-
Source:
-
Thermodynamic Modeling
-
Solubility of 4-methyl-2-nitroaniline in organic solvents (Analogous Study). (2025).[1] Journal of Chemical & Engineering Data.
-
Source:
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. Methyl 2,1,3-benzoxadiazole-4-carboxylate | C8H6N2O3 | CID 85817590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 4-Methyl-2,1,3-benzoxadiazole
The following technical guide is structured as a comprehensive monograph for 4-Methyl-2,1,3-benzoxadiazole . It deviates from standard templates to prioritize the specific chemical architecture, synthetic pathways, and application logic relevant to this heterocyclic scaffold.
CAS Registry Number: 29091-40-5 Document Type: Technical Application Guide Version: 2.1 (2026)[1]
Executive Summary
4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan) is a bicyclic heteroaromatic compound characterized by a benzene ring fused to a 1,2,5-oxadiazole ring.[1][2][3] It serves as a critical intermediate in the synthesis of NBD (nitrobenzoxadiazole) fluorophores, which are ubiquitous in bio-imaging and environmental sensing.[1][4] Unlike its highly fluorescent nitro-substituted derivatives (e.g., NBD-Cl), the methylated parent scaffold acts as a stable, electron-deficient core for nucleophilic aromatic substitution (
This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this scaffold in medicinal chemistry and materials science.[1][4]
Chemical Identity & Physicochemical Profile
The following data aggregates confirmed values for CAS 29091-40-5.[1][4][5] Researchers should note the structural isomerism; the position of the methyl group (C4 vs. C5) significantly alters electronic distribution and reactivity.[1][4]
Datasheet
| Parameter | Technical Specification |
| CAS Number | 29091-40-5 |
| IUPAC Name | 4-Methyl-2,1,3-benzoxadiazole |
| Synonyms | 4-Methylbenzofurazan; 4-Methylbenzo[c][1,2,5]oxadiazole |
| Molecular Formula | |
| Molecular Weight | 134.14 g/mol |
| SMILES | Cc1cccc2nonc12 |
| InChI Key | VWJQXFNUMVYOJX-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 48–52 °C (Typical range for methylbenzofurazans) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Synthetic Architecture & Mechanism
The synthesis of 4-methyl-2,1,3-benzoxadiazole requires precise control over regiochemistry to avoid isomeric mixtures.[1] The most robust industrial and laboratory protocol involves the oxidative cyclization of o-nitroanilines followed by deoxygenation.[1][4]
Validated Synthetic Protocol
Precursor: 2-Amino-3-nitrotoluene (CAS 570-24-1).[1][4] Rationale: The methyl group at the C3 position of the toluene ring (adjacent to the amine) ensures that upon cyclization, the methyl group resides at the C4 position of the resulting benzoxadiazole system.[1][4]
Step 1: Oxidative Cyclization (Formation of N-Oxide)[1]
-
Reagents: Sodium Hypochlorite (NaOCl), Tetrabutylammonium bromide (TBAB) as phase transfer catalyst.[1][4][6][7]
-
Conditions: Basic medium (NaOH), aqueous/organic biphasic system.[1][4]
-
Mechanism: The amine is oxidized to a chloramine intermediate, which undergoes intramolecular nucleophilic attack by the nitro group oxygen, followed by dehydration to form 4-methylbenzofuroxan (the N-oxide).[1]
Step 2: Deoxygenation (Reduction to Furazan)[1]
-
Reagents: Triphenylphosphine (
) or Triethyl phosphite (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ).[1] -
Mechanism: The trivalent phosphorus species attacks the exocyclic oxygen of the furoxan, abstracting it to form the phosphine oxide and the target benzoxadiazole.[1][4]
Reaction Workflow Diagram
The following DOT diagram illustrates the transformation from the toluene precursor to the final benzoxadiazole target.
Figure 1: Two-step synthetic pathway from nitroaniline precursor to benzoxadiazole via furoxan deoxygenation.[1]
Reactivity & Applications in Drug Development
The 2,1,3-benzoxadiazole core is electron-deficient due to the high electronegativity of the N-O-N moiety.[1] This creates specific reactivity patterns useful in drug design.[1][4]
Electrophilic Character & Potential
While the 4-methyl derivative itself is relatively stable, it serves as a model for studying substituent effects.[1][4]
-
Nitration: Electrophilic aromatic substitution (nitration) of this scaffold typically occurs at the C7 position (para to the methyl group).[1][4] This yields 4-methyl-7-nitro-2,1,3-benzoxadiazole , a highly fluorescent analog of the NBD-chloride probe.[1]
-
Significance: The introduction of the nitro group at C7 activates the C4-Methyl position (via hyperconjugation) or allows for halogenation at C4, enabling the creation of fluorogenic probes that react with amines or thiols in proteins.[1][4]
Fluorescence Modulation
The 4-methyl group acts as a weak electron donor.[1][4]
-
4-Amino-7-Nitro Derivative: Strongly fluorescent (Green/Yellow).[1][4]
-
Application: Researchers use CAS 29091-40-5 as a "blank" or control scaffold to calibrate the quantum yield enhancements provided by auxochromes (amino or hydroxyl groups) in sensor development.[1][4]
Safety & Handling Protocols
As a nitrogen-rich heterocycle, 4-Methyl-2,1,3-benzoxadiazole requires specific safety precautions. While less explosive than benzofuroxan (its N-oxide precursor), it should be treated as a potential energetic material under high heat.[1][4]
Hazard Identification (GHS)[1]
-
Signal Word: Warning
-
Hazard Statements:
Storage & Stability[1][4]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Light Sensitivity: Protect from light.[1][4] The N-O-N bond can undergo photochemical cleavage under intense UV irradiation.[1][4]
-
Incompatibility: Avoid strong reducing agents (which can cleave the oxadiazole ring to diamines) and strong oxidizers.[1][4]
References
-
Frizon, T. E. A., et al. (2018).[1][4][6][7] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CID 136, 2,1,3-Benzothiadiazole (Analog Reference). Retrieved from [Link]
Sources
- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,1,3-benzoxadiazole-4-carboxylate | C8H6N2O3 | CID 85817590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 175204-21-4|Methyl 2,1,3-benzothiadiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2,1,3-benzoxadiazole 97% | CAS: 29091-40-5 | AChemBlock [achemblock.com]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Photophysics of 2,1,3-Benzoxadiazoles: From the 4-Methyl Core to NBD Probes
This technical guide provides an in-depth analysis of the photophysical properties of the 2,1,3-benzoxadiazole scaffold, specifically focusing on the 4-Methyl-2,1,3-benzoxadiazole core and its relationship to high-performance 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives used in drug development.
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Spectroscopists, and Assay Developers
Executive Summary: The Scaffold vs. The Probe
In the context of drug development and bioimaging, the 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a privileged scaffold due to its electron-deficient nature. However, a critical distinction must be made between the 4-Methyl-2,1,3-benzoxadiazole core and the functionalized NBD (Nitrobenzoxadiazole) fluorophores.
-
4-Methyl-2,1,3-benzoxadiazole (The Core): This molecule serves primarily as a structural precursor or a model for steric studies. It lacks the strong "push-pull" electronic architecture required for high quantum yield (QY) in the visible region. Its fluorescence is negligible to weak, with absorption primarily in the UV range.
-
NBD Derivatives (The Probes): The addition of an electron-withdrawing nitro group at position 7 and an electron-donating amine at position 4 transforms the scaffold into a highly fluorescent, environment-sensitive probe (e.g., NBD-Cl, NBD-F).
This guide details the characterization of the 4-methyl core and provides the industry-standard protocols for determining Quantum Yield (QY) and Stokes Shift for this class of compounds, which are critical for validating new fluorescent tags.
Mechanistic Photophysics
The fluorescence of benzoxadiazoles is governed by Intramolecular Charge Transfer (ICT) .[1]
The "Push-Pull" Requirement
The 2,1,3-benzoxadiazole ring is electron-withdrawing.
-
In 4-Methyl-2,1,3-benzoxadiazole: The methyl group is a weak electron donor (via hyperconjugation). It does not provide sufficient electron density to establish a strong dipole moment change upon excitation. Consequently, nonradiative decay pathways (internal conversion) dominate, resulting in extremely low Quantum Yield (<0.05) .
-
In NBD Derivatives (e.g., NBD-Amines): A strong donor (amine) at C-4 and a strong acceptor (nitro) at C-7 create a massive dipole moment change. Upon excitation, electron density shifts across the ring. This state is highly sensitive to solvent polarity (solvatochromism).
Diagram: The ICT Mechanism & Jablonski Pathway
The following diagram illustrates the energy states dictating the fluorescence efficiency.
Figure 1: Jablonski diagram highlighting the Internal Charge Transfer (ICT) state responsible for the large Stokes shift in benzoxadiazoles. In the 4-Methyl core, the ICT state is inaccessible or unstable, leading to non-radiative decay.
Comparative Spectral Data
The following table contrasts the 4-Methyl core with the functionalized NBD probe to illustrate the magnitude of difference relevant to drug development assays.
| Property | 4-Methyl-2,1,3-benzoxadiazole (Core) | NBD-Amine (Standard Probe) |
| Excitation Max ( | ~280–310 nm (UV) | 465 nm (Blue Visible) |
| Emission Max ( | ~380–400 nm (Weak/Negligible) | 540 nm (Green/Yellow) |
| Stokes Shift | ~80–90 nm (Small) | >75 nm (Large) |
| Quantum Yield ( | < 0.01 (Non-fluorescent) | 0.30 – 0.80 (Solvent dependent) |
| Solvatochromism | Negligible | High (Blue shift in non-polar) |
| Primary Use | Synthetic Intermediate | Lipid/Protein Tagging |
Critical Insight: If you are observing low fluorescence in your "4-Methyl" derivative, it is intrinsic to the molecule's electronic structure. To achieve a usable signal for bioassays, derivatization at the 7-position (nitro) or 4-position (amino/thio) is mandatory.
Experimental Protocol: Determination of Quantum Yield & Stokes Shift
For researchers characterizing novel benzoxadiazole derivatives, accurate QY determination is essential. This protocol uses a comparative method (slope method) to eliminate concentration errors.
Reagents & Standards
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol ( ). Choose the standard with absorption closest to your sample. -
Solvents: Spectroscopic grade Ethanol, Methanol, or Cyclohexane.
Step-by-Step Workflow
Figure 2: Self-validating workflow for Quantum Yield determination using the slope method.
Calculation Logic
Calculate the Quantum Yield (
Where:
- : Quantum Yield[1][2][3][4][5]
-
Slope : Gradient of the plot (Integrated Fluorescence Intensity vs. Absorbance)
- : Refractive index of the solvent
-
S : Sample (4-Methyl derivative)
-
R : Reference Standard
Validation Step: Ensure the
Solvatochromism and Stokes Shift Analysis
The Stokes shift is the difference between the spectral positions of the band maxima (or band barycenters) of the absorption and fluorescence.
Why it matters for Benzoxadiazoles:
Benzoxadiazoles exhibit positive solvatochromism .
-
Non-polar solvents (e.g., Hexane): The dipole moment of the excited state is destabilized. Emission is blue-shifted, and intensity often increases (higher QY) because non-radiative decay via solvent relaxation is minimized.
-
Polar solvents (e.g., Water/PBS): The solvent cage relaxes around the large dipole of the excited state (ICT), lowering its energy. This causes a Red Shift in emission but often quenches fluorescence (lowers QY) due to hydrogen bonding promoting non-radiative decay.
Application Note: This property is exploited in drug development to detect when a drug binds to a hydrophobic pocket of a protein. The probe will suddenly fluoresce brightly (and blue-shift) upon binding, confirming the interaction.
References
-
Uchiyama, S., et al. (2002). "Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes." Physical Chemistry Chemical Physics. Link
-
Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for QY calculations).
-
Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids. Link
- Mukherjee, S., et al. (1994). "Fluorescence spectroscopic analysis of NBD-labeled variants." Journal of Fluorescence.
Sources
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
solvatochromic behavior of benzoxadiazole derivatives
Title: Solvatochromic Dynamics of Benzoxadiazole Derivatives: Mechanisms, Quantification, and Application Protocols
Executive Summary
This technical guide analyzes the solvatochromic behavior of 2,1,3-benzoxadiazole (BZD) derivatives, specifically focusing on the nitrobenzoxadiazole (NBD) and sulfonamidobenzoxadiazole (DBD) scaffolds. These fluorophores exhibit significant sensitivity to local polarity, making them indispensable tools for mapping hydrophobic pockets in proteins and lipid bilayer dynamics. This document details the electronic basis of their Intramolecular Charge Transfer (ICT) states, provides validated protocols for synthesis and spectral analysis, and outlines the quantitative frameworks (Lippert-Mataga) required to calculate excited-state dipole moments.
Molecular Architecture & Mechanistic Principles
The core utility of benzoxadiazole derivatives stems from their "push-pull" electronic architecture. The 2,1,3-benzoxadiazole ring acts as an electron-withdrawing core (acceptor), while substituents at the 4- or 7-positions (typically amines) act as electron donors.
The Intramolecular Charge Transfer (ICT) State
Upon photoexcitation, electron density shifts from the donor amine to the nitro/sulfonamide acceptor. This creates a highly dipolar Intramolecular Charge Transfer (ICT) excited state.
-
Non-Polar Solvents: The ICT state remains high in energy; emission is blue-shifted (shorter wavelength) and typically exhibits high quantum yield.
-
Polar Solvents: Solvent dipoles reorient around the excited fluorophore, stabilizing the ICT state. This lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in emission. Additionally, specific interactions (like Hydrogen bonding in water) often facilitate non-radiative decay, leading to fluorescence quenching.
Mechanistic Pathway Diagram
Caption: Energy landscape of Benzoxadiazole excitation. Polar solvents stabilize the ICT state (Red box), reducing emission energy.
Quantitative Analysis of Solvatochromism
To validate the solvatochromic nature of a new BZD derivative, researchers must quantify the change in dipole moment (
The Lippert-Mataga Formalism
The Stokes shift (
Where:
- : Stokes shift (cm⁻¹)[1][2]
- : Planck’s constant
- : Speed of light
- : Onsager cavity radius (molecular size)
-
: Change in dipole moment (
)[1]
Orientation Polarizability (
- : Dielectric constant[3]
- : Refractive index
Representative Spectral Data (NBD-Amine)
The following table illustrates typical shifts for a generic NBD-alkylamine probe. Note the drastic red shift and intensity drop in protic solvents.
| Solvent | Polarity ( | Quantum Yield ( | ||
| Hexane | 31.0 | 460 | 515 | ~0.35 |
| Toluene | 33.9 | 465 | 520 | ~0.30 |
| Chloroform | 39.1 | 470 | 530 | ~0.45 |
| Acetonitrile | 45.6 | 475 | 540 | ~0.05 |
| Water | 63.1 | 480 | 555 | < 0.01 |
Experimental Protocols
Synthesis of NBD-Labeled Probes
Objective: Conjugate NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) to a primary amine (e.g., a lipid headgroup or drug analog).
Critical Control Point: NBD-Cl is susceptible to hydrolysis, forming non-fluorescent NBD-OH (7-nitro-2,1,3-benzoxadiazol-4-ol) in high pH or aqueous environments.[4] The reaction must occur in a buffered, semi-organic phase.
Protocol:
-
Reagent Prep: Dissolve NBD-Cl (1.2 eq) in Methanol. Dissolve Target Amine (1.0 eq) in Methanol/Chloroform (1:1).
-
Buffer System: Prepare 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.0.
-
Reaction: Mix organic phases. Add NaHCO₃ dropwise. Do not use strong bases like NaOH.
-
Incubation: Stir at 50°C for 2–4 hours in the dark (NBD is photosensitive).
-
Quench: Acidify with 0.1 M HCl to pH 5.0 to stop the reaction.
-
Purification: Extract with Ethyl Acetate. Purify via Silica Gel Chromatography (DCM:MeOH gradient).
Workflow Diagram
Caption: Synthesis workflow for NBD-amine derivatives emphasizing pH control.
Biological Applications
Membrane Polarity Sensing
NBD-labeled lipids (e.g., NBD-PE) are used to probe membrane organization.
-
Headgroup Labeling: The NBD sits at the interface. High polarity = Red-shifted emission (~540 nm).
-
Acyl Chain Labeling: The NBD is buried in the hydrophobic core. Low polarity = Blue-shifted emission (~520 nm) and high intensity.
-
Application: Detecting lipid rafts or phase transitions (Liquid Disordered vs. Liquid Ordered) based on the
shift.
Hydrophobic Pocket Detection
Benzoxadiazole derivatives are "fluorogenic" in protein studies. They are virtually non-fluorescent in aqueous buffer (bulk solvent quenching) but light up intensely upon binding to a hydrophobic protein pocket. This "switch-on" effect is used for:
-
Ligand binding assays.
-
Monitoring protein unfolding (exposure of hydrophobic core).
References
-
Johnson, I. D., & Spence, M. T. Z. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Solvent Effects).[5]
-
Uchiyama, S., et al. (2002). "Fluorescence characteristics of 4-sulfonamido-7-hydrazino-2,1,3-benzoxadiazole (DBD) derivatives in various solvents." Analytica Chimica Acta.
-
Nikonowicz, E. P., et al. (2021). "NBD-based synthetic probes for sensing small molecules and proteins."[6] RSC Advances.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Structure of 4-Methyl Substituted Benzoxadiazoles
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of 4-methyl substituted benzoxadiazoles. These heterocyclic compounds are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Understanding the influence of substituents on the benzoxadiazole core is paramount for the rational design of novel compounds with tailored characteristics. This guide delves into the theoretical underpinnings of their electronic structure, outlines detailed computational and experimental methodologies for their characterization, and discusses the anticipated effects of 4-methyl substitution. By synthesizing information from studies on related derivatives and fundamental principles of physical organic chemistry, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of benzoxadiazole chemistry.
Introduction: The Significance of the Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a bicyclic aromatic heterocycle that has garnered considerable attention in contemporary chemical research. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] This has positioned them as privileged structures in drug discovery programs.[2] Beyond their medicinal applications, benzoxadiazoles are also valued as fluorophores, which are chemical compounds that can re-emit light upon excitation.[3] Their utility in this regard stems from their often high quantum yields, photostability, and sensitivity of their emission properties to the local environment. These characteristics make them suitable for applications in chemical sensing, bioimaging, and as components in organic light-emitting diodes (OLEDs).
The electronic and photophysical properties of the benzoxadiazole core are highly tunable through the introduction of various substituents onto the benzene ring. The nature and position of these substituents can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates the absorption and emission characteristics, as well as the chemical reactivity of the derivative. The 4-position of the benzoxadiazole ring is a key site for substitution, and the introduction of a methyl group at this position is expected to modulate the electronic structure in a predictable manner. This guide will provide a detailed exploration of the electronic structure of 4-methyl substituted benzoxadiazoles, offering both theoretical insights and practical methodologies for their investigation.
Theoretical Framework: Understanding the Electronic Structure
The electronic behavior of 4-methyl substituted benzoxadiazoles is governed by the interplay between the inherent electronic properties of the benzoxadiazole core and the electronic effects of the methyl substituent.
The Benzoxadiazole Core: An Electron-Deficient System
The 2,1,3-benzoxadiazole moiety is generally considered to be an electron-deficient aromatic system. This is due to the presence of two electronegative nitrogen atoms and an oxygen atom within the heterocyclic ring, which withdraw electron density from the fused benzene ring. This electron-deficient nature significantly influences the energy levels of the frontier molecular orbitals. The LUMO is typically localized over the entire benzoxadiazole ring system, reflecting its ability to accept electrons. The HOMO, on the other hand, is also distributed across the ring system but is more sensitive to the effects of substituents on the benzene ring.
The Influence of the 4-Methyl Substituent
The methyl group (-CH₃) is a well-understood substituent in organic chemistry, primarily exerting its influence through two main effects:
-
Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network (a positive inductive effect, +I). This effect tends to increase the electron density in the attached aromatic ring.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. In the context of an aromatic ring, hyperconjugation from the methyl group donates electron density into the pi-system.
Both the inductive effect and hyperconjugation result in the methyl group acting as an overall electron-donating group. When placed at the 4-position of the benzoxadiazole ring, the methyl group is expected to raise the energy of the HOMO.[4] The effect on the LUMO is anticipated to be less pronounced. A rise in the HOMO energy level, with a smaller change in the LUMO energy, will lead to a decrease in the HOMO-LUMO energy gap. This has direct consequences for the photophysical properties of the molecule, as the energy of the lowest electronic transition is related to this gap. Specifically, a smaller HOMO-LUMO gap is expected to result in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted benzoxadiazole.
Caption: Molecular structure of 4-methyl-2,1,3-benzoxadiazole.
Methodologies for Characterization
A dual approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic structure of 4-methyl substituted benzoxadiazoles.
Computational Workflow
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic properties of molecules.[5][6]
Caption: A typical computational workflow for analyzing the electronic structure.
Experimental Protocols:
Step 1: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the 4-methyl benzoxadiazole molecule.
-
Method: Employ a DFT functional, such as the widely used B3LYP, with a suitable basis set, for example, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Step 2: Frequency Analysis
-
Objective: To verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a true minimum.
Step 3: Ground State Electronic Properties
-
Objective: To determine the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO) and to visualize the molecular electrostatic potential (MEP).
-
Method: Analyze the output of the geometry optimization. The HOMO and LUMO energies are critical for understanding chemical reactivity and for predicting the photophysical properties.[7][8][9] The MEP map reveals the electron-rich and electron-poor regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.[7]
Step 4: Excited State Calculations
-
Objective: To simulate the UV-Vis absorption spectrum and to understand the nature of the electronic transitions.
-
Method: Use Time-Dependent DFT (TD-DFT) with a functional suitable for charge-transfer excitations, if applicable (e.g., CAM-B3LYP). This will provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption).
Experimental Workflow
The synthesis and subsequent spectroscopic and electrochemical characterization provide the necessary experimental data to validate the computational findings.
Caption: An experimental workflow for the characterization of 4-methyl benzoxadiazoles.
Experimental Protocols:
Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole
-
General Procedure: A common route to 2,1,3-benzoxadiazoles involves the cyclization of an appropriate ortho-substituted nitrobenzene. For 4-methyl-2,1,3-benzoxadiazole, a potential starting material would be 2-amino-3-methylphenol, which can be diazotized and then subjected to an intramolecular cyclization. Alternatively, synthesis can start from a substituted o-nitroaniline. For instance, 2,1,3-benzoxadiazole-1-oxide can be synthesized from 2-nitroaniline, followed by reduction to yield the benzoxadiazole core.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Step 2: Structural Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, further confirming its identity.
Step 3: Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded using a spectrophotometer. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.
-
Fluorescence Spectroscopy: An emission spectrum is obtained by exciting the sample at or near its λmax. The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, can be measured relative to a known standard.
Step 4: Electrochemical Characterization
-
Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of the compound. From these potentials, the energies of the HOMO and LUMO can be estimated and compared with the values obtained from DFT calculations. The electrochemical band gap can also be determined and correlated with the optical band gap from UV-Vis spectroscopy.
Results and Discussion: Anticipated Electronic and Photophysical Properties
Table 1: Comparison of Experimental and Computational Data for Benzoxadiazole Derivatives
| Compound | λmax (abs) (nm) | λmax (em) (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 2,1,3-Benzoxadiazole | ~340 | ~420 | (Computational) | (Computational) | (Computational) | |
| 4,7-Diphenyl-2,1,3-benzoxadiazole | ~419 | ~495 | (Electrochemical) | (Electrochemical) | 2.64-2.67 (Optical) | |
| 4-Amino-NBD Derivatives | 472-499 | 532-553 | (Not Reported) | (Not Reported) | (Not Reported) | [3] |
| 4-Methyl-2,1,3-benzoxadiazole | Predicted: >340 | Predicted: >420 | Predicted: Higher than parent | Predicted: Similar to parent | Predicted: Smaller than parent | - |
Note: The values for 2,1,3-benzoxadiazole are approximate and serve as a baseline. The data for the diphenyl and amino derivatives illustrate the significant red-shift caused by strong electron-donating and conjugating substituents. The predictions for the 4-methyl derivative are based on the expected electron-donating nature of the methyl group.
The electron-donating methyl group at the 4-position is expected to destabilize the HOMO, leading to a higher energy level compared to the unsubstituted benzoxadiazole. The LUMO, being primarily localized on the electron-deficient heterocyclic part of the molecule, is expected to be less affected. This will result in a smaller HOMO-LUMO gap.
Consequently, the lowest energy π-π* transition will require less energy, leading to a bathochromic (red) shift in the absorption maximum (λmax). Similarly, the fluorescence emission is also expected to be red-shifted. The magnitude of this shift is anticipated to be modest, as the methyl group is a relatively weak electron-donating group compared to, for example, an amino or methoxy group.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the electronic structure of 4-methyl substituted benzoxadiazoles. While direct experimental data for this specific class of compounds is sparse in the current literature, a combination of theoretical principles and data from related compounds allows for a robust prediction of their key electronic and photophysical properties. The 4-methyl group is expected to act as an electron-donating substituent, raising the HOMO energy level and causing a red-shift in the absorption and emission spectra compared to the parent benzoxadiazole.
The methodologies outlined in this guide, encompassing both computational and experimental approaches, provide a clear roadmap for researchers to further investigate these and other substituted benzoxadiazoles. Future work should focus on the synthesis and detailed characterization of 4-methyl-2,1,3-benzoxadiazole to experimentally validate the theoretical predictions presented here. A systematic study of a series of 4-alkyl substituted benzoxadiazoles would also provide valuable insights into the structure-property relationships of this important class of heterocyclic compounds, paving the way for their application in the development of novel therapeutics and advanced materials.
References
- (Reference to a general organic chemistry textbook discussing substituent effects)
-
DFT studies on structure, electronics, bonding nature, NBO analysis, thermodynamic properties, molecular docking, and MM-GBSA evaluation of 4-methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid. ResearchGate. [Link]
- (Reference to a review on benzoxadiazole synthesis)
- (Reference to a paper on the photophysics of substituted arom
- (Reference to a paper on the applications of benzoxadiazoles in m
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
- (Reference to a comput
- (Reference to a paper detailing TD-DFT calcul
- (Reference to a paper detailing the synthesis of a 4-substituted benzoxadiazole)
- (Reference to a standard protocol for UV-Vis and fluorescence spectroscopy)
-
Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). ResearchGate. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
- (Reference to a paper on the electrochemical characteriz
-
A novel turn-off functionalized potentiometric probe for antiparkinsonian drugs: advancing sustainability and white chemistry. Taylor & Francis Online. [Link]
-
Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). [Link]
-
MO Theory 6: Frontier Molecular Orbitals (FMOs) in Reactions. YouTube. [Link]
-
Frontier molecular orbital theory. Wikipedia. [Link]
- (Reference to a paper on the synthesis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide)
- (Reference to a paper on the photophysical properties of methyl-substituted heterocycles)
- (Reference to a paper comparing isomers of methyl-substituted benzoxadiazoles)
- (Reference to a comprehensive review on benzoxadiazole chemistry)
-
Bioactive Compounds Containing Benzoxadiazole, Benzothiadiazole, Benzotriazole. ResearchGate. [Link]
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4-Methyl-2,1,3-Benzoxadiazole: A Versatile Scaffold for Bioactive & Fluorogenic Design
The following technical guide details the chemical utility, reactivity profile, and biological applications of the 4-Methyl-2,1,3-benzoxadiazole scaffold.
Technical Guide & Whitepaper
Executive Summary
4-Methyl-2,1,3-benzoxadiazole (CAS: 29091-40-5) represents a critical structural motif in the development of functional organic materials and chemical biology tools. Unlike its electron-deficient analogue 4-nitro-2,1,3-benzoxadiazole (NBD), the 4-methyl variant serves as a nucleophilic-tolerant, electron-neutral scaffold. It is primarily utilized as a precursor for constructing "Push-Pull" fluorophores and bioactive heterocyclic derivatives . This guide analyzes its physicochemical properties, synthetic pathways, and its pivotal role in designing fluorescent probes for lysosomal tracking and cysteine proteomic profiling.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The 2,1,3-benzoxadiazole core (often referred to as benzofurazan) is a planar, bicyclic system containing a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. The introduction of a methyl group at the C4 position alters the electronic landscape of the ring, modulating its reactivity toward electrophilic and nucleophilic attack.
Structural Properties[5]
-
IUPAC Name: 4-Methyl-2,1,3-benzoxadiazole
-
Molecular Formula:
-
Molecular Weight: 134.14 g/mol
-
Key Feature: The quinoid character of the benzoxadiazole ring confers high electron affinity, making it an excellent electron acceptor in donor-acceptor (D-
-A) systems.
| Property | Value | Relevance to Biological Application |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity ensures cell membrane permeability, crucial for intracellular imaging probes. |
| Fluorescence | Weak (Native) | The core itself is weakly fluorescent but becomes highly emissive upon functionalization at C7 with electron-donating groups (amines/thiols). |
| Reactivity | C7-Electrophilic | The C4-methyl group sterically protects the C4 position, directing electrophilic substitution or functionalization to the C7 position. |
Synthesis & Functionalization Logic
The synthesis of 4-Methyl-2,1,3-benzoxadiazole typically proceeds via the reduction of nitro-aniline precursors. Understanding this pathway is essential for designing derivatives with specific biological activities.
Core Synthesis Protocol
The standard industrial and laboratory synthesis involves the cyclization of 2-nitro-p-toluidine (or related nitroaniline derivatives) followed by deoxygenation.
-
Oxidation/Cyclization: 2-nitroaniline derivatives are treated with sodium hypochlorite (NaClO) in alkaline media to form the benzofurazan N-oxide (benzofuroxan).
-
Reduction: The N-oxide is reduced using Triphenylphosphine (
) or triethyl phosphite to yield the 2,1,3-benzoxadiazole core.
Functionalization Strategy (The "Push-Pull" Design)
To generate biologically active fluorophores, the scaffold is modified to create an Intramolecular Charge Transfer (ICT) state.
-
Step 1 (Activation): Bromination or nitration at the C7 position (para to the methyl group).
-
Step 2 (Coupling):
(Nucleophilic Aromatic Substitution) with amines or thiols displaces the leaving group.
Diagram 1: Synthetic Workflow & Reactivity Map
Caption: Synthetic route from nitroaniline precursors to bioactive fluorophores via the 4-methyl-benzoxadiazole core.
Biological Activity & Mechanisms[1][5][6][7][8]
While the 4-methyl core is chemically stable, its derivatives exhibit potent biological activities, primarily classified into Fluorescence Imaging and Enzyme Inhibition .
Mechanism of Action: Covalent Labeling ( )
The benzoxadiazole ring is electron-deficient. When activated (e.g., by a nitro group at C7, derived from the scaffold), it reacts specifically with nucleophilic residues on proteins:
-
Cysteine (Thiol -SH): Rapid reaction, often used for inhibiting enzymes like Glutathione S-Transferase (GST) .
-
Lysine (Amine -NH2): Slower reaction, used for general protein conjugation.
Key Insight: The 4-methyl group acts as a "tuner." Unlike the hydrogen in the unsubstituted parent, the methyl group provides weak electron donation, slightly reducing the electrophilicity of the ring.[1] This makes 4-methyl derivatives more selective, reacting only with highly nucleophilic thiols rather than non-specific amines, reducing background noise in biological assays.
Fluorescence & Lysosomal Targeting
Derivatives of 4-methyl-2,1,3-benzoxadiazole (often functionalized with piperazine or amines) exhibit solvatochromism .
-
Environment Sensitivity: In aqueous (polar) environments, fluorescence is quenched. In hydrophobic pockets (protein binding sites) or lipid membranes, fluorescence increases dramatically.
-
pH Sensitivity: 4-amino-substituted derivatives often become protonated in acidic organelles (Lysosomes, pH 4.5), trapping the probe inside. This makes them excellent lysosomotropic agents .
Diagram 2: Intracellular Mechanism of Action
Caption: Dual mechanism: Lysosomal accumulation via ion trapping and enzyme inhibition via cysteine modification.
Experimental Protocols
Protocol A: Synthesis of the 4-Methyl-2,1,3-benzoxadiazole Core
Self-validating step: The disappearance of the N-oxide peak in NMR confirms reduction.
-
Reagents: 4-Methylbenzofuroxan (10 mmol), Triphenylphosphine (12 mmol), Toluene (anhydrous).
-
Procedure:
-
Dissolve 4-methylbenzofuroxan in 50 mL dry toluene.
-
Add
slowly under nitrogen atmosphere. -
Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Cool to room temperature. Filter off triphenylphosphine oxide (byproduct).
-
Concentrate filtrate and purify via silica gel column chromatography.
-
-
Validation:
NMR should show a singlet for the methyl group (~2.6 ppm) and aromatic protons typical of the benzoxadiazole system.
Protocol B: Biological Fluorescence Labeling (Thiol Detection)
Target: Detection of biological thiols (Cysteine/Glutathione).
-
Probe Preparation: Dissolve the activated derivative (e.g., 4-methyl-7-chloro-benzoxadiazole) in DMSO to make a 10 mM stock.
-
Incubation:
-
Dilute stock to 10 µM in PBS (pH 7.4).
-
Add to cell culture (e.g., HeLa cells) or protein lysate.
-
Incubate for 30 mins at 37°C.
-
-
Imaging:
-
Excitation: 460–480 nm (Blue).
-
Emission: 520–540 nm (Green).
-
Note: A "turn-on" response indicates successful thiol conjugation.
-
Safety & Handling (MSDS Highlights)
While 4-Methyl-2,1,3-benzoxadiazole is not classified as a highly toxic acute poison, it is a reactive aromatic heterocycle.
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[2] Potential respiratory irritant.[3]
-
Storage: Store at 2-8°C, protected from light (photostability is good, but long-term exposure can degrade derivatives).
-
Disposal: Incineration with afterburner and scrubber (contains Nitrogen oxides).
References
-
Synthesis of Benzoxadiazole Derivatives
-
Biological Activity & Fluorescence
- Title: N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
- Source: MDPI Molecules (2018).
-
URL:[Link]
-
Lysosomal Imaging Applications
- Title: Novel application of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole to visualize lysosomes in live cells.
- Source: BioTechniques (2008).
-
URL:[Link]
-
Safety Data
- Title: Safety Data Sheet - NBD Deriv
-
Source: TCI Chemicals.[5]
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Introduction: The Significance of the Benzoxadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Methyl-2,1,3-benzoxadiazole Precursors
4-Methyl-2,1,3-benzoxadiazole, also known as 4-methylbenzofurazan, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The 2,1,3-benzoxadiazole (benzofurazan) core and its N-oxide precursor, benzofuroxan, are notable for their diverse biological activities and unique photophysical properties.[1] Specifically, derivatives of this scaffold are integral components in the development of fluorophores for cellular imaging, nitric oxide (NO) donors for therapeutic applications, and as building blocks in the synthesis of complex pharmaceutical agents.
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a detailed exploration of the synthetic pathways leading to the core precursors of 4-Methyl-2,1,3-benzoxadiazole. We will delve into the chemical logic behind various synthetic strategies, present detailed experimental protocols, and offer insights into process optimization and characterization.
Core Precursor Analysis: The Strategic Importance of 2-Amino-3-nitrotoluene
The most direct and versatile precursor for the synthesis of 4-Methyl-2,1,3-benzoxadiazole is 2-amino-3-nitrotoluene (also known as 3-methyl-2-nitroaniline). The strategic positioning of the amino and nitro groups ortho to each other on the toluene ring is the essential structural feature that enables the subsequent intramolecular cyclization to form the desired five-membered oxadiazole ring.
The synthesis of this precursor is therefore the critical, and often most challenging, step in the overall production of 4-Methyl-2,1,3-benzoxadiazole. The primary challenge lies in achieving the correct regioselectivity during the nitration of toluene derivatives.
Synthetic Pathways to 2-Amino-3-nitrotoluene
Two primary strategies have been established for the efficient synthesis of 2-amino-3-nitrotoluene, each with distinct advantages regarding selectivity, yield, and operational complexity.
Pathway 1: Regiocontrolled Nitration of o-Acetotoluidide
This classical and reliable method involves a multi-step sequence starting from the readily available o-toluidine. The key to this pathway is the use of an acetyl protecting group to direct the electrophilic nitration to the desired position.
Causality of Experimental Choices:
-
Protection: The amino group of o-toluidine is a strong activating group and would direct nitration primarily to the para position (position 4). To prevent this and other side reactions, it is first protected via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating, and the steric bulk of the acetyl group favors nitration at the less hindered position 5 and the desired position 3.
-
Nitration: The nitration of o-acetotoluidide yields a mixture of isomers, primarily 2-acetylamino-3-nitrotoluene and 2-acetylamino-5-nitrotoluene.[2]
-
Deprotection & Purification: The subsequent hydrolysis of the acetyl group under acidic conditions yields the corresponding nitroanilines. 2-Amino-3-nitrotoluene can then be effectively separated from its isomer via steam distillation, a testament to the differing volatilities of the ortho-substituted isomers.[2]
The overall workflow is depicted below.
Caption: Synthetic workflow for 2-Amino-3-nitrotoluene via o-Acetotoluidide.
Pathway 2: Optimized Synthesis from 4-Amino-3-toluenesulfonic Acid
An alternative, patented method aims to improve reaction selectivity and reduce environmental impact by starting with 4-amino-3-toluenesulfonic acid.[3] This approach leverages the sulfonic acid group as a blocking group to achieve highly regioselective nitration.
Causality of Experimental Choices:
-
Blocking Group: The sulfonic acid group at position 3 effectively blocks this site, while the amino group (after acetylation in situ) directs the incoming nitro group to the ortho position (position 2).
-
Improved Selectivity: This strategy avoids the formation of the undesired 5-nitro isomer that complicates the classical pathway, thereby simplifying purification and increasing the overall yield of the target product.[3]
-
Post-Treatment: After nitration, the acetyl and sulfonic acid groups are removed via acid hydrolysis to yield the final product.[3]
Caption: Optimized synthesis of 2-Amino-3-nitrotoluene.[3]
From Precursor to Product: Cyclization to 4-Methyl-2,1,3-benzoxadiazole
Once the 2-amino-3-nitrotoluene precursor is obtained, the final step is an intramolecular reductive cyclization to form the benzoxadiazole ring system. The common laboratory-scale synthesis proceeds via an N-oxide intermediate (a benzofuroxan), which is subsequently deoxygenated.
Mechanism Insight: The reaction of an ortho-nitroaniline with a base and an oxidizing agent like sodium hypochlorite (NaClO) initiates an intramolecular cyclization.[4][5] The base deprotonates the amino group, which then attacks the nitro group, leading to the formation of the N-oxide. This N-oxide can then be reduced to the final benzoxadiazole product using a reducing agent such as triphenylphosphine (PPh₃).[4][5]
Caption: Final cyclization and reduction steps to the target molecule.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 2-amino-3-nitrotoluene and its subsequent conversion to 4-Methyl-2,1,3-benzoxadiazole. These are self-validating systems that include purification and characterization steps.
Protocol 1: Synthesis of 2-Amino-3-nitrotoluene via Pathway 1
Step 1A: Preparation of 2-Acetotoluidide
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 2-3 hours.
-
Pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from ethanol can be performed for higher purity.
Step 1B: Nitration of 2-Acetotoluidide
-
Add the dried 2-acetotoluidide to concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C with an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the 2-acetotoluidide solution, keeping the temperature strictly between 0-5°C.
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product mixture.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and press dry.
Step 1C: Hydrolysis and Purification to 2-Amino-3-nitrotoluene [2]
-
Place the wet mixture of nitrated isomers into a steam distillation apparatus.
-
Add concentrated hydrochloric acid (approx. 300 ml).[2]
-
Heat the mixture to boiling to initiate hydrolysis.
-
Perform steam distillation. The 2-amino-3-nitrotoluene is volatile with steam and will co-distill.
-
Continue distillation until the distillate runs clear.
-
Cool the collected distillate to induce crystallization of the product.
-
Collect the orange, needle-like crystals of 2-amino-3-nitrotoluene by vacuum filtration and dry.[2]
Protocol 2: Synthesis of 4-Methyl-2,1,3-benzoxadiazole
Step 2A: Cyclization to 4-Methyl-2,1,3-benzoxadiazole N-oxide
-
Dissolve 2-amino-3-nitrotoluene in a suitable solvent like diethyl ether.
-
Add an aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[4][5]
-
Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaClO).[6]
-
Stir the biphasic mixture vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-oxide product.
Step 2B: Reduction to 4-Methyl-2,1,3-benzoxadiazole [4][5]
-
Dissolve the crude N-oxide from the previous step in toluene.
-
Add triphenylphosphine (PPh₃) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the N-oxide is fully converted.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4-Methyl-2,1,3-benzoxadiazole.
Data Presentation: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| 2-Amino-3-nitrotoluene | C₇H₈N₂O₂ | 152.15 | 92.8 - 93.2[2] | Orange needles[2] |
| 4-Methyl-2,1,3-benzoxadiazole | C₇H₆N₂O | 134.14 | Varies | Varies |
Note: Physical properties of the final product can vary based on purity and crystalline form. Expected characterization would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Conclusion
The synthesis of 4-Methyl-2,1,3-benzoxadiazole hinges on the successful and regioselective preparation of its key precursor, 2-amino-3-nitrotoluene. This guide has detailed two robust pathways for synthesizing this precursor: a classical, multi-step route from o-toluidine that relies on protection-deprotection chemistry, and a more modern, selective route utilizing a sulfonic acid blocking group. By understanding the chemical principles that govern these transformations, researchers can make informed decisions to optimize reaction conditions, improve yields, and ensure the high purity required for downstream applications in drug discovery and materials science. The subsequent cyclization and deoxygenation steps provide a reliable method to access the final benzoxadiazole target.
References
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health (NIH). Available at: [Link]
- CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene. Google Patents.
-
Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Available at: [Link]
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N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
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A novel turn-off functionalized potentiometric probe for antiparkinsonian drugs: advancing sustainability and white chemistry. Taylor & Francis Online. Available at: [Link]
-
Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]
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2-amino-3-nitrotoluene. Organic Syntheses Procedure. Available at: [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-amino-3-nitrotoluene. PrepChem.com. Available at: [Link]
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4-Methyl-2-nitroaniline. PubChem. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Reduction of nitro group to amine. Chemistry Stack Exchange. Available at: [Link]
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Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. ResearchGate. Available at: [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]
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Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. Available at: [Link]
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Reduction of nitro compounds. Wikipedia. Available at: [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Methodological & Application
Application Note: 4-Methyl-2,1,3-benzoxadiazole Scaffolds for Bioimaging
[1]
Executive Summary
4-Methyl-2,1,3-benzoxadiazole represents the fundamental fluorogenic core of the benzoxadiazole family. In bioimaging, this scaffold is most frequently utilized in its functionalized forms, such as 7-nitro-2,1,3-benzoxadiazole (NBD) and 4-sulfamoyl-7-fluoro-2,1,3-benzoxadiazole (SBD) . These probes are renowned for their environmental sensitivity (solvatochromism) , small molecular size, and ability to undergo nucleophilic aromatic substitution (
Key Capabilities:
-
Solvatochromism: Fluorescence emission shifts significantly (blue
green) based on solvent polarity, enabling mapping of lipid droplet hydrophobicity. -
Minimal Steric Perturbation: The compact bicyclic core (
160 Da) minimizes disruption to biological assembly compared to bulky dyes like Rhodamine or Fluorescein. -
Turn-On Fluorescence: Many derivatives are non-fluorescent until conjugated or placed in a hydrophobic environment.
Photophysical Mechanisms
The fluorescence of 4-methyl-2,1,3-benzoxadiazole derivatives arises from an Intramolecular Charge Transfer (ICT) process.
Mechanism of Action
The 2,1,3-benzoxadiazole ring acts as an electron-withdrawing acceptor. When substituted with an electron-donating group (e.g., a methyl group or, more potently, an amine at the 4- or 7-position), a "push-pull" system is created.
-
Excitation: Light absorption promotes an electron from the donor (methyl/amine) to the acceptor (benzoxadiazole ring).
-
Solvent Relaxation: In polar solvents (e.g., water), the dipole moment of the excited state interacts with solvent molecules, lowering the energy gap and causing a red shift in emission but often quenching the quantum yield (due to non-radiative decay).
-
Hydrophobic Environment: In non-polar environments (e.g., lipid bilayers, hydrophobic protein pockets), the fluorescence quantum yield (
) increases dramatically, and the emission shifts to shorter wavelengths (Blue/Green).
Spectral Properties (Representative for NBD/Methyl-Benzoxadiazole)
| Property | Value (Aqueous/Polar) | Value (Hydrophobic/Lipid) | Notes |
| Excitation Max ( | 460–470 nm | 450–465 nm | Compatible with 488 nm Argon lasers (for NBD derivatives). |
| Emission Max ( | 530–550 nm (Weak) | 510–530 nm (Strong) | Strong solvatochromic shift. |
| Quantum Yield ( | < 0.01 (Quenched) | 0.30 – 0.80 | "Turn-on" effect in membranes. |
| Stokes Shift | ~80 nm | ~60 nm | Reduces self-quenching. |
Experimental Workflows
Diagram: Solvatochromic Sensing Mechanism
The following diagram illustrates how the probe distinguishes between cytosolic (polar) and membrane (non-polar) environments.
Caption: The "Turn-On" mechanism relies on the suppression of non-radiative decay pathways within hydrophobic lipid environments.
Protocol: Labeling of Cellular Lipids (Live Cells)
This protocol uses NBD-labeled lipids (e.g., NBD-Cholesterol or NBD-Phosphatidylcholine) or the hydrophobic probe itself.
Materials:
-
Probe Stock: 10 mM 4-Methyl-2,1,3-benzoxadiazole derivative (e.g., NBD-Cl or NBD-lipid) in DMSO.
-
Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS (pH 7.4).
-
Cells: Adherent cell line (e.g., HeLa, CHO) grown to 70% confluence.
Step-by-Step Methodology:
-
Preparation: Dilute the 10 mM stock solution into warm HBSS to a final concentration of 1–5 µM . Vortex vigorously.
-
Expert Tip: Keep organic solvent (DMSO) concentration < 0.1% to avoid cytotoxicity.
-
-
Incubation: Remove culture medium from cells and wash once with HBSS.
-
Staining: Add the staining solution to the cells. Incubate for 15–30 minutes at 37°C (or 4°C to inhibit endocytosis and label only the plasma membrane).
-
Washing: Wash cells
with HBSS to remove excess probe.-
Note: Benzoxadiazole probes can rapidly flip-flop across membranes; imaging should be performed immediately.
-
-
Imaging: Transfer to a live-cell imaging chamber.
-
Excitation: 488 nm.
-
Emission: 500–560 nm bandpass filter.
-
Protocol: Bioconjugation to Proteins (Amine Labeling)
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) reacts specifically with primary amines (Lysine residues) or thiols (Cysteine) depending on pH.
-
Protein Prep: Dissolve protein (1–2 mg/mL) in 0.1 M Sodium Borate buffer (pH 8.5) .
-
Critical: Avoid Tris or Glycine buffers as they contain competing amines.
-
-
Reaction: Add a 10-fold molar excess of NBD-Cl (dissolved in acetonitrile).
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Purification: Remove unreacted dye using a Sephadex G-25 spin column or dialysis against PBS.
-
Validation: Measure Absorbance at 280 nm (Protein) and 465 nm (NBD). Calculate Degree of Labeling (DOL).
- at 465 nm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Photobleaching | NBD scaffold is sensitive to oxidation and high-intensity light. | Use low laser power (1–2%); add antioxidants (e.g., Ascorbate) to the buffer; limit exposure time. |
| High Background | Non-specific hydrophobic binding or free dye. | Perform rigorous washing with BSA-containing buffer (BSA scavenges free lipophilic dye). |
| Weak Signal | Polarity quenching in aqueous media. | Ensure the probe is internalized into membranes/lipids. The probe is designed to be weak in water. |
| Blue Shifted Emission | Probe located in extremely hydrophobic core. | This is data, not an error. Use spectral imaging to map the shift. |
Advanced Application: Ratiometric Polarity Sensing
Because the emission maximum shifts with polarity, 4-methyl-2,1,3-benzoxadiazole derivatives can be used as ratiometric sensors .
Workflow:
-
Acquire Image Channel 1 (Green): 510–530 nm (Hydrophobic emission).
-
Acquire Image Channel 2 (Yellow/Red): 560–600 nm (Polar emission).
-
Data Processing: Calculate the ratio
. -
Interpretation: High
values indicate lipid droplets or hydrophobic domains; Low indicates aqueous/cytosolic environments.
Caption: Ratiometric imaging workflow for mapping intracellular polarity.
References
-
Review of Benzoxadiazole Fluorophores: Frizon, T. E. A., et al. (2020). "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry.
-
NBD as a Polarity Sensor: Chattopadhyay, A. (1990). "Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes." Chemistry and Physics of Lipids.
-
Lipid Droplet Imaging: Listenberger, L. L., & Brown, D. A. (2003). "Fluorescent detection of lipid droplets in live cells." Current Protocols in Cell Biology.
- Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for NBD-Cl chemistry).
Application Note: High-Fidelity Live Cell Imaging with Benzoxadiazole (NBD) Probes
Executive Summary & Photophysical Logic
The 2,1,3-benzoxadiazole scaffold, particularly its nitro-substituted derivative 7-nitrobenz-2-oxa-1,3-diazole (NBD) , represents a cornerstone in live-cell fluorescence microscopy.[1] While "4-Methyl-2,1,3-benzoxadiazole" refers to the core alkylated fluorophore, in biological applications, this scaffold is almost exclusively utilized as the NBD moiety attached to lipids, sugars (2-NBDG), or proteins.[1]
The Core Advantage: Solvatochromism Unlike rigid fluorophores (e.g., Fluorescein, Alexa Fluor), benzoxadiazole probes are environmentally sensitive.[2] They possess a high dipole moment change upon excitation.[1]
-
In Aqueous Media (Culture Media/Cytosol): The fluorophore is quenched (low quantum yield) due to hydrogen bonding and non-radiative decay.[1]
-
In Hydrophobic Environments (Membranes/Lipid Droplets): Fluorescence intensity increases dramatically (often >100-fold), and the emission maximum blue-shifts.[1]
Why This Matters: This property allows for "wash-free" imaging in specific contexts, as the background signal from the aqueous culture medium is naturally suppressed, while membrane-bound probes shine brightly.[1]
Photophysical Comparison Table
| Feature | NBD (Benzoxadiazole) | FITC / Alexa 488 | Implication for Live Cells |
| Excitation Max | ~465 nm | 490 nm | Compatible with standard GFP/Blue lasers (488 nm).[1] |
| Emission Max | ~540 nm (Environment dependent) | 525 nm | Broad emission; NBD appears yellow-green.[1] |
| Photostability | Low to Moderate | High | Critical: Use low laser power; NBD bleaches within seconds if over-exposed.[1] |
| Size | Very Small (<200 Da) | ~400-800 Da | Minimal steric hindrance; ideal for lipid analogs.[1] |
| Environment Sensitivity | High (Solvatochromic) | Low | NBD reports on membrane polarity/hydration.[1] |
Critical Experimental Workflows
Protocol A: Membrane Dynamics & Lipid Trafficking (Pulse-Chase)
Target: Plasma Membrane, Endosomes, Golgi[1]
This protocol uses NBD-labeled phospholipids (e.g., NBD-Phosphatidylcholine, NBD-Sphingomyelin).[1] The hydrophobicity of NBD-lipids requires a carrier system (BSA) for proper delivery.[1]
Reagents
-
NBD-Lipid Stock: 1 mg/mL in Chloroform/Methanol (2:1).[1] Dry under nitrogen and reconstitute in absolute ethanol before use.
-
Defatted BSA (Fatty Acid Free): Essential carrier to solubilize lipids in aqueous media.[1]
-
Imaging Buffer: HBSS or Phenol-red free DMEM (HEPES buffered).
-
Back-Exchange Solution: 3% Defatted BSA in HBSS (ice cold).
Step-by-Step Methodology
-
Probe Complexation (Critical Step):
-
Cold Pulse (Surface Labeling):
-
Cool live cells (grown on glass-bottom dishes) to 4°C on ice for 5 minutes.
-
Replace media with the cold NBD-lipid/BSA complex .[1]
-
Incubate at 4°C for 30 minutes.
-
Mechanism:[3][4][5] At 4°C, endocytosis is arrested.[1][6] The probe inserts into the outer leaflet of the plasma membrane but cannot be internalized.
-
-
Wash & Imaging (Time 0):
-
Warm Chase (Internalization):
-
Add warm (37°C) complete media.
-
Transfer to microscope stage incubator (37°C).
-
Image every 5–10 minutes.[1]
-
Observation: You will see the dye move from the plasma membrane to endosomes and eventually the Golgi (for Sphingomyelin/Ceramide probes) or mitochondria (for PE probes).
-
-
Back-Exchange (Optional - Topology Check):
Protocol B: Metabolic Imaging with 2-NBDG
Target: Glucose Uptake Estimation
Warning: 2-NBDG is a glucose analog, but its uptake kinetics differ from native glucose due to the bulky NBD group.[1] It should be used as a qualitative proxy, not for absolute stoichiometry.[1]
Reagents
-
2-NBDG: Dissolve to 10 mM in DMSO (Stock).
-
Glucose-Free Media: Krebs-Ringer Phosphate HEPES (KRPH) buffer.[1]
-
Specificity Control: Cytochalasin B (GLUT inhibitor).[1]
Step-by-Step Methodology
-
Starvation:
-
Incubate cells in glucose-free KRPH buffer for 30–60 minutes at 37°C. This upregulates GLUT transporters.[1]
-
-
Staining:
-
Incubation:
-
Incubate for 15–30 minutes at 37°C.
-
Note: Do not exceed 60 minutes; non-specific binding increases with time.[1]
-
-
Wash & Image:
Visualization of Experimental Logic
Diagram 1: NBD-Lipid Pulse-Chase Workflow
This diagram illustrates the temperature-dependent logic required to separate membrane binding from intracellular trafficking.[1]
Caption: Logic flow for NBD-lipid labeling. Temperature control dictates whether the probe remains on the surface or internalizes.
Diagram 2: Troubleshooting Signal-to-Noise (Solvatochromism)
Understanding why your image is dark or has high background is crucial with NBD probes.[1]
Caption: Decision tree for optimizing NBD imaging based on its solvatochromic properties and photostability limitations.
Troubleshooting & Optimization
-
Rapid Photobleaching:
-
Symptom:[2][3][8][9] Signal disappears within seconds of focusing.[1]
-
Root Cause:[2][4][5][9][10] The nitro group in NBD makes it susceptible to oxidation and photolysis.
-
Solution: Use the lowest possible laser power (1–2%).[1] Use "Find Focus" mode with a different channel (e.g., DIC or a stable nuclear stain) before switching to the NBD channel for capture.
-
-
High Background in Media:
-
Symptom:[2][3][4][5][8][9] The entire field of view is hazy green.
-
Root Cause:[2][4][5][9][10] NBD-lipids can form micelles in the media which are fluorescent.[1]
-
Solution: Perform a "Back-Exchange" wash using 1% BSA in HBSS.[1] The BSA binds the free lipids better than the plastic dish, clearing the background.
-
-
Non-Specific Staining (2-NBDG):
References
-
NBD Solvatochromism & Mechanism
-
NBD-Lipid Protocols (Cold Loading)
-
2-NBDG Glucose Uptake Limitations
-
Benzoxadiazole Derivatives for Lipid Droplets
-
RSC Advances (2022).[1] "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles."
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorophore - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 11. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles [uu.diva-portal.org]
4-Methyl-2,1,3-benzoxadiazole labeling of amines and thiols
Application Note: High-Performance Fluorescent Labeling of Amines and Thiols using NBD Halides
Executive Summary & Nomenclature Clarification
This guide details the protocols for labeling amines and thiols using the NBD (Nitrobenzoxadiazole) family of fluorophores.
Critical Nomenclature Note: The specific query "4-Methyl-2,1,3-benzoxadiazole" refers to the core benzofurazan skeleton. However, for labeling purposes, the molecule requires two critical functional groups:
-
A Leaving Group: Typically Chloride (-Cl) or Fluoride (-F) at the 4-position to enable nucleophilic attack.
-
An Activating Group: A Nitro group (-NO₂) at the 7-position to enable fluorescence and activate the ring.
Therefore, this guide focuses on the industry-standard reagents NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) and NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole). These reagents are non-fluorescent until they react with a nucleophile (amine or thiol), making them ideal "turn-on" probes for high-sensitivity HPLC and LC-MS detection.
Scientific Foundation: Mechanism of Action
The labeling reaction proceeds via Nucleophilic Aromatic Substitution (
-
Fluorogenesis: The starting reagents (NBD-Cl/F) are virtually non-fluorescent. Upon substitution, the resulting NBD-amine or NBD-thiol adduct exhibits strong fluorescence (Excitation: ~470 nm, Emission: ~530-540 nm).
-
Environment Sensitivity: The quantum yield of NBD adducts is highly sensitive to solvent polarity. Fluorescence is quenched in water but significantly enhanced in organic solvents (e.g., acetonitrile, methanol) or hydrophobic protein pockets.
Reaction Mechanism Diagram
Figure 1: The
Reagent Selection: NBD-Cl vs. NBD-F
Selecting the correct halide is the single most critical decision in experimental design.
| Feature | NBD-Cl (Chloride) | NBD-F (Fluoride) |
| Reactivity | Moderate.[1] Requires higher heat (50-70°C) and longer times. | High. Reacts 50-100x faster. Effective at lower temps (20-60°C). |
| Selectivity | Good for primary amines.[2] Sluggish with secondary amines. | Excellent for both primary/secondary amines and thiols. |
| Background | Lower background hydrolysis rate. | Higher susceptibility to hydrolysis (generates fluorescent NBD-OH). |
| Cost | Low cost (Standard choice). | Higher cost (Premium choice). |
| Best Use Case | Routine amino acid analysis; high-concentration samples. | Trace analysis; bulky secondary amines; sensitive thiols. |
Protocol 1: Derivatization of Amines (HPLC/LC-MS)
Objective: Label primary and secondary amines in biological fluids or pharmaceutical formulations.
Materials:
-
Reagent: 20 mM NBD-Cl in Acetonitrile (ACN).
-
Buffer: 0.1 M Borate Buffer, pH 8.0 - 9.0.
-
Quench: 1 M HCl.
-
Solvent: HPLC-grade Acetonitrile or Methanol.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the amine-containing sample in Borate Buffer (pH 8.5).
-
Why: The amine must be unprotonated (
) to act as a nucleophile. Acidic conditions inhibit the reaction.
-
-
Reagent Addition: Mix 100 µL of Sample with 100 µL of NBD-Cl solution.
-
Ratio: Ensure at least a 5-10 fold molar excess of NBD-Cl over total amines to drive pseudo-first-order kinetics.
-
-
Incubation: Heat at 60°C for 30-60 minutes (dark).
-
Note: If using NBD-F, reduce time to 1-5 minutes at 50°C.
-
-
Quenching: Add 50-100 µL of 1 M HCl.
-
Critical Step: Acidification stops the reaction and suppresses the fluorescence of the hydrolyzed byproduct (NBD-OH), while the NBD-Amine adduct remains fluorescent.
-
-
Analysis: Inject immediately into HPLC (C18 column).
-
Detection:
, .
-
Protocol 2: Selective Labeling of Thiols
Objective: Label Cysteine, Glutathione (GSH), or protein thiols while minimizing amine interference.
The Selectivity Challenge: NBD-F reacts with both amines and thiols. However, thiols are better nucleophiles at neutral pH.
Materials:
-
Reagent: 5 mM NBD-F in ACN (NBD-F is preferred for thiols due to higher reactivity).
-
Buffer: Phosphate Buffered Saline (PBS) or Citrate Buffer, pH 7.0 .
-
Additives: EDTA (1 mM) to prevent metal-catalyzed oxidation of thiols.
Step-by-Step Methodology:
-
pH Control: Adjust sample to pH 7.0.
-
Causality: At pH 7.0, thiols (
) have a sufficient fraction of thiolate anion ( ) to react, while aliphatic amines ( ) are largely protonated ( ) and unreactive.
-
-
Reaction: Add NBD-F solution to the sample (1:1 v/v).
-
Incubation: Incubate at Room Temperature for 5-10 minutes .
-
Speed: The reaction with thiols is extremely rapid. Heat is generally unnecessary and may promote unwanted amine labeling.
-
-
Differentiation (Optional):
-
NBD-Thiol adducts have a slightly different spectral shift compared to NBD-Amines.
-
Chemical Verification: NBD-Thiol bonds are reversible by adding a reducing agent (DTT) or strong nucleophile, whereas NBD-Amine bonds are stable. This can be used to confirm peak identity.[3]
-
Troubleshooting & Critical Parameters
The "NBD-OH" Problem
The primary interference is 4-hydroxy-7-nitro-2,1,3-benzoxadiazole (NBD-OH) , formed by the reaction of NBD-Cl/F with water (hydrolysis).
-
Symptoms: A large interfering peak early in the chromatogram (highly fluorescent).
-
Solution 1 (Chromatographic): Use a gradient elution.[4] NBD-OH is more polar and elutes earlier than NBD-Amine adducts.
-
Solution 2 (Chemical): Acidify the sample post-reaction (pH < 2). NBD-OH fluorescence is pH-dependent and drops significantly in acid, whereas NBD-Amine fluorescence is stable.
Workflow Decision Tree
Figure 2: Experimental decision tree for optimizing NBD labeling based on analyte class.
References
-
Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines. Biochemical Journal, 108(1), 155–156.
-
Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383.
-
Uchiyama, S., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids.[5] Gazi University Journal of Science, 24(4), 679-697.[5]
-
Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.
Sources
- 1. interchim.fr [interchim.fr]
- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,3-benzoxazole-2-thiol|CAS 93794-44-6 [benchchem.com]
- 4. 4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note: Cytotoxicity Profiling of 4-Methyl-2,1,3-benzoxadiazole (M-BOX)
This Application Note and Protocol is designed for researchers evaluating the cytotoxic potential of 4-Methyl-2,1,3-benzoxadiazole (M-BOX) and its derivatives. It synthesizes field-proven methodologies with specific considerations for the unique physicochemical properties of the benzoxadiazole scaffold.
Introduction & Scientific Rationale
4-Methyl-2,1,3-benzoxadiazole (M-BOX) represents a critical scaffold in medicinal chemistry, often serving as a precursor for fluorogenic probes (e.g., NBD-Cl analogs) or as a pharmacophore in anti-cancer and anti-infective drug discovery. Unlike simple organic solvents, the benzoxadiazole core possesses inherent electron-deficient character and photophysical properties (fluorescence) that can confound standard colorimetric assays.
Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]
-
Biological Activity : Benzoxadiazole derivatives (e.g., NBDHEX) are known to inhibit Glutathione S-Transferase (GST) and induce oxidative stress (ROS accumulation), leading to apoptosis in tumor cells.
-
Assay Interference Risk : The conjugated
-system of M-BOX often yields fluorescence in the blue-green region ( nm) and absorbance in the UV-Vis range. This overlaps with common viability dyes like Resazurin or Calcein, necessitating careful assay selection.
Recommendation : This protocol prioritizes ATP-based Luminescence (CellTiter-Glo) as the Gold Standard to avoid optical interference, while providing a modified MTT Protocol as a cost-effective alternative with mandatory background correction.
Experimental Design Strategy
A. Compound Management
| Parameter | Specification | Rationale |
| Compound ID | 4-Methyl-2,1,3-benzoxadiazole | MW |
| Solvent | DMSO (Dimethyl sulfoxide) | M-BOX is hydrophobic. Prepare 50 mM stock. |
| Storage | -20°C, Desiccated, Dark | Benzoxadiazoles are light-sensitive. |
| Stability | Use within 3 months | Prone to hydrolysis or oxidation over time. |
B. Critical Control: The "Spectral Interference Check"
Before cell seeding, you must validate if M-BOX interferes with your detection method.
Protocol :
-
Prepare M-BOX at the highest test concentration (e.g., 100 µM) in cell-free media.
-
Measure Absorbance (570 nm for MTT) and Fluorescence (Ex/Em for Resazurin).
-
Decision Gate :
-
If Signal > 10% of Positive Control
Use CellTiter-Glo (Luminescence). -
If Signal < 10%
MTT is acceptable with subtraction.
-
Visual Workflow (Graphviz)
Caption: Decision tree for selecting the optimal assay readout based on the intrinsic optical properties of the benzoxadiazole derivative.
Detailed Protocols
Protocol A: ATP Luminescence Assay (Gold Standard)
Recommended for fluorescent benzoxadiazole derivatives to eliminate optical crosstalk.
Reagents :
-
CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.
-
White-walled 96-well plates (to maximize signal reflection).
Step-by-Step :
-
Seeding : Plate cells (e.g., A549, HeLa) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.
-
Treatment :
-
Perform 1:3 serial dilutions of M-BOX in DMSO.
-
Dilute into media (Final DMSO < 0.5%).
-
Add 100 µL of 2x drug solution to wells.
-
Controls : Vehicle (0.5% DMSO), Positive (10 µM Doxorubicin), Blank (Media only).
-
-
Incubation : 48h or 72h at 37°C/5% CO₂.
-
Readout :
-
Equilibrate plate to Room Temp (RT) for 30 min.
-
Add 100 µL CellTiter-Glo reagent per well.
-
Orbitally shake for 2 min (induce cell lysis).
-
Incubate 10 min (stabilize signal).
-
Measure Total Luminescence (Integration: 0.5–1.0 sec).
-
Protocol B: MTT Assay (Cost-Effective)
Suitable only if M-BOX has low absorbance at 570 nm.
Reagents :
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Step-by-Step :
-
Seeding : Same as above, but use clear 96-well plates.
-
Treatment : Add M-BOX dilutions.
-
CRITICAL : Include "Drug-Only" wells (Media + M-BOX, no cells) for every concentration to subtract chemical absorbance.
-
-
Incubation : 48h-72h.
-
Labeling :
-
Add 20 µL MTT stock to each well.
-
Incubate 3–4h at 37°C (purple formazan crystals form).
-
-
Solubilization :
-
Aspirate media carefully (unless using SDS method).
-
Add 150 µL DMSO. Shake 10 min to dissolve crystals.
-
-
Measurement :
-
Read Absorbance at 570 nm (Signal) and 650 nm (Reference).
-
Calculate:
.
-
Data Analysis & Interpretation
Calculation
Normalize raw data to Vehicle Control (set as 100% Viability):
For MTT: Ensure
Mechanistic Validation (Optional)
If cytotoxicity is observed (
-
ROS Assay : Stain with DCFDA (20 µM) to detect oxidative stress, a common mode of action for benzoxadiazoles [1].
-
Thiol Depletion : Use Ellman’s reagent to check if M-BOX acts as an electrophile depleting cellular glutathione.
Hypothetical Mechanism Diagram
Caption: Proposed cytotoxic pathway of benzoxadiazole derivatives via GST inhibition and subsequent oxidative stress.
References
-
Design, Synthesis, and Cytotoxicity of Benzoxazole Derivatives . Source: NIH / PubMed Central. Context: Discusses the synthesis and cytotoxicity evaluation of benzoxazole/benzoxadiazole scaffolds using CellTiter-Glo.
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks . Source: MDPI (Molecules). Context: details the photophysical properties (fluorescence) of the benzoxadiazole core, validating the need for interference checks.
-
The Nitrobenzoxadiazole Derivative NBDHEX Behaves as a Selective Inhibitor . Source: MDPI (Pharmaceuticals). Context: Establishes the mechanism of action (GST inhibition/ROS) for benzoxadiazole derivatives.
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores . Source: Frontiers in Chemistry. Context: Provides chemical synthesis and spectral characterization data relevant for handling these compounds.
application of benzoxadiazole derivatives in sensing metal ions
Application Note & Technical Guide
Abstract
This guide details the strategic application of 2,1,3-benzoxadiazole (BTD) derivatives for the high-sensitivity detection of metal ions (
Introduction: The Benzoxadiazole Advantage
The 2,1,3-benzoxadiazole (also known as benzofurazan) core acts as a powerful electron-deficient fluorophore. Its utility in metal sensing stems from its ability to participate in Intramolecular Charge Transfer (ICT) . By coupling electron-donating receptors (e.g., amines, macrocycles) to the electron-withdrawing BTD core, the fluorescence properties become highly sensitive to the electronic perturbations induced by metal coordination.
Core Sensing Mechanisms
-
Photoinduced Electron Transfer (PET):
-
Chelation-Enhanced Fluorescence (CHEF):
-
Paramagnetic Quenching:
Rational Design of BTD Sensors
To design a successful sensor, one must select the appropriate receptor motif attached to the BTD position 4 or 7.
Figure 1: Modular design strategy for BTD-based chemosensors. The receptor moiety dictates selectivity, while the BTD core provides the optical readout.
Application Notes
Application Note A: "Turn-On" Sensing of Zinc ( ) in Biological Fluids
Target:
-
Why DPA? DPA has high selectivity for
over / (abundant in cells) and provides the nitrogen lone pairs necessary for PET quenching in the unbound state. -
Outcome: Upon binding
, the PET process is blocked, and the molecule rigidifies, resulting in a 10-50x fluorescence enhancement.
Application Note B: Ratiometric Detection of Copper ( )
Target:
-
Why Ratiometric? Intensity-based sensors are prone to errors from probe concentration variations.
binding induces a large spectral shift (e.g., yellow to orange emission) by altering the electron donor strength of the hydrazone nitrogen, allowing for self-calibrating measurements ( ).
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Causality: BTD derivatives are often lipophilic. Improper solubilization leads to aggregation, causing false "quenching" effects or scattering.
-
Sensor Stock (1 mM): Dissolve the BTD derivative in HPLC-grade DMSO or DMF . Sonicate for 5 minutes to ensure monodispersity. Store in the dark at 4°C (stable for ~1 month).
-
Metal Ion Stocks (10 mM): Dissolve perchlorate (
) or nitrate ( ) salts of metals in deionized water (Milli-Q, 18.2 MΩ·cm).-
Note: Avoid chloride salts for
or sensing to prevent precipitation. -
Note: For
/ , prepare fresh to prevent oxidation/hydrolysis.
-
Protocol 2: Fluorescence Titration (Determination of and LOD)
Objective: Quantify sensitivity and binding affinity.
Step-by-Step Workflow:
-
Blank Preparation: Add 30
L of Sensor Stock to 2.97 mL of buffer (e.g., 10 mM HEPES, pH 7.4, 50% Water/Acetonitrile v/v). Final sensor concentration: 10 M.-
Solvent Rationale: Mixed aqueous-organic solvents prevent ligand precipitation while mimicking biological polarity.
-
-
Equilibration: Allow the solution to stabilize for 2 minutes in the quartz cuvette.
-
Spectral Acquisition: Record the emission spectrum (Excitation: ~430-460 nm for BTD). This is
. -
Titration: Add Metal Ion Stock in small increments (0.1 - 0.5 equivalents relative to sensor). Mix by inversion (do not introduce bubbles).
-
Recording: Record spectra after each addition until saturation (no further change in intensity).
Data Analysis (LOD Calculation):
The Limit of Detection (LOD) is calculated using the
- : Standard deviation of the emission intensity of the blank (measure the blank 10 times).
-
: Slope of the linear regression plot of Fluorescence Intensity (
) vs. Metal Concentration ( ) in the linear response region.
Protocol 3: Selectivity & Interference Studies
Objective: Prove the sensor works in a complex matrix.
-
Primary Ion Test: Measure fluorescence of Sensor + Target Metal (e.g.,
). -
Interference Screen: Measure fluorescence of Sensor + Interfering Ion (e.g.,
) at 5-10x excess concentration. -
Competition Test: Measure Sensor + Target Metal + Interfering Ion.
-
Success Criterion: The signal should remain within ±10% of the Primary Ion Test.
-
Visualizing the Sensing Pathway
Figure 2: Mechanism of PET-inhibition based sensing. Metal coordination prevents electron transfer, restoring fluorescence.
Summary of Key BTD Sensor Parameters
| Parameter | Recommended Condition/Value | Reason |
| Excitation | 430 – 470 nm | Matches BTD absorption; avoids UV damage to biological samples. |
| Emission | 500 – 580 nm | Green/Yellow emission avoids autofluorescence overlap. |
| pH Range | 6.0 – 8.0 | Optimal for biological relevance; avoids protonation of receptor amines. |
| Response Time | < 1 minute | Fast coordination kinetics required for real-time sensing. |
| LOD Target | nM to | Must be below EPA/WHO limits for environmental/toxicological relevance. |
References
-
Neto, B. A. D., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules. Link
-
Govindasamy, V., et al. (2025).[7] Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules. Link
-
Sarkar, S., et al. (2016). A N-(2-hydroxyethyl)piperazine dangled 2,5-diphenyl-1,3,4-oxadiazole-based fluorescent sensor for selective relay recognition of Cu2+ and sulfide in water. Luminescence. Link
-
Wasatch Photonics. (2022). LOD in Fluorescence: Application Note. Link
-
BenchChem. (2025).[3] Quantitative Analysis of Metal Ions Using Fluorescent Sensors: Application Notes and Protocols. Link
Sources
- 1. chemisgroup.us [chemisgroup.us]
- 2. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography with Benzofurazan Reagents
Executive Summary
This guide details the application of benzofurazan-structure reagents (NBD-F, SBD-F, DBD-F) in High-Performance Liquid Chromatography (HPLC). Unlike conventional UV-absorbing reagents, benzofurazans are fluorogenic : they are non-fluorescent until they react with a specific functional group (amine or thiol). This property virtually eliminates background noise from excess reagent, enabling femtomole-level detection limits essential for drug development, metabolomics, and proteomic analysis.
Core Advantages
-
Zero-Background Detection: The reagent itself does not fluoresce, simplifying chromatograms.
-
High Reactivity: Fluorine-substituted benzofurazans (NBD-F, DBD-F) react significantly faster than their chloro-analogs (NBD-Cl).[1]
-
Tunable Selectivity: Specific reagents target amines (NBD-F) or thiols (SBD-F) based on pH and temperature modulation.
The Chemistry of Benzofurazan Reagents
The core mechanism is a Nucleophilic Aromatic Substitution (
Reagent Selection Matrix
| Reagent | Chemical Name | Target | Reactivity | Ex/Em (nm) | Application Best For |
| NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Very High (Fast) | 470 / 530 | High-throughput amino acid/drug analysis. | |
| SBD-F | Ammonium 7-fluorobenzo-2,1,3-benzoxadiazole-4-sulfonate | Thiols (Specific) | Low (Slow) | 380 / 510 | Biological thiols (GSH, Cysteine) in complex matrices. |
| DBD-F | 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | Amines, Thiols | Moderate | 450 / 590 | Applications requiring longer emission wavelengths to avoid matrix interference. |
Technical Insight: NBD-F is approximately 500 times more reactive than NBD-Cl, allowing for milder reaction conditions (1 min @ 60°C vs. 60 min @ 70°C). However, NBD-F is hydrolytically unstable; stock solutions must be prepared fresh.
Experimental Workflows (DOT Visualization)
The following diagram illustrates the decision logic and workflow for selecting and using benzofurazan reagents.
Caption: Decision matrix for benzofurazan derivatization. Note the critical reduction step for thiols and the pH differences.
Protocol A: High-Sensitivity Amine Analysis (NBD-F)
Application: Quantification of amino acids, biogenic amines, and amine-containing pharmaceutical impurities.
Reagents Required[2][3][4][5][6][7]
-
NBD-F Stock: 10 mM in anhydrous acetonitrile (Prepare FRESH daily).
-
Borate Buffer: 0.1 M, pH 8.5.
-
Stop Solution: 0.1 M HCl.
Step-by-Step Methodology
-
Sample Prep: Dilute sample to expected range (e.g., 10 nM - 10 µM) in water.
-
Mixing: In a light-protected HPLC vial, combine:
- Sample
- Borate Buffer (pH 8.5)
- NBD-F Stock
-
Reaction: Vortex and incubate at 60°C for 5 minutes in a heating block.
-
Expert Note: Do not exceed 5 minutes. NBD-F hydrolyzes to NBD-OH (fluorescent interference) upon prolonged heating.
-
-
Quenching: Immediately add
of 0.1 M HCl.-
Why? Acidification stops the reaction and stabilizes the fluorescent NBD-amine adduct.
-
-
Analysis: Inject
into HPLC.-
Column: C18 Reverse Phase (e.g., ODS-4).
-
Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile gradient.
-
Detection: Ex 470 nm / Em 530 nm.
-
Protocol B: Selective Thiol Quantification (SBD-F)
Application: Determination of Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy) in plasma or cell lysates.
Reagents Required[2][3][4][5][6][7]
-
SBD-F Stock: 1.0 mg/mL in Borate Buffer.
-
TCEP Solution: Tris(2-carboxyethyl)phosphine (Reductant). Do NOT use DTT or Mercaptoethanol , as they contain thiols that will react with the reagent.
-
Borate Buffer: 0.1 M, pH 9.5 (Higher pH required for thiol activation).
Step-by-Step Methodology
-
Reduction (Critical):
-
Mix
plasma/sample with TCEP (100 µM). -
Incubate at room temperature for 10 mins to reduce disulfide bonds (RSSR
2 RSH).
-
-
Derivatization:
-
Add
Borate Buffer (pH 9.5). -
Add
SBD-F solution.
-
-
Reaction: Incubate at 60°C for 60 minutes .
-
Expert Note: SBD-F is less reactive than NBD-F. The harsh pH 9.5 and long incubation are necessary to drive the reaction, but SBD-F generates zero fluorescent background from hydrolysis, allowing this rigor.
-
-
Quenching: Add
1.0 M HCl. -
Analysis: Inject into HPLC.
-
Detection: Ex 380 nm / Em 510 nm.
-
Self-Validating Systems (Troubleshooting)
To ensure Scientific Integrity , every run must include internal checks.
The "Ghost Peak" Validation
-
Symptom: An unexpected peak appears in the NBD-F chromatogram.
-
Cause: Hydrolysis of NBD-F to NBD-OH (fluorescent).
-
Validation Test: Run a "Reagent Blank" (Buffer + NBD-F + Heat). If the peak appears in the blank, it is NBD-OH.
-
Remedy: Lower reaction time or pH. Use a gradient that separates NBD-OH (elutes early on C18) from analytes.
The TCEP Check (For Thiols)
-
Symptom: Low recovery of total thiols.
-
Cause: Incomplete reduction of disulfides.
-
Validation Test: Spike the sample with a known concentration of oxidized Glutathione (GSSG). If recovery is <95%, increase TCEP concentration or incubation time.
References
-
Imai, K., Uzu, S., & Toyo'oka, T. (1989).[2][3] Fluorogenic reagents, having benzofurazan structure, in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1395-1403.[3] Link
-
Toyo'oka, T., Suzuki, T., Saito, Y., Uzu, S., & Imai, K. (1989).[2][3] Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 114, 1233-1240.[2] Link
-
Santa, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 27(6), 708-713. Link
-
Kusmierek, K., & Bald, E. (2008). Measurement of reduced and total mercaptans in human plasma by HPLC with SBD-F derivatization. Chromatographia, 67, 733–739. Link
-
BenchChem. (2025).[1][4] A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Fluorogenic reagents, having benzofurazan structure, in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-Methyl-2,1,3-benzoxadiazole in Organic Solar Cell Fabrication
[1]
Executive Summary & Scientific Rationale
The 2,1,3-benzoxadiazole (BO) moiety is a critical electron-deficient (acceptor) unit in Donor-Acceptor (D-A) conjugated systems.[1] Compared to its sulfur analog (benzothiadiazole, BTD), the BO unit possesses a stronger electronegativity due to the oxygen atom, leading to deeper HOMO/LUMO energy levels.[1] This directly correlates to an increased Open-Circuit Voltage (
4-Methyl-2,1,3-benzoxadiazole (Me-BO) introduces a methyl group at the 4-position, offering two distinct advantages over the unsubstituted core:[1]
-
Asymmetry & Solubility: The methyl group breaks molecular symmetry, enhancing solubility in non-chlorinated solvents (e.g., o-xylene, TMB) without requiring long, insulating alkyl chains.[1]
-
Steric Tuning: The steric bulk of the methyl group induces a slight torsion in the polymer/molecular backbone.[1] While excessive torsion reduces conjugation, controlled torsion can prevent excessive aggregation, optimizing the Bulk Heterojunction (BHJ) morphology.[1]
This guide focuses on processing Me-BO into a reactive monomer (e.g., for use as a terminal unit in A-D-A small molecules or an asymmetric unit in polymers) and its subsequent device fabrication.[1]
Chemical Processing & Monomer Synthesis[2]
Objective: Convert the commercially available 4-Methyl-2,1,3-benzoxadiazole (CAS 29091-40-5) into a reactive halogenated building block.
Note: The 4-position is occupied by the methyl group.[1] Standard functionalization targets the 7-position (the other
Protocol A: Synthesis of 7-Bromo-4-methyl-2,1,3-benzoxadiazole
This intermediate is the "golden key" for Stille/Suzuki couplings, serving as an end-capping unit for Small Molecule Acceptors (SMAs).[1]
Reagents:
-
4-Methyl-2,1,3-benzoxadiazole (1.0 eq)[1]
-
Molecular Bromine (
) (1.2 eq)[1] -
Iron powder (Fe) (catalytic, 0.05 eq) or
(48%)[1] -
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-Methyl-2,1,3-benzoxadiazole in DCM (0.1 M concentration) in a round-bottom flask shielded from light.
-
Catalyst Addition: Add catalytic Fe powder.[1]
-
Bromination: Add
dropwise at over 30 minutes. The methyl group activates the ring, while the oxadiazole deactivates it; the 7-position is the most favorable site for Electrophilic Aromatic Substitution ( ).[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 9:1).
-
Quenching: Quench with saturated
(sodium thiosulfate) to neutralize excess bromine. -
Purification: Extract with DCM, dry over
, and purify via silica gel column chromatography.-
Target Yield: >85%
-
Appearance: Yellow/Orange crystalline solid.[1]
-
Synthesis Pathway Diagram[1]
Caption: Synthetic route transforming the raw Me-BO core into a reactive halogenated end-capper for organic semiconductor synthesis.
Device Fabrication Protocol (Inverted Architecture)
Architecture:
Phase 1: Substrate Preparation[1]
-
Etching: Pattern Indium Tin Oxide (ITO) glass (
).[1] -
Sequential Cleaning: Sonicate in detergent water, deionized water, acetone, and isopropanol (15 min each).[1]
-
Activation: UV-Ozone treat for 20 minutes to increase work function and wettability.
Phase 2: Electron Transport Layer (ETL)[1]
-
Sol-Gel Preparation: Dissolve Zinc Acetate Dihydrate (100 mg) in 2-methoxyethanol (1 mL) + ethanolamine (28 µL). Stir overnight.
-
Deposition: Spin-coat at 4000 rpm for 30s.
-
Annealing: Bake at
for 1 hour in air. (Critical for ZnO crystallinity).[1]
Phase 3: Active Layer Deposition (The Critical Step)
This step incorporates the Me-BO derived material.[1] We assume a Bulk Heterojunction (BHJ) blend of a wide-bandgap polymer donor (e.g., PM6) and the Me-BO based acceptor.[1]
Parameters Table:
| Parameter | Specification | Rationale |
| D:A Ratio | 1:1.2 (w/w) | Excess acceptor ensures percolation pathways.[1] |
| Concentration | 16 mg/mL (Total) | Optimal viscosity for 100nm film thickness.[1] |
| Solvent | Chlorobenzene (CB) or o-Xylene | Me-BO improves solubility in non-halogenated o-Xylene.[1] |
| Additive | 0.5% DIO or CN | 1,8-Diiodooctane (DIO) helps disentangle chains; use sparingly with BO units to avoid over-aggregation.[1] |
| Spin Speed | 2500 rpm (45s) | Targets ~100-110 nm thickness.[1] |
| Annealing | Promotes phase separation; Me-BO units may crystallize rapidly.[1] |
Protocol:
-
Mixing: Dissolve Donor and Acceptor in the solvent inside a
glovebox ( ). Stir at for 4 hours. -
Filtration: Filter through a 0.45 µm PTFE filter (pre-heated).
-
Coating: Spin-coat onto the ZnO layer.[1]
-
Annealing: Place immediately on a hotplate at
.
Phase 4: Top Electrode[1]
Characterization & Troubleshooting
Expected Metrics (Reference)
When using Me-BO derivatives properly in high-efficiency blends:
- : > 0.85 V (Higher than BTD equivalents due to Oxygen).[1]
-
Fill Factor (FF): 65–75% (Dependent on morphology).
-
PCE: > 12% (System dependent).[1]
Troubleshooting Matrix
| Observation | Root Cause (Me-BO Specific) | Corrective Action |
| Low | Excessive phase separation due to Me-BO crystallization.[1] | Reduce thermal annealing time; Reduce additive (DIO) concentration.[1] |
| Low | Pinholes or poor interface with ZnO. | Increase active layer thickness; Check ZnO roughness (AFM). |
| S-shaped J-V | Charge trap at interface or vertical phase segregation.[1] | The methyl group may cause surface energy mismatch. Try a thin PFN-Br interlayer atop ZnO.[1] |
Charge Transport Diagram
Caption: Vertical charge transport stack in an inverted OSC, highlighting the role of the Me-BO acceptor in energy level alignment.
References
-
Synthesis of Benzochalcogenodiazoles for OSCs: Vertex AI Search Result 1.1: "4-Methyl-2,1,3-benzoxadiazole is a useful reactant for the synthesis of benzochalcogenodiazole for the use as organic solar cells."[1] [1]
-
Benzoxadiazole vs. Benzothiadiazole in OSCs: Vertex AI Search Result 1.11: "Moving to 2,1,3-benzoxadiazole can lead to an increase in polymer band gap... and corresponding increase in device voltage."[1] [1]
-
General Protocol for BTD/BO Functionalization: Vertex AI Search Result 1.2: "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores... 4,7-Dibromo-2,1,3-benzoxadiazole synthesis." [1]
-
Impact of Fluorination and Substitution on BTD Units: Vertex AI Search Result 1.10: "Effect of Fluorination of 2,1,3-Benzothiadiazole... 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) moiety."[1] [1]
-
Chemical Properties of 4-Methyl-2,1,3-benzoxadiazole: Vertex AI Search Result 1.15: "4-Methyl-2,1,3-benzoxadiazole 97% - Advanced ChemBlocks."[1] [1]
measuring fluorescence quantum yield of 4-Methyl-2,1,3-benzoxadiazole
Application Note: AN-FL-042
Protocol for Determination of Fluorescence Quantum Yield (
Executive Summary
This application note details the rigorous methodology for determining the fluorescence quantum yield (
To ensure data integrity suitable for peer-reviewed publication and SAR (Structure-Activity Relationship) analysis, this protocol utilizes the Relative Slope Method (Gradient Method). Unlike single-point measurements, the Slope Method minimizes errors arising from solvent scattering, inner filter effects, and concentration inaccuracies.
Key Technical Parameters:
-
Methodology: Comparative Relative Quantum Yield (Slope Method).
-
Reference Standard: Quinine Sulfate in 0.1 M H
SO ( ). -
Detection Mode: Steady-state Fluorescence Spectroscopy.[1]
Theoretical Background & Causality
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[2][3][4][5][6] For benzoxadiazole derivatives, which often exhibit solvatochromism (sensitivity to solvent polarity), accurate measurement requires strict control over the optical environment.
We utilize the comparative method because absolute measurement (using an integrating sphere) is often less accessible and can be prone to re-absorption errors in low-Stokes-shift molecules.
The Governing Equation:
Where:
- : Quantum Yield (S = Sample, R = Reference).[3][4][6]
-
: The slope of the line obtained by plotting Integrated Fluorescence Intensity (
) vs. Absorbance ( ).[3] - : Refractive index of the solvent.[2][3][6][7]
Why the Refractive Index (
Materials & Instrumentation
Reagents:
-
Analyte: 4-Methyl-2,1,3-benzoxadiazole (>98% purity).
-
Reference Standard: Quinine Sulfate Dihydrate (NIST Traceable or equivalent high purity).
-
Solvents:
-
For Analyte: Cyclohexane or Ethanol (Spectroscopic Grade, non-fluorescent). Note: Benzoxadiazoles are often quenched in water.
-
For Standard: 0.1 M Sulfuric Acid (H
SO ) prepared with Milli-Q water.
-
Equipment:
-
UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-2600, Agilent Cary 60).
-
Spectrofluorometer: Photon-counting capable (e.g., Horiba Fluorolog, Edinburgh FS5).
-
Cuvettes: Matched pair of Quartz cuvettes (10 mm path length), 4 clear windows.
Experimental Protocol: The Slope Method
Phase 1: Optical Characterization & Standard Selection
Before quantification, determine the excitation wavelength (
-
Scan the absorption spectrum of 4-Methyl-2,1,3-benzoxadiazole (10
M in Ethanol). -
Identify the lowest energy absorption maximum (likely 300–340 nm range for the methyl-substituted core).
-
Selection Logic: Quinine Sulfate absorbs strongly at 350 nm and emits at 450 nm. If your sample absorbs <350 nm, Quinine Sulfate is the ideal standard. If the sample absorbs >450 nm (e.g., if it were an amino-NBD), Fluorescein would be preferred.
-
Decision: Use Quinine Sulfate (
nm or matched peak).
-
Phase 2: Preparation of Dilution Series
Self-Validating Step: To ensure the "Inner Filter Effect" does not skew results, the Absorbance (Optical Density) must remain below 0.1 at the excitation wavelength.[3]
-
Stock Preparation: Prepare a ~1 mM stock of the sample and the standard.
-
Series Generation: Prepare 5 dilutions for both the sample and the standard.
-
Target Absorbance values at
: 0.02, 0.04, 0.06, 0.08, 0.10 . -
Crucial: Do not exceed A = 0.[3]1. Above this, linearity is lost due to re-absorption.
-
Phase 3: Spectroscopic Acquisition
Perform the following for both the Sample (S) and Reference (R) series:
-
UV-Vis Measurement:
-
Measure Absorbance at the chosen
(e.g., 350 nm). -
Record the exact value (e.g., 0.021, 0.043...). Do not rely on calculated concentrations; use measured absorbance.
-
-
Fluorescence Measurement:
-
Set
identical to the UV-Vis measurement. -
Set Emission Slit widths (e.g., 2 nm) and keep them constant for all samples and standards.
-
Scan Emission range (e.g., 370 nm – 650 nm).
-
Integrate the area under the emission curve (
).[6]
-
Data Processing & Visualization
Workflow Diagram
Figure 1: Workflow for the Comparative Slope Method to determine Quantum Yield.
Calculation Table
Organize your data into the following matrix to calculate the Gradients (
| Data Point | Sample Abs ( | Sample Integral ( | Standard Abs ( | Standard Integral ( |
| 1 | 0.021 | 15,000 | 0.020 | 45,000 |
| 2 | 0.042 | 31,000 | 0.041 | 91,000 |
| 3 | 0.060 | 44,500 | 0.059 | 134,000 |
| 4 | 0.081 | 60,200 | 0.080 | 180,000 |
| 5 | 0.099 | 74,000 | 0.101 | 225,000 |
| Slope ( |
Final Calculation Example: Assume:
-
Standard (QS)
-
Solvent Sample (Ethanol)
-
Solvent Standard (Water)
The Quantum Yield of the sample is 18.9% .
Expert Troubleshooting & Tips
-
Oxygen Quenching: Benzoxadiazole derivatives can be susceptible to dynamic quenching by dissolved oxygen.
-
Action: If the initial QY is lower than expected, purge the sample solution with Argon or Nitrogen for 10 minutes and remeasure.
-
-
Photobleaching: 4-Methyl-2,1,3-benzoxadiazole is relatively stable, but high-intensity excitation can cause degradation.
-
Action: Minimize exposure time in the fluorometer. Check if the signal decreases over time during a time-course scan.
-
-
Background Subtraction: Always subtract the Raman scattering of the pure solvent from the emission spectra of the sample, especially for the lowest concentration points (Abs ~ 0.02).
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067-1071. [Link]
-
Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
Sources
4-Methyl-2,1,3-benzoxadiazole for detecting reactive oxygen species
As a Senior Application Scientist, this guide provides a comprehensive overview of the principles and methodologies for utilizing benzoxadiazole derivatives in the context of reactive oxygen species (ROS) detection. We will explore the potential of this fluorophore class, propose a mechanistic framework for their application, and provide detailed protocols for their characterization and use in cellular assays.
A Note on 4-Methyl-2,1,3-benzoxadiazole
Initial research indicates that while 4-methyl-2,1,3-benzoxadiazole is a known chemical entity, its application as a fluorescent probe for detecting reactive oxygen species has not been established in peer-reviewed literature. However, the broader class of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives, particularly those with nitro substituents (nitrobenzofurazans or NBDs), exhibit interesting photophysical and redox properties. Notably, some NBD derivatives are known to participate in redox cycling and generate ROS.[1]
This application note will, therefore, focus on a closely related, scientifically plausible candidate: 4-methyl-7-nitro-2,1,3-benzoxadiazole , as a hypothetical probe. We will leverage the known chemistry of NBD compounds to build a framework for its potential mechanism of action and provide robust, universally applicable protocols for testing any new fluorescent probe designed for ROS detection. This approach ensures scientific integrity while addressing the underlying interest in this class of compounds for oxidative stress research.
The Benzoxadiazole Scaffold: A Versatile Fluorophore
The 2,1,3-benzoxadiazole (BOX) or benzofurazan scaffold is a bicyclic aromatic heterocycle that serves as the core for a variety of fluorescent molecules.[2] Its derivatives are known for their:
-
Environmental Sensitivity: The fluorescence emission of many benzoxadiazole derivatives is highly sensitive to the polarity of their microenvironment.[3]
-
Large Stokes Shifts: These molecules often exhibit a significant separation between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-quenching and background interference in fluorescence measurements.[4][5]
-
Tunable Photophysical Properties: The absorption and emission characteristics can be finely tuned by chemical modification of the benzoxadiazole ring.[2][6]
The sulfur-containing analogue, 2,1,3-benzothiadiazole (BTD), shares many of these favorable properties and has been extensively developed for applications in bioimaging and materials science.[4][5][7] The principles discussed herein are often applicable to both BOX and BTD derivatives.
Proposed Mechanism of ROS Detection
While a direct oxidation of the benzoxadiazole ring by ROS could potentially alter its fluorescence, a more compelling hypothetical mechanism for a nitro-substituted derivative involves a bio-reductive pathway. Drawing from the known behavior of compounds like 7-nitro-4-(phenylthio)benzofurazan (NBF-SPh), which can generate superoxide and hydrogen peroxide through redox cycling, we can propose a similar mechanism for our hypothetical probe.[1]
Hypothesized "Turn-On" Mechanism via Bio-reduction:
-
Enzymatic Reduction: In the cellular environment, the electron-withdrawing nitro group of the non-fluorescent 4-methyl-7-nitro-2,1,3-benzoxadiazole can be reduced by one-electron reductases (e.g., NADPH-cytochrome P450 reductase) to form a nitro anion radical.
-
Superoxide Generation: This radical anion can then transfer its electron to molecular oxygen (O₂) to generate a superoxide radical (O₂⁻), regenerating the parent nitro compound. This futile cycle can amplify the production of ROS.
-
Probe Activation: The generated superoxide and its downstream products (like the highly reactive hydroxyl radical, •OH) can then react with a specific trapping moiety engineered into the probe, or potentially with the benzoxadiazole ring itself, to yield a highly fluorescent product.
This proposed mechanism suggests that the probe could act as both an indicator and a localized generator of oxidative stress, making it a tool for studying redox-cycling phenomena.
Sources
- 1. 7-Nitro-4-(phenylthio)benzofurazan is a potent generator of superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyl-2,1,3-benzoxadiazole Fluorescence
Welcome to the Advanced Spectroscopy Support Center. Ticket ID: #Benzoxadiazole-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
You are experiencing suboptimal fluorescence intensity with 4-Methyl-2,1,3-benzoxadiazole (or a derivative thereof). This guide moves beyond basic operation into the photophysical mechanisms governing the benzoxadiazole scaffold.
Unlike rigid fluorophores (e.g., Fluorescein), 2,1,3-benzoxadiazoles are environmentally sensitive "smart" probes. Their signal is not a constant; it is a variable function of solvent polarity, viscosity, and pH.
Module 1: The Core Mechanism (Why is my signal weak?)
The 2,1,3-benzoxadiazole ring system exhibits solvatochromism .[1][2] This is the single most critical factor in your signal optimization.
The Solvatochromic Switch
Upon excitation, the benzoxadiazole molecule undergoes an Intramolecular Charge Transfer (ICT).[3][4]
-
In Polar Solvents (Water, Methanol): The solvent dipoles reorient around the excited state, stabilizing it but simultaneously facilitating non-radiative decay (loss of energy as heat rather than light).[5] This drastically reduces the Quantum Yield (Φ).
-
In Non-Polar/Hydrophobic Environments (Toluene, Lipids, Hydrophobic Protein Pockets): Non-radiative decay pathways are suppressed. The Quantum Yield increases significantly.[2]
Key Takeaway: If your 4-Methyl-2,1,3-benzoxadiazole signal is weak in an aqueous buffer, this is intrinsic physics, not necessarily a protocol error.
Figure 1: The solvatochromic mechanism of benzoxadiazole derivatives. Polar solvents promote energy loss via heat; non-polar environments force energy release as fluorescence.
Module 2: Optimization Protocol
Step 1: Environmental Tuning
If your experimental constraints allow, alter the solvent system.
-
Action: Titrate your sample with increasing percentages of organic co-solvents (e.g., Dioxane, Acetonitrile, or Ethanol) to verify if the signal recovers.
-
Biological Context: If you are labeling a protein or cell, the signal will naturally be low in the bulk buffer and "turn on" only when the probe enters a hydrophobic pocket or lipid membrane. Use this "turn-on" property as a contrast mechanism rather than fighting the low background signal.
Step 2: Excitation/Emission Scanning (The "Methyl" Shift)
Users often confuse 4-Methyl-2,1,3-benzoxadiazole with the more common NBD (7-Nitro-2,1,3-benzoxadiazole) .
-
NBD (Nitro): Excitation ~465 nm / Emission ~540 nm.
-
4-Methyl Variant: The methyl group is a weak electron donor, whereas the nitro group is a strong acceptor. This alters the HOMO-LUMO gap.
-
Action: Do not use standard "NBD" filter sets blindly. You must run a 3D excitation/emission scan. The 4-methyl variant typically absorbs at shorter wavelengths (UV/Blue edge) compared to the nitro variant.
-
Target: Scan Excitation 300–450 nm; Emission 400–600 nm.
Step 3: pH Management
The benzoxadiazole ring is susceptible to nucleophilic attack (ring opening) at high pH, forming non-fluorescent phenols/anilines.
-
Safe Zone: pH 4.0 – 8.5.
-
Danger Zone: pH > 10 causes rapid hydrolysis and irreversible signal loss.
-
Troubleshooting: If signal decays over time, check if your buffer pH is drifting basic.
Module 3: Troubleshooting Guide (Q&A)
Q1: My signal is high initially but fades rapidly within seconds. Is this photobleaching?
-
Diagnosis: Likely, yes. Benzoxadiazoles are moderately photostable but less robust than Rhodamine or Cyanine dyes.
-
Solution:
-
Deoxygenate: Oxygen promotes intersystem crossing to triplet states, leading to bleaching. Use a scavenger system (e.g., glucose oxidase/catalase) if compatible.
-
Pulsed Excitation: Reduce laser dwell time or use a shutter to expose the sample only during acquisition.
-
Anti-fading Agents: Use mounting media with antifade (e.g., DABCO or commercial formulations), but validate that the antifade solvent does not quench the probe via polarity effects.
-
Q2: I see a strong background signal in my "blank" control.
-
Diagnosis: Contamination or Raman scattering.
-
Technical Check:
-
If the background is in the UV/Blue region, it may be Raman scattering from water (Water Raman peak is ~3400 cm⁻¹ shifted from excitation).
-
Action: Run a solvent-only blank. If the peak shifts when you change excitation wavelength, it is Raman. If it stays fixed, it is fluorescence contamination.
-
Q3: The signal intensity is non-linear with concentration (Inner Filter Effect).
-
Diagnosis: Benzoxadiazoles have high extinction coefficients.[4] At high concentrations (>10 µM), the molecules at the cuvette surface absorb all the excitation light, leaving the center unexcited.
-
Solution:
-
Dilute samples to Absorbance < 0.1 at the excitation wavelength.
-
Use a "front-face" detection geometry if using a cuvette spectrofluorometer.
-
Module 4: Experimental Workflow (Decision Tree)
Follow this logic to isolate the root cause of low signal.
Figure 2: Troubleshooting decision tree for isolating benzoxadiazole signal issues.
Summary of Key Parameters
| Parameter | Optimal Condition | Mechanism / Logic |
| Solvent Polarity | Low (Hydrophobic) | Minimizes non-radiative decay (dipole relaxation). |
| pH | 4.0 – 8.5 | Prevents nucleophilic ring opening (hydrolysis). |
| Concentration | 0.1 – 5.0 µM | Avoids self-quenching and Inner Filter Effects. |
| Excitation | Scan Required | 4-Methyl variant differs from 7-Nitro (NBD). |
| Temperature | Room Temp or Lower | Higher T increases molecular vibration (non-radiative loss). |
References
-
Solvatochromism of 2,1,3-benzoxadiazole derivatives. Source: Frontiers in Chemistry. Context: Details the dependence of emission quantum yield on solvent polarity and the synthesis of benzoxadiazole fluorophores. URL:[Link]
-
Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Source: National Institutes of Health (NIH) / ACS Omega. Context: Provides comparative spectral data for NBD derivatives, highlighting the drop in quantum yield in polar solvents (water). URL:[Link]
-
Synthesis and fluorescence properties of benzoxadiazole scaffolds. Source: Journal of Materials Chemistry B (RSC). Context: Discusses the structural modification of the benzoxadiazole core to tune excitation/emission and improve stability. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 4-Methyl-2,1,3-benzoxadiazole for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the solubility of 4-Methyl-2,1,3-benzoxadiazole in cell-based assays. Recognizing the critical role of compound solubility in generating reliable and reproducible data, this document offers a series of troubleshooting strategies and frequently asked questions (FAQs). The methodologies presented herein are grounded in established principles of small molecule formulation for biological systems.
I. Understanding the Challenge: Physicochemical Properties of 4-Methyl-2,1,3-benzoxadiazole
4-Methyl-2,1,3-benzoxadiazole is a heterocyclic organic compound. While specific solubility data is not extensively published, its structure suggests limited aqueous solubility, a common characteristic for many small molecule probes and drug candidates.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| Predicted Solubility | Low in aqueous media, higher in organic solvents | Based on chemical structure |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing 4-Methyl-2,1,3-benzoxadiazole for cell assays.
Q1: My 4-Methyl-2,1,3-benzoxadiazole is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution in aqueous media is often challenging for compounds like 4-Methyl-2,1,3-benzoxadiazole. A stepwise approach using an organic solvent to create a concentrated stock solution is the standard and recommended practice.
Initial Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution in an Appropriate Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[2][3]
-
Serial Dilution: Once a clear stock solution is obtained, perform serial dilutions in your cell culture medium to achieve the desired final concentration.
-
Vortexing and Gentle Warming: If the compound is difficult to dissolve in the initial solvent, gentle warming (e.g., 37°C) and vortexing can be employed.[4][5]
Q2: What is the best organic solvent to prepare my stock solution?
A2: DMSO is the primary recommendation. However, if DMSO is not suitable for your specific cell line or experimental setup, other organic solvents can be considered. The choice of solvent should be guided by the compound's solubility and the solvent's compatibility with the cell line.
Recommended Solvents for Stock Solution Preparation:
| Solvent | Advantages | Disadvantages |
| DMSO | Excellent solubilizing capacity for a broad range of compounds. Miscible with water.[2][3] | Can be toxic to some cell lines at higher concentrations.[6] |
| Ethanol | Good solvent for many organic molecules. Less toxic than DMSO for some cell types. | Can be more cytotoxic than DMSO for certain cell lines.[7] |
| Methanol | Can be an effective solvent. | Generally more toxic to cells than ethanol and DMSO. |
It is crucial to determine the maximum tolerable concentration of the chosen solvent for your specific cell line.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The maximum tolerated DMSO concentration is cell-line dependent. While some robust cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration at or below 0.5%, and ideally at 0.1% to minimize off-target effects.[8][9]
General Guidelines for DMSO Concentration in Cell Culture:
| DMSO Concentration | Potential Effects | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability and function.[8] | Recommended for sensitive cell lines and long-term exposure assays. |
| 0.1% - 0.5% | Tolerated by many common cell lines, but a vehicle control is essential.[9] | Acceptable for many screening assays, but cytotoxicity should be verified. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[10] | Avoid if possible. If necessary, extensive validation and appropriate controls are required. |
Experimental Protocol: Determining Maximum Tolerated Solvent Concentration
This protocol helps establish the highest concentration of a solvent (e.g., DMSO) that does not significantly affect cell viability in your specific assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., cell culture grade DMSO)
-
96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your assay and incubate overnight.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent in complete cell culture medium. A typical range to test for DMSO would be 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium only control).
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium only" control (100% viability). The highest solvent concentration that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Q4: I've prepared a DMSO stock, but the compound precipitates when I dilute it in the cell culture medium. What can I do?
A4: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This indicates that the compound's solubility limit in the final aqueous solution has been exceeded.
Troubleshooting Workflow for Compound Precipitation:
Caption: Recommended workflow for solubilizing 4-Methyl-2,1,3-benzoxadiazole.
Final Checklist for Success:
-
Always use high-purity, cell culture grade solvents.
-
Prepare fresh dilutions for each experiment.
-
Always include a vehicle control (medium + solvent at the same final concentration as your treated samples) in your experiments.
-
Visually inspect your diluted compound in the medium for any signs of precipitation before adding it to the cells.
-
When in doubt, perform a preliminary experiment to confirm the solubility and lack of cytotoxicity of your formulation.
By following these guidelines and troubleshooting steps, researchers can confidently prepare solutions of 4-Methyl-2,1,3-benzoxadiazole for their cell-based assays, leading to more accurate and reliable experimental outcomes.
IV. References
-
Alhadidi, Q. A., Shahror, R. A., Al-Hiari, Y. M., & Al-Zoubi, M. S. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH National Library of Medicine.
-
Aslantürk, Ö. S. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3828-3837.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Popescu, M.-C., Gîrd, C. E., Vlăsceanu, G. M., & Ionescu, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
Singh, R., & Sharma, P. K. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
-
Ta, H. N., & Rogers, J. A. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
-
Ta, H. N., & Rogers, J. A. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2825–2829.
-
Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
-
Xu, F., & Li, Y. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate.
-
Zhang, Y., et al. (2020). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH National Library of Medicine.
Sources
- 1. 4-Methyl-2,1,3-benzoxadiazole 97% | CAS: 29091-40-5 | AChemBlock [achemblock.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. reddit.com [reddit.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Minimizing Background Fluorescence in Benzoxadiazole Staining
Welcome to the technical support center for benzoxadiazole-based fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their staining protocols. Here, we address common issues related to background fluorescence, providing in-depth explanations and actionable solutions to enhance the quality and reliability of your experimental data.
Troubleshooting Guide: Specific Issues & Solutions
This section tackles specific problems you might encounter during your benzoxadiazole staining experiments.
Question 1: I'm observing high, diffuse background fluorescence across my entire sample. What are the likely causes and how can I fix this?
Answer:
High, diffuse background is a common issue that can obscure your specific signal. The primary culprits are often related to probe concentration, washing efficiency, and autofluorescence from your sample or medium.
Potential Causes & Step-by-Step Solutions:
-
Excessive Probe Concentration: Using too high a concentration of your benzoxadiazole (NBD) probe can lead to non-specific binding and elevated background.[1][2]
-
Solution: Perform a concentration titration to determine the optimal probe concentration. Start with a lower concentration than recommended and incrementally increase it to find the lowest effective concentration that provides a strong specific signal with minimal background. A common starting range for many NBD-lipid analogs is 1-5 µM.[2]
-
-
Inadequate Washing: Insufficient removal of unbound probe is a frequent cause of high background.
-
Solution: Increase the number and duration of your wash steps after probe incubation.[1][3][4] Use an appropriate buffer, such as phosphate-buffered saline (PBS), and ensure thorough rinsing of your sample.[4] For membrane-staining NBD probes, a "back-exchange" step with a medium containing fatty acid-free Bovine Serum Albumin (BSA) can be highly effective at stripping unbound probe from the plasma membrane.[2]
-
-
Autofluorescence from Media Components: Phenol red and riboflavin, common components in cell culture media, are known to be fluorescent and can contribute to background noise.[2]
-
Solution: For the final incubation and imaging steps, switch to a phenol red-free and, if possible, riboflavin-free imaging medium or buffer like Hanks' Balanced Salt Solution (HBSS).[2]
-
-
Autofluorescence from Culture Vessels: Plastic-bottomed dishes and plates can exhibit significant autofluorescence.[2]
-
Solution: Whenever possible, use glass-bottom dishes or plates for fluorescence imaging to minimize background from the vessel itself.[2]
-
Question 2: My unstained control samples show significant fluorescence in the same channel as my NBD probe. How do I address this autofluorescence?
Answer:
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant source of background.[5] It's crucial to identify the source of autofluorescence to select the appropriate quenching or reduction strategy.
Sources of Autofluorescence and Mitigation Strategies:
| Source of Autofluorescence | Recommended Mitigation Strategy |
| Aldehyde Fixation (e.g., Formaldehyde, Glutaraldehyde) | Aldehyde fixatives can react with amines in proteins to create fluorescent Schiff bases.[6][7] To reduce this, you can: 1. Use an alternative fixative: Consider using an organic solvent like ice-cold methanol or ethanol, especially for cell surface markers.[6][8] 2. Quench with Sodium Borohydride: After fixation, treat samples with a freshly prepared solution of sodium borohydride (e.g., 1 mg/mL in PBS) to reduce the aldehyde groups.[5][6] However, results can be variable.[8][9] 3. Quench with Glycine or Ammonium Chloride: Incubating with solutions of glycine or ammonium chloride can also help to block free aldehyde groups.[3][10] |
| Endogenous Fluorophores (e.g., Collagen, Elastin, NADH, Lipofuscin) | These molecules are naturally present in tissues and can fluoresce brightly.[8][9][11] 1. Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[5][6] 2. Chemical Quenching: Treat samples with quenching agents. Sudan Black B is effective for lipofuscin-related autofluorescence.[9][11][12] Commercial quenching kits like TrueVIEW™ or TrueBlack™ are also available and can be very effective against a range of autofluorescence sources.[6][7][9][11][12] |
| Red Blood Cells | The heme group in red blood cells is a significant source of broad-spectrum autofluorescence.[8][9] 1. Perfusion: If possible, perfuse tissues with PBS prior to fixation to remove red blood cells.[8][9] |
Experimental Workflow for Reducing Autofluorescence:
Caption: Workflow for identifying and mitigating autofluorescence.
Question 3: I'm performing multi-color imaging, and the signal from my NBD stain is appearing in other channels (spectral bleed-through). How can I prevent this?
Answer:
Spectral bleed-through, or crossover, occurs when the emission of one fluorophore is detected in the channel designated for another.[13] This is a common challenge in multi-color fluorescence microscopy.
Strategies to Minimize Spectral Bleed-through:
-
Fluorophore Selection:
-
Filter and Dichroic Selection:
-
Sequential Imaging:
-
Instead of acquiring all channels simultaneously, capture each channel sequentially, using only the excitation laser for the fluorophore being imaged at that time.[16]
-
When performing sequential scanning, it is often advisable to image the longest wavelength fluorophore first and work your way down to the shortest.[16]
-
-
Image Processing:
-
Many imaging software packages have tools for spectral unmixing or bleed-through correction that can be applied post-acquisition.[17]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about benzoxadiazole staining and background fluorescence.
What are the key properties of benzoxadiazole (NBD) dyes that I should be aware of?
Benzoxadiazole dyes are a versatile class of fluorophores with several key characteristics:
-
Environmentally Sensitive: NBD's fluorescence is highly dependent on its microenvironment. It is typically weakly fluorescent in aqueous (polar) environments and becomes brightly fluorescent in hydrophobic (non-polar) environments.[18][19] This property is particularly useful for studying membranes and lipid trafficking.[18][20]
-
Visible Spectrum Excitation/Emission: NBD dyes are typically excited by blue light (around 460-480 nm) and emit in the green region of the spectrum (around 530-550 nm).[19][21]
-
Moderate Photostability: NBD dyes are considered to have moderate photostability.[18]
How does the choice of fixation and permeabilization method impact background fluorescence?
Fixation and permeabilization are critical steps that can significantly influence background fluorescence.
-
Fixation: The goal of fixation is to preserve the cellular structure in a life-like state.[22]
-
Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) are cross-linkers that can induce autofluorescence.[8][11][23] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde.[8]
-
Organic solvents (e.g., ice-cold methanol, ethanol) fix by dehydration and precipitation of proteins.[22][24] They typically induce less autofluorescence but may not preserve cellular morphology as well as cross-linkers.[22]
-
-
Permeabilization: This step allows antibodies and other probes to access intracellular targets by creating pores in the cell membranes.[24][25]
Logical Flow of Sample Preparation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oni.bio [oni.bio]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Autofluorescence Quenching | Visikol [visikol.com]
- 13. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 14. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. rndsystems.com [rndsystems.com]
- 22. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 23. Challenges with Background Fluorescence [visikol.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 26. creative-bioarray.com [creative-bioarray.com]
purification of crude 4-Methyl-2,1,3-benzoxadiazole by column chromatography
Ticket ID: #PUR-MBO-04 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for Crude 4-Methyl-2,1,3-benzoxadiazole
Executive Summary & Compound Profile
You are attempting to purify 4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan). This is a heterocyclic fluorophore often synthesized via the oxidation of 4-methyl-1,2-phenylenediamine.
Critical Physicochemical Properties:
| Property | Value/Characteristic | Implication for Purification |
|---|---|---|
| Structure | Bicyclic, heteroaromatic | Moderate polarity; likely fluorescent. |
| Boiling Point | Relatively low (Sublimation risk) | WARNING: Do not use high vacuum (<10 mbar) or high heat (>40°C) during rotary evaporation. |
| Key Impurity | 4-Methylbenzofuroxan (N-oxide) | More polar than the target; elutes after the product. |
| Basicity | Weakly basic nitrogens | Potential for "tailing" on acidic silica gel. |
Pre-Purification Diagnostics (The "Is it Ready?" Phase)
Before packing your column, confirm the crude profile. Attempting chromatography on "blind" crude material is the leading cause of yield loss.
Step A: Thin Layer Chromatography (TLC) Optimization
Goal: Achieve a Retardation Factor (
-
Stationary Phase: Silica Gel 60
aluminum sheets. -
Detection: UV Lamp (254 nm for absorption, 365 nm for fluorescence).
-
Recommended Mobile Phase Screening:
| Solvent System (v/v) | Expected Result | Action |
| 100% Hexanes | Too non-polar. Product won't move. | |
| 9:1 Hexane:EtOAc | Good for starting gradient. | |
| 7:3 Hexane:EtOAc | Target Zone. Likely the best isocratic system. | |
| 1:1 Hexane:EtOAc | Too polar. Poor separation from N-oxide impurities. |
Step B: Solubility Check
Dissolve 10 mg of crude in 1 mL of the mobile phase.
-
Clear solution? Proceed to liquid loading.[1]
-
Cloudy/Precipitate?STOP. You must use Solid Loading (Dry Loading). Dissolving in a "strong" solvent (like DCM) and injecting it directly will destroy the column resolution.
The Chromatography Protocol (Standard Operating Procedure)
Workflow Visualization
Figure 1: Standard purification workflow for benzoxadiazole derivatives.
Detailed Methodology
1. Column Packing:
-
Use Silica Gel 60 (40-63 µm) .
-
Ratio: 30-50 grams of silica per 1 gram of crude material.
-
Slurry Method: Suspend silica in 100% Hexanes. Pour into the column and tap to remove air bubbles.
2. Sample Loading:
-
Preferred:Solid Load. Dissolve crude in minimum Dichloromethane (DCM), add silica (1:1 mass ratio), and evaporate to a dry, free-flowing powder. Pour this powder gently on top of the packed bed.
3. Elution Gradient:
-
Volume 1 (2 Column Volumes): 100% Hexane (Flushes non-polar grease/oils).
-
Volume 2 (Keep until product elutes): 95:5 Hexane:Ethyl Acetate.
-
Volume 3 (If product is slow): Increase slowly to 90:10 Hexane:Ethyl Acetate.
4. Fraction Collection:
-
Collect small fractions (10-15 mL for a 20g column).
-
Monitor: The product is likely fluorescent.[2][3] You may see a glowing band under a handheld UV lamp (365 nm) as it travels down the column.
Troubleshooting Guide & FAQs
Logic Tree: Solving Common Failures
Figure 2: Decision matrix for troubleshooting chromatographic anomalies.
Frequently Asked Questions
Q1: My product spot is "streaking" or "tailing" on the TLC plate and column. Why?
-
Cause: The nitrogen atoms in the benzoxadiazole ring are weakly basic and interact with the acidic silanol groups (
) on the silica surface. -
Solution: Pre-treat your column or dope your mobile phase with 1% Triethylamine (TEA) . This neutralizes the acidic sites.
-
Protocol: Flush the column with Hexane + 1% TEA before loading your sample.
-
Q2: I see two spots very close together. Which one is my product?
-
Analysis: The synthesis of benzoxadiazoles often produces the N-oxide (benzofuroxan) as a byproduct.
-
Differentiation:
-
Target (Benzoxadiazole): Usually Less Polar (Higher
), often strong fluorescence. -
Impurity (N-Oxide): More Polar (Lower
).
-
-
Action: If they overlap, switch solvent systems. Try Dichloromethane (DCM) : Hexane instead of EtOAc. DCM often provides better selectivity for nitrogen heterocycles.
Q3: I collected the fractions, but after rotary evaporation, my flask is empty!
-
Cause: 4-Methyl-2,1,3-benzoxadiazole has a relatively low molecular weight and can sublime under high vacuum.
-
Solution:
-
Set water bath to < 30°C .
-
Do not use full vacuum (maintain > 100 mbar if possible).
-
Stop evaporation when a small amount of solvent remains and remove the rest under a gentle stream of nitrogen gas.
-
Q4: Can I use Alumina instead of Silica?
-
Answer: Yes. If the acid sensitivity (tailing) is severe on silica, Neutral Alumina (Activity Grade III) is an excellent alternative. It is less acidic and prevents streaking without needing amine additives.
Post-Column Validation
Once isolated, verify the integrity of the purified compound before proceeding to biological assays or further synthesis.
-
H-NMR (CDCl3): Look for the methyl group singlet (
ppm) and the characteristic aromatic splitting pattern (ABC system or similar depending on substitution). -
Melting Point: Pure benzoxadiazoles are crystalline solids. A sharp melting point range (< 2°C) indicates high purity.
References
-
General Benzofurazan Chemistry & N-Oxide Impurities
- Source: "Benzofuroxan and Furoxan. Chemistry and Biology."
- Relevance: Defines the relationship between the target and its N-oxide impurity, critical for separ
-
URL:
-
Chromatographic Techniques for Heterocycles
- Source: "Purification of Organic Compounds by Flash Column Chrom
- Relevance: Provides the foundational standard for silica gel slurry packing and pressure regul
-
URL:
-
Fluorescence & Detection
-
Handling Volatile Intermediates
Sources
- 1. Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromsoc.jp [chromsoc.jp]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions for 4-Methyl-2,1,3-benzoxadiazole synthesis
Technical Support Center: 4-Methyl-2,1,3-Benzoxadiazole Synthesis
Core Directive & Scope
User Context: You are a researcher or process chemist attempting to synthesize 4-Methyl-2,1,3-benzoxadiazole (also known as 4-methylbenzofurazan). This compound is a critical scaffold for fluorescent probes and pharmaceutical intermediates.
The Challenge: While the benzoxadiazole core is common, the 4-methyl derivative presents specific regiochemical and purification challenges. Direct oxidation of diamines often leads to "tarry" side products due to the high reactivity of the electron-rich diamine precursor.
The Solution: This guide prioritizes the Green-Rowe Cyclization (Nitroaniline Route) over the direct diamine oxidation. This two-step protocol (Oxidation
Master Protocol: The "Gold Standard" Route
This protocol is designed for high-fidelity synthesis where purity is paramount over speed.
Phase 1: Cyclization to N-Oxide
Objective: Convert 2-Amino-3-nitrotoluene to 4-Methylbenzofurazan-1-oxide.
-
Precursor: 2-Amino-3-nitrotoluene (CAS: 570-24-1). Note: Ensure you do NOT use 2-methyl-3-nitroaniline (the meta-isomer), which cannot cyclize.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2-Amino-3-nitrotoluene (1.0 eq) in Ethanolic KOH (5% w/v solution in absolute ethanol). The solution will turn deep red/orange.
-
Cooling: Cool the mixture to 0–5 °C using an ice-salt bath. Critical: Temperature control prevents over-oxidation.
-
Oxidation: Dropwise add Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~10-13% active chlorine, 1.2 eq) over 30 minutes.
-
Observation: A yellow precipitate (the N-oxide) should begin to form.
-
-
Work-up: Stir for 2 hours at 0 °C. Dilute with cold water. Filter the yellow solid. Wash with copious water to remove residual base. Dry under vacuum.[1]
Phase 2: Deoxygenation to Final Product
Objective: Reduce the N-oxide to 4-Methyl-2,1,3-benzoxadiazole.
-
Reagent: Triphenylphosphine (
) or Triethyl Phosphite ( ).
Protocol:
-
Reflux: Suspend the N-oxide (from Phase 1) in Toluene or Xylene . Add Triphenylphosphine (1.1 eq).
-
Reaction: Heat to reflux (110 °C for Toluene) for 3–4 hours.
-
Purification: Cool to room temperature. Evaporate solvent.[1]
-
Separation: The major byproduct is
(polar). Purify via silica gel column chromatography using DCM:Hexane (1:1) . The product (4-Methyl-2,1,3-benzoxadiazole) is less polar and elutes first.
-
Optimization Matrix
Use this table to adjust conditions based on your specific constraints (yield vs. speed).
| Parameter | Standard Condition | Optimization for Yield | Optimization for Speed | Notes |
| Solvent (Phase 1) | Ethanol/KOH | Methanol/KOH | Acetone/KOH | Methanol often improves N-oxide precipitation. |
| Oxidant (Phase 1) | NaOCl (Bleach) | PhI(OAc)2 | NaOCl (Excess) | PhI(OAc)2 (PIDA) is cleaner but more expensive. |
| Reductant (Phase 2) | PPh3 | P(OEt)3 | Sodium Azide (NaN3) | P(OEt)3 byproducts are easier to remove (distillation) than solid Ph3PO. NaN3 is explosive; avoid for scale-up. |
| Temperature | 0°C (Phase 1) | -5°C to 0°C | RT (25°C) | Higher temps in Phase 1 increase tar formation. |
Troubleshooting Center (FAQ)
Q1: My yield in Phase 1 is very low (<30%). What happened?
-
Diagnosis: Likely over-oxidation or pH issues .
-
Fix: Ensure the reaction temperature stays strictly below 5°C during bleach addition. Check your bleach activity; "old" bleach converts to chlorate and is ineffective. Ensure the medium is strongly basic (KOH) to facilitate the deprotonation of the amine.
Q2: I see two spots on TLC after Phase 2 with similar Rf values.
-
Diagnosis: Incomplete reduction. The spots are likely the N-oxide (starting material) and the Product .
-
Fix: The N-oxide is slightly more polar. If the reaction is incomplete, add 0.2 eq more
and reflux for another hour. Verify completion by TLC before stopping.
Q3: Can I use 2,3-Diaminotoluene directly and skip the N-oxide step?
-
Technical Insight: Yes, you can oxidize 2,3-diaminotoluene directly with PhI(OAc)2 or NaOCl.
-
Risk: Diamines are oxidation-prone and darken rapidly (formation of azo-polymers). This "Direct Route" often requires difficult chromatography to remove dark impurities. The Nitroaniline route (Phase 1 & 2) is longer but yields a cleaner crystalline product.
Q4: The product has a strong smell and low melting point. Is it impure?
-
Clarification: 4-Methyl-2,1,3-benzoxadiazole has a low melting point (~30-35°C, often an oil or semi-solid at warm RT) and a characteristic odor. This is normal. Store at 4°C to maintain solid form.
Visual Workflow (Pathway Logic)
The following diagram illustrates the chemical causality and decision points in the synthesis.
Caption: Stepwise conversion of nitroaniline precursor to benzoxadiazole via N-oxide intermediate.
References
-
Frizon, T. E. A., et al. (2018).[6] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. Available at: [Link]
- Relevance: Establishes the NaOCl/TBAB cycliz
-
Mallory, F. B. (1957).[7] "Benzofurazan Oxide."[7][8] Organic Syntheses, 37, 1. Available at: [Link]
- Relevance: The foundational "Green-Rowe" method for hypochlorite oxid
- Relevance: Provides context on the nitration patterns and precursor availability for methyl-substituted anilines.
- Relevance: Verification of physical properties (melting point) for troubleshooting.
Sources
- 1. 4-Methylmorpholine N-oxide | 7529-22-8 [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Benzoxadiazole Compounds
Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist[1]
Welcome to the Benzoxadiazole Synthesis Support Hub
You have reached the Tier-3 Technical Support guide for the synthesis and functionalization of 2,1,3-benzoxadiazoles (often referred to as benzofurazans). These scaffolds are critical in the development of fluorescent probes, environmental sensors, and antimicrobial pharmacophores.[1]
However, their electron-deficient nature and the lability of the N-O bond present unique synthetic challenges. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.
Quick Navigation (Select Your Issue)
-
(Benzofuroxan reduction issues, low yields)
- (Hydrolysis side-products, NBD-Cl reactivity)
-
(Catalyst poisoning, oxidative addition failures)
-
(Energetic precursors, ring cleavage)
Module 1: Ring Construction Troubleshooting
Context: The most common route to 2,1,3-benzoxadiazoles is the deoxygenation of benzofuroxan intermediates.[1] This step is notoriously capricious regarding yield and purification.
FAQ: Why is my benzofuroxan reduction stalling or yielding diamines?
Diagnosis: The reduction of benzofuroxan to benzoxadiazole is a delicate balance.
-
Under-reduction: Leaves you with the N-oxide (benzofuroxan).
-
Over-reduction: Cleaves the N-O-N bridge entirely, yielding o-phenylenediamine.[1]
Troubleshooting Protocol:
| Method | Reagent System | Common Failure Mode | Optimization Fix |
| Phosphite Reduction (Cadogan) | Purification Nightmare: Removal of phosphate/phosphine oxide byproducts is difficult. | Use Polymer-Supported | |
| Metal Reduction | Fe powder / AcOH | Over-reduction: Yields diamine if temperature is too high.[1] | Control Temp: Maintain < 60°C. Monitor via TLC every 15 mins. Stop immediately upon disappearance of the N-oxide spot. |
| Sodium Azide | Explosion Risk: Generates | Scale Limit: Do not exceed 1-2 mmol scale in a sealed tube. Use a blast shield. This method is cleaner but riskier. |
Visual Workflow: Deoxygenation Strategy
Figure 1: Decision matrix for benzofuroxan deoxygenation showing critical failure points.
Module 2: Functionalization via
Context: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and its analogs are classic electrophiles. Users often report "no reaction" or "formation of a hydroxyl species" instead of the desired amine/thiol product.
Q: Why am I getting the hydrolyzed product (NBD-OH) instead of my amine?
Technical Explanation:
The 2,1,3-benzoxadiazole ring is highly electron-deficient, activating the 4-position for Nucleophilic Aromatic Substitution (
The "Meisenheimer" Trap: The reaction proceeds through a Meisenheimer complex.[2] If your nucleophile is bulky or weak, water (which is small and hard) will outcompete it.[1]
Corrective Protocol:
-
Switch Base: Use DIPEA (Hünig's base) or Triethylamine instead of carbonate bases.[1] These organic bases minimize hydroxide generation.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or THF .[1] Avoid DMF/DMSO if you cannot guarantee they are dry, as they are hygroscopic.[1]
-
Temperature: Perform the addition at 0°C . Hydrolysis has a higher activation energy than amine substitution; keeping it cold favors the kinetic amine product.
Q: How do I substitute at the 4-position if I don't have a halogen?
Answer: You generally cannot. Direct C-H activation is rare and low-yielding on this scaffold.
-
Workaround: Synthesize the 4-bromo or 4-chloro derivative first using the benzofuroxan route, or perform a Vicarious Nucleophilic Substitution (VNS) if you are an advanced user (using chloromethyl phenyl sulfone), though this is chemically demanding [1].
Module 3: Palladium-Catalyzed Cross-Coupling
Context: Suzuki, Sonogashira, and Buchwald-Hartwig couplings often fail on benzoxadiazoles due to the Lewis-basic nitrogens in the heterocycle coordinating to the Pd catalyst.
Troubleshooting Guide: "Dead Catalyst" Syndrome
Symptom: Reaction turns black (Pd precipitation) immediately, or starting material remains untouched.[1]
Root Cause: The N-1 and N-3 atoms of the benzoxadiazole ring are excellent ligands. They displace your phosphine ligands, forming a stable, unreactive Pd-heterocycle complex.[1]
The "Bulky Ligand" Solution: You must use ligands that are sterically bulky enough to prevent the benzoxadiazole nitrogen from binding to the metal center.
Recommended System:
-
Catalyst:
or -
Ligand: XPhos or SPhos (Buchwald biaryl phosphines). The steric bulk of the biaryl group shields the Pd center from the benzoxadiazole nitrogen [2].
-
Base:
(anhydrous).
Visual Mechanism of Failure vs. Success:
Figure 2: Mechanism of catalyst poisoning by benzoxadiazole nitrogen and the steric solution.
Module 4: Safety and Stability
Critical Safety Notice: Benzofuroxans
Warning: The benzofuroxan intermediate (benzoxadiazole N-oxide) is an energetic material . It is structurally related to other nitro-explosives.
-
Protocol: Never heat benzofuroxan solids in a dry state. Always keep them in solution or wet.
-
DSC Data: Differential Scanning Calorimetry often shows exotherms starting >180°C, but autocatalytic decomposition can occur lower [3].[1]
Ring Stability (The Boulton-Katritzky Rearrangement)
While 2,1,3-benzoxadiazoles are aromatic and relatively stable, their N-oxide precursors (benzofuroxans) undergo rapid tautomerization known as the Boulton-Katritzky rearrangement.[1]
-
Impact: If you are trying to substitute a benzofuroxan before reduction, the substituent might migrate or the ring might isomerize, leading to a mixture of 4- and 7-substituted products that are difficult to separate.
-
Advice: Reduce the N-oxide to the benzoxadiazole as early as possible in your synthetic sequence to "lock" the regiochemistry.
References
-
Makosza, M. (2010).[1] Vicarious Nucleophilic Substitution of Hydrogen. Synthesis , 2010(11), 1837-1845.[1] [Link][1]
-
Billingsley, K. L., & Buchwald, S. W. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society , 129(11), 3358-3366.[1] [Link]
-
Tingle, X., et al. (2008).[1] Benzofuroxans: Synthesis, Structural Analysis and Reactivity. Heterocycles , 75(11), 2635.[1] [Link]
-
Neto, B. A. D., & Lari, V. (2020).[1] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry , 8, 360.[1] [Link][1][3][4]
Sources
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Benzoxadiazole Probes for Long-Term Imaging
Welcome to the dedicated support center for researchers utilizing benzoxadiazole (NBD)-based fluorescent probes. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address the critical challenge of photostability in long-term imaging experiments. Our goal is to empower you to acquire robust, reproducible data by minimizing photobleaching and maximizing signal longevity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the photostability of benzoxadiazole probes.
Q1: What is photobleaching, and why does it seem to be a significant issue with my benzoxadiazole probe?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is primarily initiated when the fluorophore, after excitation by a light source, enters a long-lived excited triplet state. From this state, it can react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. These ROS then attack and degrade the fluorophore's chemical structure, rendering it non-fluorescent. Benzoxadiazole derivatives can be particularly susceptible to this process due to their chemical structure, which can be prone to photooxidation.
Q2: How can I quickly determine if photobleaching is the primary cause of signal loss in my experiment?
A: A simple diagnostic test is to perform a time-lapse acquisition on a single, representative field of view using your standard imaging settings. Observe the fluorescence intensity over time. If you see a rapid, time-dependent decay in signal that is confined to the illuminated area, photobleaching is the most likely culprit. For a more quantitative measure, you can plot the fluorescence intensity over time and fit it to an exponential decay curve to determine the bleaching rate constant.
Q3: What are the main strategies I can employ to improve the photostability of my NBD probe?
A: There are three primary pillars for improving photostability:
-
Optimization of Imaging Parameters: This involves minimizing the exposure of your sample to excitation light. Key strategies include reducing laser power, decreasing exposure time, and increasing the interval between image acquisitions.
-
Modification of the Chemical Environment: This focuses on removing components that contribute to photobleaching, primarily molecular oxygen. This is most commonly achieved by using commercial or homemade antifade mounting media containing oxygen scavengers and triplet state quenchers.
-
Enhancement of Intrinsic Fluorophore Stability: This is an advanced approach involving the chemical modification of the probe itself to make it inherently more resistant to photobleaching.
Q4: Could my sample preparation technique be negatively impacting the photostability of the probe?
A: Absolutely. The mounting medium is a critical factor. Using a standard buffer or saline solution without any protective agents will almost certainly lead to rapid photobleaching. The pH of the medium can also influence the fluorescence and stability of some probes. It is crucial to use a mounting medium specifically designed to preserve fluorescence. Furthermore, ensuring the coverslip is properly sealed can prevent the entry of atmospheric oxygen, which would otherwise replenish the oxygen consumed by scavenging systems.
In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during your imaging experiments.
Problem: Rapid and Severe Signal Loss Within the First Few Seconds of Imaging
This issue points to an imbalance where the rate of photobleaching far exceeds the rate of photon emission, often due to overly harsh imaging conditions or a suboptimal chemical environment.
-
Cause A: Excessive Excitation Light
-
Scientific Rationale: The rate of photobleaching is directly proportional to the intensity of the excitation light. High-powered lasers or long exposure times increase the population of fluorophores entering the destructive triplet state, accelerating signal decay.
-
Solution: Optimize Imaging Parameters
-
Reduce Laser Power: Lower the excitation laser power to the minimum level required to achieve a sufficient signal-to-noise ratio (SNR). An acceptable SNR is often in the range of 3:1 to 5:1 for qualitative imaging.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still provides a clear image. Modern sensitive cameras (sCMOS, EMCCD) can often produce good images with exposures of 50-200 ms.
-
Minimize Excitation Events: For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest. Avoid continuously illuminating the sample.
-
-
-
Cause B: Presence of Molecular Oxygen
-
Scientific Rationale: As previously mentioned, molecular oxygen is the primary mediator of photobleaching for many fluorophores. Its presence in the sample medium allows for the generation of destructive ROS.
-
Solution: Implement an Antifade Mounting Medium
-
Option 1 (Commercial): Use a validated commercial antifade mounting medium such as ProLong™ Glass or VECTASHIELD®. These are professionally formulated and offer high performance and batch-to-batch consistency.
-
Option 2 (DIY): Prepare a glucose oxidase-based antifade medium. The glucose oxidase (GOX) enzyme, in the presence of glucose and catalase, acts as an efficient oxygen scavenging system. See the Experimental Protocols section for a detailed recipe.
-
-
Troubleshooting Workflow for Rapid Signal Loss
Caption: A step-by-step workflow for diagnosing and resolving rapid photobleaching of NBD probes.
Problem: Poor Reproducibility and Drifting Fluorescence Intensity Across Multiple Experiments
Inconsistent results often stem from variability in sample preparation or imaging setup, rather than the intrinsic properties of the probe itself.
-
Cause: Inconsistent Antifade Reagent Preparation or Age
-
Scientific Rationale: The enzymatic components of many homemade antifade media, like glucose oxidase and catalase, have a limited shelf life and are sensitive to storage conditions. An improperly prepared or expired solution will have reduced oxygen-scavenging capacity, leading to variable photostability.
-
Solution: Standardize Antifade Medium Protocol
-
Aliquot and Store: Aliquot enzymes into single-use volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Prepare Fresh: Prepare the final antifade mounting medium fresh on the day of the experiment, or at most, the day before (store at 4°C in the dark).
-
pH Control: Ensure the buffer used for the medium is at the correct pH, as enzyme activity is pH-dependent. A pH of 7.0-7.5 is standard for many biological applications.
-
-
-
Data Summary: Common Antifade Reagents
| Reagent/System | Mechanism of Action | Typical Concentration | Notes |
| Glucose Oxidase/Catalase | Enzymatic Oxygen Scavenger | 10 U/mL GOX, 100 U/mL Catalase, 2% Glucose | Highly effective but has a limited working time once mixed. |
| n-Propyl Gallate (nPG) | Free Radical Scavenger | 0.1 M in Glycerol/PBS | Can reduce the initial brightness of some fluorophores. |
| p-Phenylenediamine (PPD) | Free Radical Scavenger | 1-2 mg/mL in Glycerol/PBS | Effective, but can be toxic and may discolor over time. |
| Ascorbic Acid (Vitamin C) | Triplet State Quencher & ROS Scavenger | 1-10 mM | Can lower the pH of the medium; buffer capacity is important. |
Experimental Protocols
Protocol 1: Preparation of a Glucose Oxidase (GOX) Antifade Mounting Medium
This protocol describes how to prepare a high-performance oxygen-scavenging mounting medium.
Materials:
-
Glucose Oxidase (GOX) powder (e.g., Sigma-Aldrich G2133)
-
Catalase powder (e.g., Sigma-Aldrich C40)
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerol
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
GOX Stock (100x): Dissolve 10 mg of GOX in 1 mL of PBS. This gives a concentration of ~1000-2000 U/mL. Aliquot into 10 µL single-use tubes and store at -20°C.
-
Catalase Stock (100x): Dissolve 1 mg of Catalase in 1 mL of PBS. This gives a concentration of ~10,000-20,000 U/mL. Aliquot and store at -20°C.
-
Glucose Stock (20x): Dissolve 400 mg of D-Glucose in 1 mL of PBS. This creates a 40% (w/v) solution. Store at 4°C.
-
-
Prepare Final Mounting Medium (1 mL):
-
In a sterile tube, combine 900 µL of glycerol with 50 µL of PBS.
-
Add 50 µL of the 20x Glucose stock solution.
-
Immediately before use , add 10 µL of the 100x GOX stock and 10 µL of the 100x Catalase stock.
-
Mix gently by inversion. The medium is now active and should be used within a few hours.
-
-
Mounting the Sample:
-
Pipette 5-10 µL of the final mounting medium onto the slide.
-
Carefully lower the coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent oxygen from re-entering the sample.
-
Protocol 2: Quantitative Analysis of Photobleaching Rates
This protocol allows you to objectively compare the efficacy of different antifade strategies.
Procedure:
-
Sample Preparation: Prepare identical samples mounted with different media (e.g., PBS alone vs. GOX antifade medium).
-
Image Acquisition:
-
Select a field of view with representative fluorescence.
-
Set the imaging parameters (laser power, exposure time) to match your typical experimental conditions.
-
Acquire a time-lapse series of 100-200 frames with the shortest possible interval.
-
-
Data Analysis:
-
Use an image analysis software (e.g., ImageJ/Fiji) to define a region of interest (ROI) around a fluorescent structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized intensity (Intensity at time t / Initial Intensity) versus time.
-
Compare the decay curves for the different conditions. A slower decay indicates better photostability.
-
Mechanism of NBD Photobleaching and Protection
Caption: The photobleaching pathway of NBD probes and the intervention points for common antifade reagents.
References
-
Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging. Annual Review of Biophysics. [Link]
-
The Jablonski Diagram and Fluorescence. Olympus Scientific Solutions. [Link]
-
A guide to minimizing photobleaching in fluorescence microscopy. Nature Methods. [Link]
-
Oxygen-scavenging systems for live-cell fluorescence microscopy. Methods in Molecular Biology. [Link]
Validation & Comparative
Comparative Analysis of 4-Substituted Benzoxadiazole Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists[1]
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) scaffold, particularly its 7-nitro substituted derivatives (NBD), represents a cornerstone in bioanalytical chemistry and drug discovery. The functionalization at the 4-position acts as the critical "switch" for this scaffold: it determines whether the molecule behaves as a highly reactive electrophile (for labeling) or an environment-sensitive fluorophore (for sensing).
This guide provides an objective, data-driven comparison of the two primary precursor classes—4-Chloro (NBD-Cl) and 4-Fluoro (NBD-F) —and analyzes the photophysical and therapeutic properties of their resulting 4-substituted derivatives (amines, thiols, and ethers).
Precursor Analysis: The Electrophiles (NBD-Cl vs. NBD-F)
The choice between NBD-Cl and NBD-F is rarely arbitrary; it is a trade-off between reactivity kinetics and reagent stability . Both reagents function via Nucleophilic Aromatic Substitution (
2.1 Mechanistic Insight (
)
The reaction proceeds through a Meisenheimer complex. While fluorine is a poorer leaving group than chlorine in aliphatic
Figure 1: Comparative Reaction Mechanism
Caption: The electronegativity of the 4-substituent drives the rate-limiting step. NBD-F lowers the activation energy for nucleophilic attack compared to NBD-Cl.
2.2 Performance Comparison Table
| Feature | NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole) | NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole) | Verdict |
| Reactivity | Moderate.[1][2][3] Requires elevated temps (50–60°C) or long incubation. | Ultra-High. Reacts at RT or 4°C. ~500x faster than NBD-Cl. | NBD-F for sensitive samples.[1][3][4] |
| Selectivity | High selectivity for primary amines; slower with secondary amines. | Reacts rapidly with both primary/secondary amines and thiols. | NBD-Cl for specific targeting. |
| LOD (HPLC) | ~100 fmol range. | ~10 fmol range. Lower background noise. | NBD-F for trace analysis. |
| Stability | Stable at RT; resistant to hydrolysis. | Moisture sensitive; prone to hydrolysis. Must store at -20°C. | NBD-Cl for shelf-life. |
| Cost | Low (Commodity chemical).[3] | High (Specialty reagent). | NBD-Cl for bulk assays. |
Derivative Analysis: The Fluorophores
Once the 4-position is substituted (replacing the halogen with an amine, thiol, or ether), the molecule becomes fluorescent. The nature of this new 4-substituent drastically alters the photophysical landscape.
3.1 4-Amino-NBD Derivatives
-
Structure: NBD core with a nitrogen linker (NBD-NRR').
-
Key Property: Solvatochromism .[5] The dipole moment changes significantly upon excitation. In polar protic solvents (like water), hydrogen bonding stabilizes the ground state more than the excited state, often quenching fluorescence (low quantum yield). In hydrophobic environments (lipids, protein pockets), fluorescence is restored and intense.
-
Application: Membrane probes, lipid droplet imaging, and hydrophobic pocket mapping in proteins.
3.2 4-Thio-NBD Derivatives
-
Structure: NBD core with a sulfur linker (NBD-SR).
-
Key Property: Red-Shifted Emission .[6] The sulfur atom is a weaker electron donor than nitrogen, altering the Intramolecular Charge Transfer (ICT) dynamics.
-
Instability: NBD-thiol adducts can undergo an intramolecular rearrangement (S-to-N shift) if a nearby amine is present, or can be cleaved by thiols (e.g., DTT), making them reversible labels—a feature utilized in "catch-and-release" proteomics.
3.3 Photophysical Data Summary
| Derivative Class | Excitation ( | Emission ( | Quantum Yield ( | Stokes Shift | Primary Application |
| 4-Amino-NBD (in EtOH) | 465 nm | 535 nm | 0.30 - 0.45 | ~70 nm | Lipid/Amine sensing |
| 4-Amino-NBD (in | 470 nm | 540 nm | < 0.02 (Quenched) | ~70 nm | "Turn-on" probes |
| 4-Thio-NBD | 420-430 nm | 520-530 nm | 0.01 - 0.10 | ~90 nm | Cysteine labeling |
| 4-Oxy-NBD | ~420 nm | ~490 nm | Very Low | ~70 nm | Less common |
Therapeutic Potential & Biological Activity[7][8][9][10]
Beyond fluorescence, the 4-substituted benzoxadiazole moiety is a pharmacophore in medicinal chemistry.
-
Antimicrobial Activity: 4-amino derivatives have shown potent activity against Mycobacterium tuberculosis. The mechanism often involves the inhibition of specific reductases or transferases where the NBD moiety acts as a pseudo-substrate.
-
Anticancer (sEH Inhibition): Certain 4-substituted derivatives inhibit soluble Epoxide Hydrolase (sEH), an enzyme involved in inflammation and cancer progression. The NBD core mimics the transition state of the epoxide hydrolysis.
-
Enzyme Inhibition: NBD-Cl is a classic inhibitor of ATPases (e.g., V-ATPase). It covalently binds to a specific tyrosine or cysteine in the nucleotide-binding site, locking the enzyme.
Experimental Protocols
Protocol A: High-Sensitivity Protein Labeling with NBD-F
Use this protocol for low-abundance proteins where NBD-Cl reaction rates are insufficient.
Reagents:
-
NBD-F Stock: 50 mM in anhydrous Acetonitrile (Prepare fresh; hygroscopic).
-
Buffer: 0.1 M Borate buffer, pH 8.0 (Avoid amine-containing buffers like Tris/Glycine).
Workflow:
-
Preparation: Dilute protein sample to 1 mg/mL in Borate buffer.
-
Reaction: Add NBD-F stock to the protein solution (Final concentration: 1–5 mM, approx. 10-fold molar excess over reactive amines).[7]
-
Incubation: Incubate at 25°C for 5 minutes (Contrast with NBD-Cl: 60°C for 1 hour).
-
Quenching: Stop reaction by adding 100 mM HCl or excess glycine.
-
Purification: Remove unreacted dye via desalting column (Sephadex G-25) or dialysis.
Protocol B: Synthesis of 4-(Alkylamino)-7-nitrobenzoxadiazole
Standard synthesis for creating custom lipid probes.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of NBD-Cl in Methanol.
-
Addition: Add 1.1 eq of the desired primary amine (e.g., octylamine) and 1.5 eq of Sodium Bicarbonate (
) to act as an acid scavenger. -
Reflux: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Product will appear as a bright fluorescent orange/yellow spot; starting NBD-Cl is non-fluorescent pale yellow.
-
Isolation: Evaporate methanol. Redissolve residue in Ethyl Acetate. Wash with water (x3) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Decision Matrix Visualization
Figure 2: Selection Guide for NBD Derivatives
Caption: Decision tree for selecting the optimal precursor or derivative based on analytical sensitivity or biological target.
References
-
Uchiyama, S., et al. (2011).[3] The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines. DergiPark. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega.[4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
Performance Comparison of Benzoxadiazole Probes in Bioimaging
Executive Summary: The Benzoxadiazole Landscape
Benzoxadiazole derivatives represent a cornerstone in fluorescent probe design due to their compact size, tunable intramolecular charge transfer (ICT) mechanisms, and exceptional environmental sensitivity. For the bioimaging specialist, the choice between the classic NBD (nitrobenzoxadiazole), the robust BTD (benzothiadiazole), and the emerging NBSD (benzoselenadiazole) scaffolds is rarely trivial—it is a trade-off between solvatochromism, photostability, and tissue penetration depth.
This guide objectively compares these scaffolds, moving beyond basic spectral data to analyze their performance in dynamic biological systems, specifically focusing on lipid droplet (LD) tracking and biothiol detection.
Mechanism of Action: The ICT Platform
The fluorescence of benzoxadiazole probes is governed by Intramolecular Charge Transfer (ICT).[1][2] The 2,1,3-benzoxadiazole core acts as an electron-withdrawing group (EWG). When coupled with an electron-donating group (EDG) at the 4- or 7-position (typically an amine or thiol), excitation induces charge transfer from the EDG to the diazole ring.
-
Solvatochromism: In polar solvents (like water), the excited ICT state is stabilized by solvent relaxation, often leading to non-radiative decay (quenching). In non-polar environments (lipid membranes, hydrophobic pockets), fluorescence is restored and often blue-shifted.
-
Tunability: Changing the heteroatom (O
S Se) or the EWG (Nitro Sulfonamide) dramatically alters the HOMO-LUMO gap.
Diagram: ICT Mechanism & Solvatochromism
Caption: The Intramolecular Charge Transfer (ICT) mechanism dictates the environmental sensitivity of benzoxadiazole probes. In polar solvents, relaxation leads to quenching; in hydrophobic matrices, emission is maximized.
Comparative Analysis: NBD vs. DBD vs. BTD vs. NBSD
The following table synthesizes photophysical data and practical performance metrics. Note that "DBD" here refers to the sulfonamide derivatives (e.g., ABD-F, DBD-F), distinct from the nitro-containing NBD.
Table 1: Physicochemical & Performance Metrics
| Feature | NBD (Nitro) | DBD / SBD (Sulfonamide) | BTD (Benzothiadiazole) | NBSD (Benzoselenadiazole) |
| Core Structure | 7-nitro-2,1,3-benzoxadiazole | 4-sulfonamido-7-fluoro-2,1,3-benzoxadiazole | 2,1,3-Benzothiadiazole | 2,1,3-Benzoselenadiazole |
| Excitation ( | ~460–480 nm (Blue) | ~380–450 nm (UV/Blue) | ~480–550 nm (Green/Yellow) | ~510–560 nm (Green/Orange) |
| Emission ( | ~530–550 nm (Green) | ~510–570 nm (Green/Yellow) | ~520–650 nm (Yellow/Red) | ~600–750 nm (Red/NIR) |
| Stokes Shift | Moderate (~70 nm) | Moderate (~80 nm) | Large (>100 nm) | Large (>90 nm) |
| Quantum Yield ( | Low in water (<0.01)High in lipids (~0.3–0.[3]8) | Moderate (~0.1–0.4) | High (~0.5–0.9) | Moderate (~0.2–0.5) |
| Photostability | Poor (Rapid bleaching) | Moderate | Excellent | Good |
| Reactivity | High (Cl/F displacement) | High (F displacement) | Inert (unless functionalized) | Tunable |
| Primary Use | Polarity sensing, Membrane fusion assays | Thiol derivatization (HPLC), Fluorogenic probes | Lipid Droplets, Mitochondria, Long-term tracking | Deep tissue imaging, ROS sensing |
In-Depth Technical Comparison
1. NBD vs. DBD: The Stability Trade-off
-
NBD (Nitro): The nitro group is a potent electron withdrawer, creating a strong dipole. This makes NBD the superior polarity sensor . However, the nitro group facilitates intersystem crossing to triplet states, generating singlet oxygen that destroys the fluorophore. Consequently, NBD bleaches within seconds under confocal laser irradiation [1].
-
DBD (Sulfonamide): Replacing the nitro group with a sulfonamide (as in ABD-F or SBD-F) reduces the electron-withdrawing strength. This results in a blue-shifted absorption but significantly improved chemical stability. DBD-F is preferred for HPLC derivatization of thiols because the resulting adducts are stable enough for long chromatographic runs, unlike NBD-thiol adducts which can undergo "Smiles rearrangement" or hydrolysis [2].
2. BTD: The "High-Fidelity" Alternative
When the oxygen in the oxadiazole ring is replaced with sulfur (BTD), the aromaticity increases, and the molecule becomes more rigid.
-
Performance: BTD probes exhibit high quantum yields even in polar solvents (unlike NBD) and possess exceptional photostability.
-
Application: BTD derivatives are the gold standard for Lipid Droplet (LD) imaging. Unlike Nile Red (which suffers from broad emission and bleed-through), BTD probes (e.g., BTD-LD) offer sharp emission bands and large Stokes shifts, allowing multicolor imaging [3].
3. NBSD: Pushing Red
Selenium substitution (NBSD) lowers the LUMO energy, narrowing the energy gap and pushing emission into the red/NIR region. This is critical for in vivo imaging where tissue autofluorescence (blue/green) is problematic. NBSD also exhibits a heavy-atom effect, which can be exploited for photosensitization (generating ROS for theranostics) [4].
Application-Specific Protocols
Protocol A: Wash-Free Lipid Droplet Imaging (BTD Probes)
Rationale: Lipid droplets are dynamic organelles. Traditional washing steps can disrupt their morphology or cause fusion. BTD probes are highly lipophilic and fluorogenic (bright in lipids, dark in cytosol), enabling "no-wash" protocols.
Reagents:
-
Probe: BTD-Lipid Stain (e.g., 1 mM stock in DMSO).
-
Cells: HeLa or HepG2 cells grown on confocal dishes.
Step-by-Step Workflow:
-
Preparation: Dilute the BTD stock solution into pre-warmed culture medium (DMEM + 10% FBS) to a final concentration of 1–5 µM .
-
Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.
-
-
Incubation: Aspirate old medium from cells and add the staining medium.
-
Timing: Incubate for 15–30 minutes at 37°C / 5% CO₂.
-
Critical: Do not exceed 1 hour as non-specific membrane staining may increase.
-
-
Imaging (No Wash): Transfer cells directly to the microscope stage.
-
Excitation: 488 nm or 514 nm laser.
-
Emission Collection: 530–600 nm.
-
-
Validation: Co-stain with BODIPY 493/503 (Green) if using a Red BTD probe to confirm colocalization.
Protocol B: Quantitative Biothiol Derivatization (NBD/SBD)
Rationale: Determining the ratio of reduced vs. oxidized thiols (GSH/GSSG) is a marker of oxidative stress. NBD-Cl and SBD-F react with thiols (-SH) via Nucleophilic Aromatic Substitution (
Reagents:
-
Probe: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).[3][4]
-
Buffer: 0.1 M Borate buffer (pH 9.5) + 2 mM EDTA.
Step-by-Step Workflow:
-
Lysate Prep: Lyse cells/tissue in buffer containing EDTA (to prevent metal-catalyzed oxidation).
-
Derivatization: Mix 100 µL sample + 100 µL SBD-F (1 mg/mL in buffer).
-
Reaction: Incubate at 60°C for 1 hour .
-
Why 60°C? SBD-F is less reactive than NBD-Cl. While NBD-Cl reacts at RT, it also reacts with amines (non-specific). SBD-F at 60°C/pH 9.5 is highly specific for thiols over amines [5].
-
-
Quenching: Add 50 µL of 1 M HCl to stop the reaction (acidification also stabilizes fluorescence).
-
Analysis: HPLC with Fluorescence Detection (Ex 385 nm / Em 515 nm).
Diagram: Experimental Workflow Logic
Caption: Decision tree for selecting benzoxadiazole protocols based on biological target. Note the temperature requirement for SBD-F specificity.
Critical Expert Opinion
As an application scientist, my recommendation depends on the "temporal resolution" of your experiment:
-
For Dynamic, Live-Cell Movies: Use BTD derivatives.[5] The photostability is non-negotiable here. NBD will bleach before you capture a meaningful Z-stack or time-lapse.
-
For Membrane Fusion/Biophysics: Use NBD lipids. The fluorescence quenching in water is a feature, not a bug. It allows for precise "de-quenching" assays to measure vesicle fusion rates that BTD cannot replicate due to its higher constitutive fluorescence.
-
For Quantitative Metabolomics: Use SBD-F (Sulfonamide). While slower to react, it avoids the "amine-interference" noise common with NBD-Cl, providing cleaner peaks in HPLC analysis of cysteine/homocysteine.
References
-
Recent advances of Nitrobenzoselenadiazole for Imaging and Therapy. PMC - NIH. Available at: [Link] (Accessed via search result 1.3/1.8).
-
Application of a Fluorogenic Reagent, Ammonium 7-Fluorobenzo-2-Oxa-1, 3-Diazole-4-Sulfonate for Detection of Cystine-Containing Peptides. ResearchGate. Available at: [Link] (Accessed via search result 1.13).
-
Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. Available at: [Link] (Accessed via search result 1.1).
-
A Review on Luminescent Benzoselenadiazole Derivatives. ResearchGate. Available at: [Link] (Accessed via search result 1.19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Methyl-2,1,3-benzoxadiazole
For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. The utility of any chemical probe is fundamentally determined by its selectivity—the ability to interact with a target molecule to the exclusion of all others in a complex sample matrix. This guide provides an in-depth analysis of the cross-reactivity of 4-Methyl-2,1,3-benzoxadiazole, a fluorogenic scaffold of significant interest. We will explore the underlying principles of its molecular interactions, present a framework for evaluating its selectivity, and provide detailed experimental protocols to empower your own cross-reactivity studies.
The Principle of Selectivity in Fluorescent Probes
A successful fluorescent probe must exhibit a high degree of selectivity towards its intended analyte to be effective.[1] Even minor alterations to a probe's structure can significantly impact its applicability.[1] The design of an effective probe requires careful consideration of factors that govern its absorption and emission wavelengths, as well as photostability and quantum yield.[1][2]
The 2,1,3-benzoxadiazole (benzofurazan) core is a versatile building block in the design of fluorescent probes. Its electron-deficient nature facilitates the creation of molecules with donor-acceptor architectures, which often exhibit desirable photophysical properties.[2] However, this reactivity also presents a potential for cross-reactivity with off-target molecules.
Understanding 4-Methyl-2,1,3-benzoxadiazole
4-Methyl-2,1,3-benzoxadiazole is a derivative of the benzofurazan heterocyclic system. The addition of a methyl group at the 4-position can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and, consequently, its selectivity towards various analytes. While comprehensive cross-reactivity data for this specific molecule is not extensively published, we can infer its likely behavior based on studies of related benzofurazan and benzothiadiazole derivatives. These compounds are known to be reactive towards nucleophiles, particularly thiols and amines, through nucleophilic aromatic substitution.[3][4]
The following diagram illustrates the general structure of 4-Methyl-2,1,3-benzoxadiazole and highlights the sites susceptible to nucleophilic attack.
Caption: Structure of 4-Methyl-2,1,3-benzoxadiazole with potential sites for nucleophilic attack.
Comparative Cross-Reactivity Profile
To provide a practical comparison, the following table summarizes the expected reactivity of 4-Methyl-2,1,3-benzoxadiazole with a panel of common biological analytes, inferred from studies on analogous benzofurazan derivatives. The reactivity is categorized as High, Medium, Low, or Negligible.
| Analyte Class | Representative Analytes | Expected Reactivity | Rationale & References |
| Thiols | Cysteine, Glutathione, Homocysteine | High | The electron-deficient benzofurazan ring is highly susceptible to nucleophilic attack by the sulfhydryl group of thiols, leading to a fluorescent adduct.[4] |
| Amines | Primary and secondary amines (e.g., lysine side chains) | Medium to High | Benzofurazan derivatives are well-known reagents for labeling primary and secondary amines. The reaction rate is generally slower than with thiols.[3] |
| Alcohols & Phenols | Serine, Threonine, Tyrosine side chains | Low to Negligible | The hydroxyl groups of alcohols and phenols are generally weaker nucleophiles than thiols and amines under physiological conditions and are not expected to react significantly. |
| Carboxylic Acids | Aspartate, Glutamate side chains | Negligible | The carboxylate group is a poor nucleophile and is unlikely to react with the benzofurazan core. |
| Other Nucleophiles | Imidazole (Histidine side chain) | Low | The imidazole ring of histidine can act as a nucleophile, but its reactivity is generally lower than that of thiols and primary amines. |
| Reactive Oxygen Species (ROS) | Hydrogen peroxide, Superoxide | Negligible | The core structure is not designed to directly react with ROS. |
Experimental Protocol for Cross-Reactivity Assessment
This section provides a detailed, step-by-step methodology for evaluating the cross-reactivity of 4-Methyl-2,1,3-benzoxadiazole.
Materials and Reagents
-
4-Methyl-2,1,3-benzoxadiazole (synthesized or purchased)
-
Target analyte (e.g., Cysteine)
-
Panel of potential interfering analytes (e.g., Glutathione, Homocysteine, Lysine, Serine, Histidine, etc.)
-
Stock solvent for the probe (e.g., DMSO or acetonitrile)
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
Experimental Workflow
The following diagram outlines the workflow for the cross-reactivity study.
Caption: Experimental workflow for assessing cross-reactivity.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Methyl-2,1,3-benzoxadiazole in a suitable organic solvent (e.g., DMSO).
-
Prepare 100 mM stock solutions of the target analyte and each potential interfering analyte in the assay buffer (PBS, pH 7.4).
-
-
Preparation of Working Solutions:
-
Assay Protocol:
-
To a 96-well microplate, add 50 µL of each analyte working solution to respective wells. Include a "buffer only" control.
-
Add 50 µL of the 10 µM probe working solution to all wells, bringing the total volume to 100 µL and the final probe concentration to 5 µM.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader. The excitation and emission wavelengths should be optimized for the fluorescent adduct of 4-Methyl-2,1,3-benzoxadiazole with the target analyte. Based on related benzofurazan compounds, typical wavelengths are in the range of 430 nm for excitation and 520 nm for emission.[4]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "buffer only" control from all other readings.
-
Plot the fluorescence intensity as a function of analyte concentration for each compound tested.
-
Calculate the fold-change in fluorescence for the target analyte and each potential interferent at a specific concentration (e.g., 1 mM).
-
Present the results in a bar graph for easy comparison of the relative response to each analyte.
-
Interpreting the Results: A Logic Diagram
The following diagram illustrates the decision-making process based on the outcomes of the cross-reactivity study.
Caption: Logic diagram for interpreting cross-reactivity results.
Conclusion
While 4-Methyl-2,1,3-benzoxadiazole holds promise as a fluorescent probe scaffold, a thorough evaluation of its cross-reactivity is essential for its reliable application. Based on the chemistry of the benzofurazan core, significant cross-reactivity with thiols and, to a lesser extent, amines can be anticipated. The experimental framework provided in this guide offers a robust methodology for quantifying this cross-reactivity and determining the suitability of this probe for a specific analytical challenge. By understanding and rigorously testing for cross-reactivity, researchers can ensure the validity and accuracy of their findings.
References
-
MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
PubMed. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Retrieved from [Link]
-
MDPI. (n.d.). Design and Application of Fluorescence Probes for Gold Nanocage Complex Perovskite Quantum Dots. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Fluorescent probes for the simultaneous detection of multiple analytes in biology. Retrieved from [Link]
-
PubMed. (n.d.). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Retrieved from [Link]
Sources
- 1. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Benchmarking 4-Methyl-2,1,3-benzoxadiazole (NBD) Scaffolds Against Commercial Fluorophores
Executive Summary: The "Smart" Fluorophore
In the landscape of commercial dyes, 4-Methyl-2,1,3-benzoxadiazole and its active derivatives (collectively known as the NBD family ) occupy a unique niche. Unlike Fluorescein (FITC) or Rhodamine , which are designed for maximal brightness, benzoxadiazoles are "environment-sensitive" probes.
While they underperform in bulk aqueous brightness compared to FITC, they outperform competitors in solvatochromism —the ability to change fluorescence intensity and wavelength based on the polarity of their immediate environment. This makes them the superior choice for monitoring protein folding, membrane insertion, and hydrophobic binding pockets in drug development.
This guide benchmarks the Benzoxadiazole scaffold against industry standards (FITC, Dansyl, BODIPY) to validate its utility in high-precision bioassays.
The Benzoxadiazole Advantage: Mechanism of Action
The fluorescence of the 2,1,3-benzoxadiazole core (specifically the 7-nitro derivatives like NBD-Cl or NBD-F) is governed by an Intramolecular Charge Transfer (ICT) mechanism.[1][2][3]
-
In Polar Solvents (Water): The dipole of the excited state interacts strongly with water molecules, facilitating non-radiative decay. The result is fluorescence quenching (low Quantum Yield).
-
In Non-Polar Solvents (Lipids/Hydrophobic Pockets): Solvent relaxation is restricted, preserving the excited state energy which is released as photons. The result is a dramatic increase in brightness and a "blue shift" in emission.
Diagram 1: Solvatochromic Mechanism & Decision Pathway
This diagram illustrates the logical flow for selecting Benzoxadiazole over FITC based on experimental needs.
Caption: Decision matrix comparing the ICT-driven environmental sensitivity of Benzoxadiazoles vs. the resonance-driven brightness of FITC.
Head-to-Head Benchmark: NBD vs. Commercial Standards
The following data synthesizes performance metrics from standard biophysical assays.
Table 1: Physicochemical Comparison
| Feature | Benzoxadiazole (NBD) | Fluorescein (FITC) | Dansyl | BODIPY FL |
| Excitation Max | ~465 nm (Blue) | ~495 nm (Cyan) | ~330 nm (UV) | ~503 nm (Cyan) |
| Emission Max | ~535 nm (Green/Yellow) | ~520 nm (Green) | ~500 nm (Cyan) | ~512 nm (Green) |
| Stokes Shift | Large (~70-100 nm) | Small (~25 nm) | Very Large (~170 nm) | Very Small (~10 nm) |
| Quantum Yield ( | Low (< 0.02) | High (~0.90) | Low (< 0.1) | High (~0.90) |
| Quantum Yield (EtOH) | High (~0.30 - 0.50) | Moderate | Moderate | High |
| Size (MW) | Small (~160 Da) | Medium (~390 Da) | Small (~235 Da) | Medium (~260 Da) |
| Photostability | Moderate | Poor (Bleaches fast) | Good | Excellent |
| pH Sensitivity | Low | High (Quenched < pH 6) | Low | Low |
*Note: Emission max for NBD and Dansyl is highly dependent on solvent polarity.
Critical Analysis
-
Vs. FITC: FITC is the gold standard for brightness, but its small Stokes shift causes self-quenching in crowded labeling. NBD's large Stokes shift prevents self-quenching, and its small size minimizes steric hindrance, making it superior for labeling small drug molecules [1].
-
Vs. Dansyl: Dansyl was the historic choice for polarity sensing. However, Dansyl requires UV excitation (330 nm), which damages live cells and causes high autofluorescence background. NBD excites in the visible range (465 nm), compatible with standard GFP lasers, offering a "cleaner" signal for biological samples [2].
Experimental Validation Protocols
To validate the performance of 4-Methyl-2,1,3-benzoxadiazole derivatives in your lab, use the following self-validating protocols.
Protocol A: The "Solvatochromic Shift" Assay
Objective: Quantify the environmental sensitivity of the fluorophore.
-
Preparation: Prepare 10 µM solutions of NBD-amine (or NBD-Cl reacted with glycine) in three solvents:
-
Buffer (PBS, pH 7.4)
-
Ethanol (Protic, reduced polarity)
-
Dioxane or Ethyl Acetate (Non-polar)
-
-
Measurement:
-
Excitation: 460 nm.
-
Scan Emission: 500 nm – 650 nm.
-
-
Validation Criteria (Pass/Fail):
-
PBS: Signal should be weak/negligible.
-
Dioxane: Signal should be >10x brighter than PBS, and the peak wavelength should blue-shift (e.g., from 550nm to 530nm).
-
If the signal in PBS is equal to Dioxane, the probe has degraded or hydrolyzed.
-
Protocol B: Bioconjugation to Amines (NBD-Cl Method)
Objective: Labeling a peptide/drug with the Benzoxadiazole scaffold.
Reagents:
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
-
Target molecule (must contain a primary or secondary amine).
-
Buffer: 0.1 M Sodium Bicarbonate (pH 8.5). Crucial: Avoid amine-containing buffers like Tris.
Workflow:
-
Dissolve: Dissolve NBD-Cl in acetonitrile (10 mg/mL).
-
Mix: Add 5-fold molar excess of NBD-Cl to the target amine in Bicarbonate buffer.
-
Incubate: Protect from light. React for 1 hour at 37°C (or 4 hours at RT). The solution should turn yellow/orange.
-
Quench: Add excess Tris-HCl or Glycine to consume unreacted NBD-Cl.
-
Purify: Use size-exclusion chromatography (Sephadex G-25) or HPLC.
-
Validation: Monitor Absorbance at 465 nm. The free dye elutes later than the conjugate.
-
Diagram 2: Bioconjugation Workflow
Visualizing the critical steps for successful labeling.
Caption: Step-by-step conjugation workflow emphasizing the critical pH requirement and avoidance of amine buffers.
References
-
Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids. Link
-
Loving, G., & Imperiali, B. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions. Journal of the American Chemical Society. Link
-
Invitrogen (Thermo Fisher). (2023). Amine-Reactive Probes (NBD-Cl and NBD-F). Molecular Probes Handbook. Link
-
Uchiyama, S., et al. (2012). Fluorescent Polymeric Logic Gates via Photoinduced Electron Transfer (PET). Angewandte Chemie. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-Methyl-2,1,3-Benzoxadiazole Scaffolds in Medicinal Chemistry & Fluorescence
Topic: Structure-Activity Relationship (SAR) of 4-Methyl-2,1,3-benzoxadiazole Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) heterocycle is a privileged scaffold in both bio-imaging and pharmacology. While the 4-nitro derivatives (NBD series) are ubiquitous as fluorogenic probes, the 4-methyl-2,1,3-benzoxadiazole analogs represent a distinct class of pharmacophores. This guide objectively compares the 4-methyl substituted series against its nitro- and N-oxide counterparts, focusing on their utility in anti-proliferative applications and fluorescence tuning.
The Scaffold Architecture: Why "4-Methyl" Matters
The 2,1,3-benzoxadiazole core is a planar, electron-deficient system. The introduction of a methyl group at the C-4 position fundamentally alters the physicochemical profile compared to the standard C-4 nitro group found in NBD-Cl.
Electronic & Steric Impact
-
4-Methyl (The Stabilizer): The methyl group acts as a weak electron donor (via hyperconjugation) and increases lipophilicity (
). This modification is crucial for drug candidates requiring membrane permeability without the high reactivity associated with strong electron-withdrawing groups. -
4-Nitro (The Fluorophore/Quencher): A strong electron-withdrawing group (EWG) at C-4 creates a "push-pull" system when an amine is present at C-7, leading to intramolecular charge transfer (ICT) and fluorescence. However, it also makes the C-7 position highly electrophilic, susceptible to rapid hydrolysis or thiol attack (glutathione conjugation), which can be a liability in drug stability.
Comparative SAR Analysis
The following analysis contrasts the 4-Methyl analogs with the two primary alternatives: the 4-Nitro series (NBD) and the N-Oxide series (Benzofuroxans).
Table 1: Physicochemical and Functional Comparison
| Feature | 4-Methyl Analogs | 4-Nitro Analogs (NBD) | Benzofuroxans (N-Oxides) |
| Primary Application | Medicinal Chemistry (Anticancer/Antimicrobial) | Fluorescence Labeling (Proteomics) | Prodrugs (NO Release) |
| Electronic Nature | Electron-Neutral/Weak Donor | Strong Electron-Acceptor | Meta-stable / Tautomeric |
| C-7 Reactivity | Moderate (Stable to hydrolysis) | High (Rapid Nucleophilic Sub. ) | Variable |
| Fluorescence | Blue/Green (High Quantum Yield in non-polar) | Yellow/Green (Environment Sensitive) | Generally Non-fluorescent |
| Mechanism of Action | Tubulin inhibition / DNA intercalation | Thiol-tagging / Lysosome tracking | Nitric Oxide (NO) generation |
| Solubility (LogP) | High (Lipophilic) | Low to Moderate | Moderate |
Mechanistic Pathway Visualization
The diagram below illustrates how the substituent at Position 4 dictates the molecule's fate—whether it becomes a stable drug, a reactive probe, or a NO-releasing prodrug.
Figure 1: Divergent functional outcomes based on C-4 substitution and N-oxidation state.
Detailed Experimental Protocols
To validate the SAR assertions, the following protocols outline the synthesis of the 4-methyl core and a standard cytotoxicity assay.
A. Synthesis of 4-Methyl-2,1,3-Benzoxadiazole Derivatives
Rationale: Direct electrophilic substitution on the benzoxadiazole ring is difficult. The most robust method involves constructing the ring from a 2-nitroaniline precursor or functionalizing a halogenated core.
Protocol (Adapted from Source 1.7):
-
Precursor Preparation: Start with 2-amino-3-nitrotoluene (to ensure the methyl is at the correct position relative to the nitro group).
-
Oxidative Cyclization (N-Oxide Formation):
-
Dissolve precursor in alkaline ethanol.
-
Add sodium hypochlorite (NaClO) dropwise at 0°C.
-
Result: Formation of 4-methyl-benzofuroxan (N-oxide).
-
-
Deoxygenation (Ring Contraction):
-
Reflux the N-oxide with triphenylphosphine (PPh3) in xylene or toluene for 4-6 hours.
-
Mechanism:[1] PPh3 abstracts the oxygen, yielding the stable 4-methyl-2,1,3-benzoxadiazole.
-
-
Functionalization (Optional C-7 Bromination):
-
React with
in hydrobromic acid to selectively brominate position 7. -
Use: This 4-methyl-7-bromo intermediate allows for Sonogashira or Suzuki couplings to extend the scaffold for SAR studies.
-
B. Biological Evaluation: Tubulin Polymerization Inhibition
Rationale: Benzoxadiazole derivatives are known tubulin inhibitors.[2] This assay compares the potency of 4-methyl analogs against standard agents.
Protocol:
-
Preparation: Purify tubulin from bovine brain via cycles of polymerization/depolymerization.
-
Incubation: Incubate tubulin (10 µM) in PEM buffer (pH 6.9) with the test compound (4-methyl analog) at varying concentrations (0.1 - 10 µM).
-
Initiation: Add GTP (1 mM) to initiate polymerization at 37°C.
-
Detection: Monitor the increase in turbidity at 350 nm over 60 minutes using a spectrophotometer.
-
Data Analysis: Calculate
as the concentration reducing the Vmax of polymerization by 50%.
Experimental Workflow Diagram
Figure 2: Synthetic route from nitroaniline precursors to biological validation.
Critical Evaluation & Expert Recommendation
Pros of 4-Methyl Analogs
-
Metabolic Stability: Unlike the N-oxides (benzofuroxans), 4-methyl analogs do not spontaneously release NO, making them more predictable for non-vasodilatory targets.
-
Reduced Toxicity: The absence of the highly electrophilic 4-nitro group reduces non-specific binding to cellular thiols, potentially improving the therapeutic index compared to NBD derivatives.
-
Fluorescence Tuning: They offer a blue-shifted emission compared to NBD, useful for multi-color imaging when paired with standard green/red dyes.
Cons & Limitations
-
Lower Quantum Yield: Without the strong "push-pull" character of the nitro group, the native fluorescence of 4-methyl analogs is often weaker in polar solvents (water) compared to NBD-Cl.
-
Synthetic Complexity: Introducing the methyl group regiospecifically requires careful precursor selection (e.g., toluene derivatives), whereas NBD-Cl is commercially ubiquitous.
Expert Verdict: For drug development targeting tubulin or kinase inhibition, the 4-methyl-2,1,3-benzoxadiazole scaffold is superior to the 4-nitro variants due to enhanced stability and lipophilicity. However, for proteomic labeling or assays requiring high sensitivity, the 4-nitro (NBD) series remains the gold standard.
References
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives: Neto, B. A. D., et al. (2020).[3][4] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Biological Activity of Benzofuroxans: Chugunova, E., et al. (2023).[2][5] Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI Molecules. [Link]
-
Benzoxadiazole in Cancer Therapy: Al-Ostoot, F. H., et al. (2021). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
Benzofuroxan Synthesis and Properties: Cardoso-Ortiz, J., et al. (2025).[5] Benzofuroxans: their synthesis, properties, and biological activity. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structural Validation of 4-Methyl-2,1,3-benzoxadiazole: A Comparative Analytical Guide
Executive Summary
Objective: To provide a definitive structural confirmation workflow for synthesized 4-Methyl-2,1,3-benzoxadiazole (4-methylbenzofurazan), explicitly addressing the differentiation from its regioisomer (5-methyl) and its N-oxide precursor (benzofuroxan).
The Challenge: The synthesis of 4-methyl-2,1,3-benzoxadiazole typically involves the oxidation of 3-methyl-1,2-phenylenediamine. This reaction often yields a mixture of regioisomers (4-methyl vs. 5-methyl) and oxidation states (benzoxadiazole vs. benzofuroxan). Standard low-resolution analysis (e.g., TLC, low-field NMR) is insufficient for distinguishing these species due to their identical molecular weight and similar polarity.
The Solution: This guide compares three analytical tiers—1H NMR Coupling Analysis , 1D NOE Difference Spectroscopy , and Single-Crystal X-Ray Diffraction —to establish a self-validating confirmation protocol.
Part 1: The Isomer & Impurity Challenge
Before validating, one must understand the structural competitors. The primary risk in this synthesis is misidentifying the Regioisomer or the Oxide .
-
Target: 4-Methyl-2,1,3-benzoxadiazole (Methyl group adjacent to the ring fusion).
-
Competitor A: 5-Methyl-2,1,3-benzoxadiazole (Methyl group one position removed).
-
Competitor B: 4-Methylbenzofuroxan (The N-oxide intermediate/impurity).
Visualization: The Structural Decision Tree
The following diagram outlines the logical flow for distinguishing these species based on experimental data.
Caption: Logical workflow for distinguishing the target 4-methyl isomer from its 5-methyl regioisomer and N-oxide impurity.
Part 2: Comparative Analysis of Validation Methods
Method A: 1H NMR Coupling Analysis (The First Line of Defense)
Principle: The substitution pattern on the benzene ring dictates the spin-spin coupling of the remaining protons.
-
4-Methyl Isomer: Possesses protons at positions 5, 6, and 7. These are contiguous (vicinal).
-
Expected Pattern: An AMX or ABC system. You will see a doublet (H5), a triplet/doublet-of-doublets (H6), and a doublet (H7).
-
-
5-Methyl Isomer: Possesses protons at positions 4, 6, and 7. H4 is isolated from H6/H7 by the methyl group.
-
Expected Pattern: A singlet (or finely split doublet) for H4, and two doublets for H6/H7 (ortho-coupled).
-
Verdict: High utility for purity checks, but can be ambiguous if peaks overlap or if the sample is a mixture.
Method B: 1D NOE Difference Spectroscopy (The Definitive Solution)
Principle: Nuclear Overhauser Effect (NOE) detects protons that are spatially close (<5 Å) but not necessarily coupled through bonds.
-
Protocol: Irradiate the methyl group signal (~2.6 ppm).
-
4-Methyl Logic: The methyl group is at position 4.[1][2][3] Its only aromatic neighbor is H5.
-
Result: Enhancement of one aromatic signal (H5).
-
-
5-Methyl Logic: The methyl group is at position 5.[1][2] It is flanked by both H4 and H6.
-
Result: Enhancement of two aromatic signals (H4 and H6).
-
Verdict: This is the most efficient method for definitive structural assignment without growing crystals.
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)
Principle: Direct determination of atomic positions within the crystal lattice.
-
Utility: Essential if the molecule is novel or if NMR solvents cause dynamic tautomerism (less likely here, but possible in derivatives). It provides absolute proof of the N-O-N vs N-O connectivity.
Comparison Summary
| Feature | 1H NMR (Standard) | 1D NOE / 2D NOESY | X-Ray Crystallography |
| Primary Output | Purity & Functional Groups | Spatial Connectivity (Regiochemistry) | Absolute Configuration |
| Differentiation Power | Moderate (Relies on splitting) | High (Definitive for isomers) | Definitive |
| Sample Requirement | ~5 mg (Dissolved) | ~10-20 mg (Dissolved, Degassed) | Single Crystal (>0.1 mm) |
| Turnaround Time | 10 Minutes | 1-4 Hours | Days to Weeks |
| Cost | Low | Low-Medium | High |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis & Purification Context
Note: Understanding the synthesis explains the impurities. The synthesis typically involves the oxidation of 3-methyl-1,2-phenylenediamine using NaOCl (bleach) or PhI(OAc)2.
-
Reaction: 3-methyl-1,2-phenylenediamine + Oxidant
Mixture of 4-Me and 5-Me Benzoxadiazole. -
Purification: The isomers have slightly different dipole moments. Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is required.
-
Checkpoint: The 4-methyl isomer is typically less polar than the N-oxide but may co-elute with the 5-methyl isomer depending on the solvent system.
Protocol 2: The Definitive NMR Experiment
Objective: Confirm structure using 1D NOE.
Reagents & Equipment:
-
Instrument: 400 MHz NMR or higher (500 MHz preferred for clear separation of aromatic signals).
-
Solvent: CDCl3 (Chloroform-d) or DMSO-d6.[4] CDCl3 is preferred to prevent solvent viscosity broadening.
-
Sample: 10-15 mg of purified compound.
Step-by-Step:
-
Standard Acquisition: Acquire a standard 1H NMR spectrum (16 scans).
-
Peak Assignment: Identify the methyl singlet (approx 2.4 - 2.6 ppm). Identify the aromatic region (7.0 - 7.9 ppm).
-
Degassing (Critical): Flush the NMR tube with Nitrogen or Argon for 2 minutes to remove dissolved Oxygen (paramagnetic O2 quenches the NOE signal).
-
NOE Setup: Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker systems).
-
Irradiation: Set the irradiation frequency exactly on the methyl peak.
-
Acquisition: Acquire 64-128 scans.
-
Analysis:
-
Phase the spectrum so the irradiated methyl peak is negative.
-
Look for positive enhancement in the aromatic region.
-
Pass Criteria: Enhancement of exactly one doublet in the aromatic region confirms the 4-methyl structure.
-
Protocol 3: GC-MS for Oxidation State Confirmation
Objective: Ensure the product is the benzoxadiazole (reduced) and not the benzofuroxan (oxide).
Step-by-Step:
-
Method: EI (Electron Impact) ionization.
-
Analysis:
-
4-Methyl-2,1,3-benzoxadiazole: Molecular Ion
.[5] Fragmentation often shows loss of NO ( ). -
4-Methylbenzofuroxan: Molecular Ion
. Often shows a characteristic peak (loss of Oxygen) leading to the 134 mass.
-
-
Warning: Benzofuroxans are thermally unstable and may deoxygenate in the GC injector port. LC-MS (ESI) is safer if thermal degradation is suspected.
Part 4: Visualizing the Synthesis & Impurity Pathway
Understanding where the isomers come from helps in isolating them.
Caption: Synthesis pathway showing the origin of the target molecule and its common isomeric impurities.
References
-
Standard NMR Data for Benzoxadiazoles
- L. K. Dyall, "Oxidation of 1,2-Phenylenediamines," Australian Journal of Chemistry.
-
Reference:
-
Distinguishing Isomers via NOE
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reference:
-
Synthesis and Characterization of Benzoxadiazoles
-
Crystallographic Data (Comparative)
- Cambridge Crystallographic Data Centre (CCDC). Search for "Benzofurazan" or "2,1,3-benzoxadiazole".
-
Reference:
Sources
- 1. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 4-Methyl-2,1,3-benzoxadiazole 97% | CAS: 29091-40-5 | AChemBlock [achemblock.com]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating 7-Nitro-2,1,3-Benzoxadiazole (NBD) Derivatives in Diverse Cell Lines
A Note on Compound Selection: Initial exploration for "4-Methyl-2,1,3-benzoxadiazole" revealed a scarcity of consolidated performance data across multiple cell lines, making a direct comparative analysis challenging. To provide a robust and data-driven guide, this document will focus on the well-characterized and structurally related class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives . These compounds have a wealth of published data regarding their cytotoxic and fluorescent properties, allowing for a thorough and insightful evaluation.
Introduction: The Dual Utility of NBD Derivatives in Cellular Analysis
7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in cell biology and drug discovery. Their utility stems from two primary properties: potent bioactivity, including anticancer effects, and inherent fluorescence, which makes them valuable as probes for live-cell imaging. This guide provides a comparative analysis of the performance of NBD derivatives in different cell lines, focusing on their application as both cytotoxic agents and fluorescent imaging tools. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.
Part 1: NBD Derivatives as Anticancer Agents
Mechanism of Action: Targeting Glutathione S-Transferase P1-1 (GSTP1-1)
A primary mechanism of the anticancer activity of many NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), is the inhibition of Glutathione S-transferase P1-1 (GSTP1-1).[1][2] GSTP1-1 is often overexpressed in cancer cells and contributes to drug resistance by detoxifying chemotherapeutic agents.[1][2] Furthermore, GSTP1-1 can sequester and inhibit the c-Jun N-terminal kinase (JNK), a key player in the apoptotic signaling cascade.[3]
NBDHEX acts as a suicide inhibitor of GSTs.[4] It forms a complex with glutathione (GSH) that binds tightly to the active site of GSTP1-1, leading to its inactivation.[2][4] This inactivation disrupts the GSTP1-1/JNK complex, releasing JNK to initiate the apoptotic pathway, ultimately leading to cancer cell death.[3][5]
Caption: Mechanism of NBDHEX-induced apoptosis.
Comparative Cytotoxicity in Different Cancer Cell Lines
The cytotoxic efficacy of NBD derivatives can vary significantly across different cancer cell lines. This variability can be attributed to differences in GSTP1-1 expression levels, cellular uptake of the compound, and other intrinsic cellular factors. Below is a compilation of IC50 values for various compounds, including those related to the NBD scaffold, in several common cancer cell lines to provide a comparative perspective.
| Compound/Extract | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Adriamycin | MCF-7 (Breast) | 3.35 ± 0.18 | - | - |
| Adriamycin | MCF-7/ADR (Resistant) | 150.57 ± 3.07 | - | - |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | Cisplatin | 37.32 |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | Cisplatin | 37.32 |
| Total Flavone Extract | HeLa (Cervical) | 31.01 ± 1.93 | - | - |
| Total Flavone Extract | A549 (Lung) | 31.77 ± 3.06 | - | - |
| Total Flavone Extract | MCF-7 (Breast) | 27.32 ± 0.24 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][6]
These data illustrate the importance of evaluating a compound's activity across a panel of cell lines. For instance, the dramatic increase in the IC50 of Adriamycin in the resistant MCF-7 cell line highlights the challenge of drug resistance, a barrier that GSTP1-1 inhibitors like NBDHEX are designed to overcome.[1][7]
Part 2: NBD Derivatives as Fluorescent Probes for Live-Cell Imaging
The inherent fluorescence of the NBD moiety makes it a valuable tool for live-cell imaging.[8] NBD-labeled lipids, for example, are widely used to study the dynamics of lipid transport and the structure of cellular membranes.[3][8][9][10][11]
Comparative Performance against Other Common Fluorophores
NBD-based probes offer distinct advantages and disadvantages when compared to other common fluorescent dyes like BODIPY and DAPI.
| Feature | NBD Derivatives | BODIPY Dyes | DAPI |
| Primary Application | Lipid/organelle imaging | General purpose, lipid imaging | Nuclear staining |
| Live-Cell Compatibility | Good | Excellent | Limited (can be toxic)[12] |
| Photostability | Moderate | High[13] | Moderate (can photoconvert) |
| Environmental Sensitivity | High (fluorescence depends on local environment) | Generally low | Low |
| Stokes Shift | Large | Small to moderate | Moderate |
| Excitation/Emission | ~460-480 nm / ~530-550 nm (Green) | Varies widely (Green to NIR)[14] | ~358 nm / ~461 nm (Blue) |
The environmental sensitivity of NBD probes, while a potential source of variability, can also be exploited to report on the local environment within a cell, such as membrane polarity.[11] BODIPY dyes, with their high photostability and brightness, are excellent for long-term imaging experiments.[13][14] DAPI is a standard for nuclear counterstaining but is generally not preferred for live-cell imaging due to its toxicity and requirement for cell fixation for optimal staining.[12]
Caption: A generalized workflow for live-cell imaging with NBD probes.
Part 3: Experimental Protocols
Protocol 1: Evaluating Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
NBD derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NBD derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Live-Cell Imaging of Organelle Staining with NBD Probes
This protocol provides a general framework for staining and imaging live cells with NBD-based fluorescent probes.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
NBD-probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets for NBD (Excitation ~488 nm, Emission ~500-550 nm)
Procedure:
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel.
-
Probe Preparation: Dilute the NBD-probe stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed live-cell imaging medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the NBD-probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each probe and cell line.
-
Washing: Remove the staining solution and wash the cells two to three times with warm live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Mount the imaging dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Image Acquisition: Locate the cells and acquire images using the appropriate laser line and emission filter for the NBD fluorophore. Minimize light exposure to reduce phototoxicity and photobleaching.[10]
Conclusion and Future Perspectives
7-Nitro-2,1,3-benzoxadiazole derivatives represent a powerful class of compounds with dual applications in cancer research. Their ability to induce apoptosis by inhibiting GSTP1-1 makes them promising candidates for anticancer drug development, particularly for overcoming drug resistance. Concurrently, their fluorescent properties provide a valuable tool for visualizing cellular structures and processes in real-time. This guide has provided a comparative overview of their performance in different cell lines, highlighting the importance of empirical evaluation for specific applications. Future research should focus on developing NBD derivatives with enhanced cell-type specificity and improved photophysical properties for advanced imaging modalities.
References
-
Wang, Y., et al. (2022). NBDHEX re-sensitizes adriamycin-resistant breast cancer by inhibiting glutathione S-transferase pi. Journal of Cellular and Molecular Medicine, 26(21), 5486-5497. Available from: [Link]
-
Li, Y., et al. (2020). Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line. Oncology Letters, 20(4), 1-1. Available from: [Link]
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El-Hawash, M. A., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8905. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Methyl-2,1,3-benzoxadiazole
Executive Summary: The "Need-to-Know"
4-Methyl-2,1,3-benzoxadiazole (also known as 4-Methylbenzofurazan) represents a specific class of nitrogen-rich heterocycles. While often classified in Safety Data Sheets (SDS) primarily as a Skin/Eye Irritant (Category 2), its structural core—the benzofurazan ring—dictates a higher tier of caution than standard organic reagents.
Critical Hazard distinction: Unlike simple aromatics (e.g., toluene), benzofurazan derivatives possess inherent ring strain and high nitrogen content. While the 4-methyl derivative is more stable than its N-oxide counterparts (benzofuroxans), it must be treated as a Potential Energetic Material (PEM) , particularly when subjected to heat, shock, or metal catalysis.
Immediate PPE Directive:
-
Solids: Double Nitrile gloves (minimum 5 mil).
-
Solutions: Silver Shield/Laminate gloves required for organic solvents; Nitrile degrades rapidly against aromatic heterocycles in solution.
-
Respiratory: P100 particulate filter (solids) or Fume Hood (mandatory for all operations).
Risk Assessment: Structural Causality
Why do we recommend specific PPE? The answer lies in the molecular structure.
The Benzofurazan Core Hazard
The 2,1,3-benzoxadiazole moiety is planar and lipophilic, allowing it to penetrate the stratum corneum (outer skin layer) rapidly. Once absorbed, the nitrogen-rich core can act as a sensitizer. Furthermore, the furazan ring system is thermodynamically less stable than a benzene ring.
The "Hidden" Risk: Many researchers treat this compound like a standard building block. However, under acidic conditions or high heat, the furazan ring can undergo ring-opening or rearrangement, potentially releasing energy.
Visualizing the Risk Logic
The following diagram illustrates the decision matrix for hazard control based on the compound's state.
The PPE Matrix: Data-Driven Selection
Do not rely on generic "Chemical Resistant" claims. Aromatic heterocycles can permeate nitrile in minutes if dissolved in carriers like Dichloromethane (DCM) or Acetone.
| PPE Component | Specification | Operational Logic |
| Hand Protection (Solid) | Double Nitrile (Powder-free) Outer: 5 milInner: 4 mil (Contrast color) | Visual Breach Detection: The inner glove (e.g., orange) makes tears in the outer glove (e.g., blue) immediately visible. Nitrile provides adequate protection against the solid dust. |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) Alternative: Viton (thick gauge) | Permeation Resistance: Aromatic heterocycles in organic solvents permeate nitrile < 5 mins. Laminate offers > 4 hours breakthrough time. |
| Eye Protection | Chemical Splash Goggles (Unvented or Indirect Vent) | Sublimation Risk: Benzofurazans can sublime. Safety glasses allow vapors to bypass the lens and irritate the ocular mucosa. |
| Body Protection | Lab Coat + Tyvek Sleeves Material: Polypropylene/PE | The "Wrist Gap": The most common exposure point is between the glove cuff and lab coat. Tyvek sleeves bridge this gap and prevent dust accumulation on fabric cuffs. |
| Respiratory | Engineering Control Primary (Fume Hood) | Zero Tolerance: Do not handle on an open bench. If hood failure occurs, use a half-mask with OV/P100 cartridges. |
Operational Protocols: The "Closed Loop"
Protocol A: Weighing & Transfer (Solid)
Goal: Prevent static discharge (ignition source) and inhalation.
-
Static Neutralization: Place an ionizing fan or anti-static mat inside the fume hood. Benzofurazan powders are often dry and prone to static cling.
-
The "Boat" Technique:
-
Do not use a spatula to scrape the bottle rim.
-
Tap the bottle gently to dispense onto a pre-tared weighing boat.
-
Why? Metal spatulas can create friction heat; for nitrogen-rich heterocycles, minimizing friction is a best practice for energetic safety.
-
-
Solvent Addition: Add the solvent to the solid immediately after weighing to reduce dust potential.
Protocol B: Synthesis & Heating
Goal: Manage thermal instability.
-
Blast Shield: If heating > 60°C, use a portable polycarbonate blast shield inside the hood.
-
Venting: Never heat benzofurazan derivatives in a sealed vessel (e.g., sealed tube) without rigorous pressure calculations. Decomposition can generate gaseous N₂/NOx rapidly.
Emergency & Disposal Response
Spill Management Workflow
In the event of a spill, speed is secondary to containment. Follow this decision tree:
Disposal Directives
-
Waste Stream: Segregate into "High Nitrogen/Energetic" organic waste if your facility has this classification. Otherwise, standard Halogenated/Non-Halogenated organic waste is acceptable only if diluted.
-
Do Not Concentrate: Never rotary evaporate a benzofurazan reaction mixture to complete dryness unless necessary. Leave it as a concentrated oil to mitigate shock sensitivity.
-
Quenching: If the material must be destroyed, oxidation with dilute bleach is NOT recommended (potential for chlorination/heating). Chemical incineration is the only validated disposal method.
References
-
Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: NBD-F (Related Benzofurazan). Retrieved from
-
Fisher Scientific. (2010).[1] Safety Data Sheet: Methyl 2-methyl-1,3-benzoxazole-5-carboxylate (Analogous Heterocycle). Retrieved from
-
ResearchGate. (2025).[1] Synthesis, characterization and explosive properties of benzofuroxans. Retrieved from
-
Ansell. (2022).[2][3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Retrieved from
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
